molecular formula C5H11NO2 B13091353 3-Amino-2-methylbutanoic acid CAS No. 32723-74-3

3-Amino-2-methylbutanoic acid

Katalognummer: B13091353
CAS-Nummer: 32723-74-3
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: RRWPLOJQTOADRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-2-methylbutanoic acid is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-amino-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(4(2)6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWPLOJQTOADRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337317
Record name 3-Amino-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32723-74-3
Record name 3-Amino-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-methylbutanoic Acid (CAS: 32723-74-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-methylbutanoic acid, a β-amino acid with the CAS number 32723-74-3, represents a class of compounds with significant potential in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids can confer unique structural and functional properties to peptides and small molecules, including enhanced proteolytic stability. This technical guide provides a comprehensive overview of the known properties of 3-Amino-2-methylbutanoic acid, including its physicochemical characteristics, and discusses general experimental protocols for its synthesis and characterization. Furthermore, it explores the broader biological significance of β-amino acids and their potential roles in signaling pathways and therapeutic applications.

Physicochemical Properties

Precise experimental data for 3-Amino-2-methylbutanoic acid with CAS number 32723-74-3 is not extensively available in public literature. The following tables summarize computed data from reputable chemical databases and provide general characteristics expected for a compound of this nature.

Table 1: General and Computed Physicochemical Properties
PropertyValueSource
Molecular Formula C5H11NO2PubChem[1]
Molecular Weight 117.15 g/mol PubChem[1]
IUPAC Name 3-amino-2-methylbutanoic acidPubChem[1]
CAS Number 32723-74-3PubChem[1]
XLogP3-AA (Predicted) -1.3PubChem
Topological Polar Surface Area 63.3 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem
Table 2: Experimental Physicochemical Properties (Data Not Available)
PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Note: The lack of readily available experimental data suggests that this specific isomer may be less common or that its properties have not been extensively published in peer-reviewed literature. Researchers are advised to perform experimental determination of these properties for any practical applications.

Spectroscopic Data

Experimental spectroscopic data for 3-Amino-2-methylbutanoic acid (CAS 32723-74-3) is not currently available in public spectral databases. The following sections describe the expected spectral characteristics based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups, the two methine protons on the backbone, and the amine protons. The chemical shifts and coupling patterns will be dependent on the specific stereoisomer.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the carboxylic acid carbon, the two methine carbons, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-2-methylbutanoic acid is expected to exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (Amine): A moderate band around 3300-3500 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong band around 1700-1725 cm⁻¹.

  • N-H bend (Amine): A band in the region of 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 117. Common fragmentation patterns for amino acids include the loss of the carboxyl group (M-45).

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of 3-Amino-2-methylbutanoic acid with CAS number 32723-74-3 are not readily found in the literature. However, general synthetic strategies for β-amino acids can be adapted.

General Synthesis of β-Amino Acids

A common approach for the synthesis of β-amino acids is the Arndt-Eistert homologation of an α-amino acid. This two-step procedure involves the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol) yields the homologous β-amino acid.

Below is a generalized workflow for this synthesis.

G start N-Protected α-Amino Acid step1 Activation (e.g., SOCl₂) start->step1 step2 Reaction with Diazomethane step1->step2 step3 Wolff Rearrangement (e.g., Ag₂O, H₂O) step2->step3 end N-Protected β-Amino Acid step3->end deprotection Deprotection end->deprotection final_product 3-Amino-2-methylbutanoic acid deprotection->final_product

Caption: Generalized Arndt-Eistert homologation for β-amino acid synthesis.

Methodology:

  • N-Protection: The starting α-amino acid (e.g., valine) is protected with a suitable protecting group for the amine functionality (e.g., Boc, Cbz).

  • Acid Chloride Formation: The N-protected α-amino acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

  • Diazoketone Formation: The acid chloride is reacted with diazomethane in an inert solvent to yield the α-diazoketone.

  • Wolff Rearrangement: The diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver salt (e.g., Ag₂O) or photochemically, in the presence of water to produce the N-protected β-amino acid.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the free β-amino acid.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Biological Significance and Potential Applications

While specific biological roles for 3-Amino-2-methylbutanoic acid are not well-documented, the broader class of β-amino acids is of significant interest in drug discovery and development.

Role in Peptide and Peptidomimetic Chemistry

The incorporation of β-amino acids into peptide sequences can lead to peptidomimetics with enhanced resistance to enzymatic degradation by proteases. This is due to the altered backbone structure that is not recognized by the active sites of these enzymes. This property is highly desirable for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Potential Therapeutic Applications

β-Amino acids and their derivatives have been explored for a variety of therapeutic applications, including:

  • Antimicrobial agents: β-peptides can adopt stable secondary structures that mimic the amphipathic nature of natural antimicrobial peptides, allowing them to disrupt microbial membranes.

  • Enzyme inhibitors: The unique conformations of β-amino acid-containing peptides can be designed to target the active sites of enzymes with high specificity and affinity.

  • Modulators of Protein-Protein Interactions: β-peptides can be designed to mimic the secondary structures of proteins, such as α-helices, and thereby disrupt protein-protein interactions that are critical for disease processes.

The general workflow for the development of a β-amino acid-based therapeutic is outlined below.

G start Target Identification design β-Amino Acid-based Ligand Design start->design synthesis Chemical Synthesis design->synthesis screening In Vitro Screening (Binding, Activity) synthesis->screening optimization Lead Optimization (SAR Studies) screening->optimization preclinical Preclinical Studies (In Vivo Efficacy, Toxicity) optimization->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug development workflow for β-amino acid-based therapeutics.

Signaling Pathways

Specific signaling pathways directly modulated by 3-Amino-2-methylbutanoic acid have not been identified. However, as a structural analog of natural amino acids, it is conceivable that it could interact with various biological targets. The metabolic fate of β-amino acids can vary, but a potential pathway involves transamination and subsequent entry into fatty acid metabolism.

The diagram below illustrates a hypothetical metabolic pathway for a generic β-amino acid.

G start 3-Amino-2-methylbutanoic acid transamination Transamination start->transamination keto_acid β-Keto Acid transamination->keto_acid decarboxylation Decarboxylation keto_acid->decarboxylation acetyl_coa Acetyl-CoA decarboxylation->acetyl_coa tca TCA Cycle acetyl_coa->tca

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-2-methylbutanoic acid. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Data

Property3-Amino-2-methylbutanoic acid (Computed)L-Valine (2-amino-3-methylbutanoic acid) (Experimental)Data Source
Molecular Formula C5H11NO2C5H11NO2N/A
Molecular Weight 117.15 g/mol 117.15 g/mol PubChem
Melting Point Not availableDecomposes at 315 °CChemBK
Boiling Point Not available213.6 °C at 760 mmHgChemBK
pKa (Acidic) Not available2.29 (carboxyl group)Thermo Fisher Scientific[1]
pKa (Basic) Not available9.72 (amino group)Thermo Fisher Scientific[1]
Water Solubility Not available8.85 g/100 mL at 25 °CChemBK
XLogP3-AA -2.5-2.26PubChem[2]
Topological Polar Surface Area 63.3 Ų63.3 ŲPubChem[2]
Hydrogen Bond Donor Count 22PubChem[2]
Hydrogen Bond Acceptor Count 22PubChem[2]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of 3-Amino-2-methylbutanoic acid are not explicitly documented. However, standard methodologies for amino acid analysis can be readily adapted.

Determination of pKa by Potentiometric Titration

The dissociation constants (pKa values) of the amino and carboxylic acid groups can be determined experimentally using potentiometric titration.

Principle: An aqueous solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Detailed Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of 3-Amino-2-methylbutanoic acid in deionized water.

  • Initial pH Adjustment: Adjust the initial pH of the solution to below 2.0 by adding a strong acid (e.g., 0.1 M HCl) to ensure the complete protonation of both the amino and carboxyl groups.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of 0.1 M NaOH.

  • Titration Procedure: Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize before recording the pH and the total volume of NaOH added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The curve will exhibit two equivalence points. The pKa of the carboxylic acid group (pKa1) is the pH at which half of the first equivalent of NaOH has been added. The pKa of the amino group (pKa2) is the pH at the midpoint between the first and second equivalence points.

Synthesis of 3-Amino-2-methylbutanoic acid

A plausible synthetic route for 3-Amino-2-methylbutanoic acid can be adapted from the Hell-Volhard-Zelinsky reaction followed by amination.

Principle: This method involves the α-bromination of a carboxylic acid followed by the displacement of the bromine with an amino group.

Detailed Methodology:

  • α-Bromination: 2-Methylbutanoic acid is treated with bromine (Br2) in the presence of a catalytic amount of phosphorus tribromide (PBr3). This reaction yields 3-bromo-2-methylbutanoic acid.

  • Amination: The resulting 3-bromo-2-methylbutanoic acid is then treated with an excess of ammonia (B1221849) (NH3). The ammonia acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form 3-Amino-2-methylbutanoic acid.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in the experimental determination of the pKa values of 3-Amino-2-methylbutanoic acid via potentiometric titration.

pKa_Determination_Workflow prep Prepare 0.1 M Amino Acid Solution acidify Acidify to pH < 2 with 0.1 M HCl prep->acidify Ensure full protonation setup Set up Titration Apparatus (pH meter, burette with 0.1 M NaOH) acidify->setup titrate Titrate with 0.1 M NaOH (Record pH vs. Volume) setup->titrate Incremental addition plot Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot Data visualization analyze Analyze Curve for Midpoints (Buffering Regions) plot->analyze determine_pka Determine pKa1 and pKa2 analyze->determine_pka Identify inflection points

Caption: Workflow for pKa determination of 3-Amino-2-methylbutanoic acid.

References

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-Amino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and stereochemistry of 3-amino-2-methylbutanoic acid. It is intended for an audience with a strong background in chemistry, particularly in the fields of organic chemistry, stereochemistry, and analytical chemistry. This document will delve into the isomeric forms of this compound, its stereochemical complexity, and the experimental methodologies for its synthesis, separation, and characterization.

Introduction to 3-Amino-2-methylbutanoic Acid

3-Amino-2-methylbutanoic acid is a non-proteinogenic amino acid with the molecular formula C₅H₁₁NO₂. Its structure is characterized by a butane (B89635) backbone with an amino group at the third carbon and a methyl group at the second carbon. The presence of multiple chiral centers gives rise to a number of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. A thorough understanding of these isomers is critical for researchers in drug discovery and development, as the specific stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.

Structural Isomerism

Structural isomers are molecules that have the same molecular formula but different structural formulas. In the context of C₅H₁₁NO₂, several structural isomers exist, including constitutional isomers where the connectivity of atoms differs. For example, the well-known proteinogenic amino acid valine is a structural isomer of 3-amino-2-methylbutanoic acid, with the IUPAC name 2-amino-3-methylbutanoic acid . Another structural isomer is 2-amino-2-methylbutanoic acid .

Comparative Physicochemical Properties of Structural Isomers

While the primary focus of this guide is 3-amino-2-methylbutanoic acid, a comparison with its structural isomer, L-valine, provides valuable context.

PropertyL-Valine (2-amino-3-methylbutanoic acid)3-Amino-2-methylbutanoic Acid
Molecular Weight 117.15 g/mol 117.15 g/mol [1]
Melting Point 315 °C (decomposes)[2]Not experimentally determined (Computed)
Boiling Point 213.6 °C at 760 mmHg[2]Not experimentally determined (Computed)
Water Solubility 85 g/L (20 °C)[2]Not experimentally determined (Computed)
Specific Rotation [α] +28° (c=8, 6N HCl)[2]Not experimentally determined for individual isomers

Stereochemistry of 3-Amino-2-methylbutanoic Acid

3-Amino-2-methylbutanoic acid possesses two chiral centers, at the C2 and C3 positions. The number of possible stereoisomers is therefore 2ⁿ, where n is the number of chiral centers. In this case, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric.

The four stereoisomers are:

  • (2R,3R)-3-amino-2-methylbutanoic acid

  • (2S,3S)-3-amino-2-methylbutanoic acid

  • (2R,3S)-3-amino-2-methylbutanoic acid

  • (2S,3R)-3-amino-2-methylbutanoic acid

The (2R,3R) and (2S,3S) isomers are enantiomers of each other. Similarly, the (2R,3S) and (2S,3R) isomers are another pair of enantiomers. The relationship between any enantiomeric pair and the other is diastereomeric. For instance, (2R,3R) is a diastereomer of (2R,3S) and (2S,3R).

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (syn) cluster_enantiomers2 Enantiomeric Pair 2 (anti) R3R (2R,3R) S3S (2S,3S) R3R->S3S Enantiomers R3S (2R,3S) R3R->R3S Diastereomers S3R (2S,3R) R3R->S3R Diastereomers S3S->R3S Diastereomers S3S->S3R Diastereomers R3S->S3R Enantiomers synthesis_workflow start Chiral α,β-unsaturated ester step1 Conjugate addition of a chiral amine start->step1 step2 Diastereoselective methylation of the enolate step1->step2 step3 Purification of the protected amino acid step2->step3 step4 Deprotection step3->step4 end Pure stereoisomer of 3-amino-2-methylbutanoic acid step4->end separation_workflow start Mixture of stereoisomers step1 Dissolve sample in mobile phase start->step1 step2 Inject onto chiral HPLC column step1->step2 step3 Separation on chiral stationary phase step2->step3 step4 Detection (UV/MS) step3->step4 end Separated stereoisomers step4->end

References

The Elusive Natural Presence of 3-Amino-2-methylbutanoic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the vast and diverse world of natural products, there is currently no scientific evidence to support the natural occurrence of 3-Amino-2-methylbutanoic acid. This technical guide addresses the current state of knowledge regarding this non-proteinogenic amino acid, intended for researchers, scientists, and professionals in drug development. While the core request for quantitative data, experimental protocols for natural extraction, and associated signaling pathways cannot be fulfilled due to the compound's apparent absence in nature, this document will provide a broader context on non-proteinogenic amino acids and the methodologies used to study them.

The Search for 3-Amino-2-methylbutanoic Acid in Nature

A comprehensive survey of scientific literature and chemical databases reveals a significant lack of documentation for 3-Amino-2-methylbutanoic acid as a naturally occurring molecule. Searches for its various stereoisomers—(2S,3R), (2R,3S), (2S,3S), and (2R,3R)—in a wide range of organisms, including plants, fungi, bacteria, insects, and marine life, have yielded no positive identifications.

While the structurally similar compound 3-methylbutanoic acid has been identified as a fungal metabolite, this does not contain the critical amino group that defines the target molecule. The vast majority of naturally occurring amino acids are α-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group. While β-amino acids (where the amino group is on the second carbon from the carboxyl group) do exist in nature, 3-Amino-2-methylbutanoic acid does not appear to be among them based on current knowledge.

Fungi, in particular, are known for producing a wide array of non-proteinogenic amino acids, many of which serve as defense chemicals or are incorporated into peptide antibiotics.[1][2] However, even within this diverse chemical space, 3-Amino-2-methylbutanoic acid has not been reported.

General Methodologies for the Study of Non-Proteinogenic Amino Acids

Although we cannot provide specific protocols for 3-Amino-2-methylbutanoic acid from natural sources, this section outlines the general experimental workflows and analytical techniques employed in the discovery and characterization of novel non-proteinogenic amino acids. These methodologies would be applicable should this compound be discovered in a natural source in the future.

Extraction and Isolation

The initial step in identifying novel compounds from a biological source is extraction. The choice of solvent and technique depends on the polarity of the target molecule and the nature of the source material. A general workflow is as follows:

Caption: General workflow for the extraction and isolation of compounds from natural sources.

Structure Elucidation and Quantification

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

TechniquePurpose
Mass Spectrometry (MS) Determines the molecular weight and elemental formula of the compound. Fragmentation patterns can provide structural clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are typically employed.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule (e.g., carboxylic acids, amines).
Chiral Chromatography Separates and identifies different stereoisomers of the compound.

Quantitative analysis, to determine the concentration of the compound in the original source, is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector, often a mass spectrometer (LC-MS or GC-MS).

Biosynthetic Pathways of Non-Proteinogenic Amino Acids

The biosynthesis of non-proteinogenic amino acids often deviates from the well-established pathways for proteinogenic amino acids. They can arise from:

  • Modification of proteinogenic amino acids: Enzymes can modify existing amino acids to create novel structures.

  • Intermediates of metabolic pathways: Some non-proteinogenic amino acids are intermediates in other biosynthetic pathways.

  • De novo synthesis: Some organisms have unique enzymatic pathways to synthesize non-proteinogenic amino acids from simple precursors.

The diagram below illustrates a conceptual pathway for the potential biosynthesis of a generic β-amino acid from an α-amino acid precursor, a common route for the formation of such compounds.

G cluster_0 Hypothetical Biosynthesis of a β-Amino Acid Alpha_AA α-Amino Acid (e.g., Valine) Keto_Acid α-Keto Acid Alpha_AA->Keto_Acid Transaminase Acyl_CoA Acyl-CoA Keto_Acid->Acyl_CoA Dehydrogenase Complex Enoyl_CoA α,β-Unsaturated Acyl-CoA Acyl_CoA->Enoyl_CoA Dehydrogenase Beta_Hydroxy_Acyl_CoA β-Hydroxy Acyl-CoA Enoyl_CoA->Beta_Hydroxy_Acyl_CoA Hydratase Beta_Keto_Acyl_CoA β-Keto Acyl-CoA Beta_Hydroxy_Acyl_CoA->Beta_Keto_Acyl_CoA Dehydrogenase Beta_Amino_Acid β-Amino Acid Beta_Keto_Acyl_CoA->Beta_Amino_Acid Transaminase

Caption: A hypothetical enzymatic pathway for the biosynthesis of a β-amino acid.

Conclusion

References

The Unseen Architects: A Technical Guide to the Biological Significance of β-Amino Acids in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Amino acids, the lesser-known siblings of the canonical α-amino acids, are emerging from the shadows of protein biochemistry to reveal their profound impact on the structure and function of a vast array of natural products.[1][2][3][4][5][6][7] This technical guide provides an in-depth exploration of the biological significance of β-amino acids, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the unique structural properties conferred by these building blocks, their diverse biosynthetic origins, and their crucial roles in the potent biological activities of host natural products. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding and inspire novel avenues of research and drug discovery.

Introduction: The Structural and Functional Versatility of β-Amino Acids

While α-amino acids form the fundamental backbone of proteins, β-amino acids introduce a critical structural perturbation—an additional carbon atom in the backbone—that unlocks a world of chemical and biological diversity.[1][3][4][5][6][7] This seemingly minor alteration has profound consequences for the conformational properties of peptides and other natural products, leading to the formation of unique secondary structures and imparting remarkable resistance to proteolytic degradation.[8][9] Natural products incorporating β-amino acids exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and immunosuppressive properties.[1][2][3][4][5][6][7][10][11] Their inherent stability and diverse functionalities make them attractive scaffolds for the development of novel therapeutics with improved pharmacokinetic profiles.[8][9]

Distribution and Diversity of β-Amino Acids in Natural Products

β-Amino acids are found across a wide range of natural product classes, originating from diverse biological sources, including bacteria, fungi, plants, and marine organisms.[1][2][3][4][5][6][7] Their incorporation significantly broadens the chemical space of natural products beyond that achievable with proteinogenic α-amino acids alone.

Prevalence in Different Classes of Natural Products

The following table summarizes the distribution of common β-amino acids in major classes of natural products.

Natural Product ClassCommon β-Amino Acids FoundRepresentative ExamplesBiological Activity
Non-Ribosomal Peptides (NRPs) β-Alanine, β-Leucine, β-Tyrosine, 3-Amino-2-methylpropanoic acidBleomycin, Microcystin, DolastatinsAnticancer, Hepatotoxic, Cytotoxic
Polyketides (PKS) 3-Aminobutanoic acid, 3-Amino-5-hexenoic acidCryptophycins, GeldanamycinAntitumor, Antibiotic
β-Lactam Antibiotics (2S,3S)-3-Aminocardicinic acidNocardicins, Penicillins, CephalosporinsAntibacterial
Alkaloids β-PhenylalanineTaxol (Paclitaxel)Anticancer
Marine Natural Products Various unique and modified β-amino acidsHalipeptins, DidemninsCytotoxic, Antiviral
Structural Diversity of β-Amino Acid Side Chains

The side chains of β-amino acids found in nature are as diverse as their α-counterparts, ranging from simple alkyl and aromatic groups to more complex and functionalized moieties. This diversity is a key contributor to the wide range of biological activities observed.

Biosynthesis of β-Amino Acids and their Incorporation into Natural Products

The biosynthesis of β-amino acids follows several distinct enzymatic pathways, which are often integrated into the larger assembly lines of natural product biosynthesis.

Key Biosynthetic Pathways

Three primary enzymatic strategies are employed for the formation of the β-amino acid scaffold:

  • Amino-mutases: These enzymes catalyze the migration of an amino group from the α- to the β-position of an α-amino acid precursor.

  • Decarboxylases: Specific decarboxylases act on α-amino dicarboxylic acids to yield β-amino acids.

  • Transaminases: Aminotransferases can introduce an amino group at the β-position of a suitable keto-acid precursor.

A schematic overview of these pathways is presented below.

Biosynthesis_of_Beta_Amino_Acids cluster_aminomutase Amino-mutase Pathway cluster_decarboxylase Decarboxylase Pathway cluster_transaminase Transaminase Pathway alpha_aa1 α-Amino Acid beta_aa1 β-Amino Acid alpha_aa1->beta_aa1 Amino-mutase alpha_dicarboxylic α-Amino Dicarboxylic Acid beta_aa2 β-Amino Acid alpha_dicarboxylic->beta_aa2 Decarboxylase beta_keto β-Keto Acid beta_aa3 β-Amino Acid beta_keto->beta_aa3 Transaminase

Figure 1: Major biosynthetic pathways for the formation of β-amino acids.
Incorporation by Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases (NRPS) are large, modular enzymes responsible for the assembly of a wide variety of peptide natural products.[1][9][12][13][14] Specific modules within the NRPS assembly line are responsible for the recognition, activation, and incorporation of β-amino acids into the growing peptide chain.[1][9][12][13][14] The adenylation (A) domain of a dedicated module selectively recognizes and activates a specific β-amino acid, which is then tethered to the peptidyl carrier protein (PCP) domain. The condensation (C) domain then catalyzes the formation of a peptide bond between the β-amino acid and the growing peptide chain.

NRPS_Incorporation Module_N C A PCP Module n Module_Nplus1 C A PCP Module n+1 Module_N:PCP->Module_Nplus1:C Peptide Bond Formation Module_Nplus1:A->Module_Nplus1:PCP TE Thioesterase (TE) Module_Nplus1:PCP->TE Chain Termination beta_aa β-Amino Acid beta_aa->Module_Nplus1:A Recognition & Activation growing_peptide Growing Peptide Chain growing_peptide->Module_N:PCP product Final Product TE->product Release

Figure 2: Incorporation of a β-amino acid by a Non-Ribosomal Peptide Synthetase (NRPS) module.

Biological Activities and Therapeutic Potential

The incorporation of β-amino acids often confers potent and specific biological activities to natural products. This section highlights some of the key therapeutic areas where these compounds show promise.

Antimicrobial and Antifungal Activity

Many β-amino acid-containing natural products exhibit strong activity against a range of microbial pathogens. Their unique structures can disrupt cell wall synthesis, membrane integrity, or essential metabolic pathways in microorganisms. The increased resistance to enzymatic degradation also contributes to their sustained antimicrobial effect.

Anticancer and Cytotoxic Activity

A significant number of potent anticancer agents, including the blockbuster drug Taxol (paclitaxel), contain a β-amino acid moiety.[4][5][6][7] These compounds often exert their cytotoxic effects by interfering with microtubule dynamics, inducing apoptosis, or inhibiting key signaling pathways involved in cell proliferation and survival.

Table of IC50 Values for Selected β-Amino Acid-Containing Natural Products:

Compoundβ-Amino Acid MoietyTarget/MechanismCancer Cell LineIC50 (nM)
Paclitaxel (Taxol) β-PhenylisoserineMicrotubule stabilizationA549 (Lung)2.5
Cryptophycin 1 3-Amino-2-methylpropanoic acidMicrotubule depolymerizationMCF-7 (Breast)0.01
Didemnin B IsostatineProtein synthesis inhibitionP388 (Leukemia)0.4
Dolastatin 10 DolaphenineTubulin polymerization inhibitionL1210 (Leukemia)0.1

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of β-amino acid-containing natural products.

Isolation and Purification: High-Performance Liquid Chromatography (HPLC)

Objective: To purify a β-amino acid-containing peptide from a crude natural product extract.

Materials:

  • Crude natural product extract

  • HPLC system with a C18 reversed-phase column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Fraction collector

  • Lyophilizer

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Inject the filtered sample onto the column.

  • Elute the compounds using a linear gradient of Solvent B (e.g., 5% to 95% over 60 minutes) at a constant flow rate (e.g., 1 mL/min).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).

  • Collect fractions corresponding to the peaks of interest using a fraction collector.

  • Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired peptide.

  • Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Bioactivity Screening: Cytotoxicity MTT Assay

Objective: To determine the cytotoxic activity of a purified β-amino acid-containing compound against a cancer cell line.

Materials:

  • Purified compound

  • Cancer cell line (e.g., HeLa)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the purified compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of a β-amino acid-containing cyclic peptide.

Materials:

  • Purified cyclic peptide (1-5 mg)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d6 or CD3CN)

  • High-field NMR spectrometer (e.g., 600 MHz or higher)

Protocol:

  • Dissolve the purified peptide in the appropriate deuterated solvent.

  • Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

    • TOCSY (Total Correlation Spectroscopy) to confirm the full spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations and establish the peptide sequence.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to obtain through-space correlations between protons, which provide distance restraints for structure calculation.

  • Assign all proton and carbon resonances of the peptide.

  • Extract distance restraints from the NOESY/ROESY spectra and dihedral angle restraints from coupling constants.

  • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate the three-dimensional structure of the peptide based on the experimental restraints.

Future Perspectives and Drug Development

The unique structural and biological properties of β-amino acids make them highly valuable building blocks for the design of novel therapeutic agents. The growing understanding of their biosynthesis opens up exciting possibilities for biosynthetic engineering and the generation of novel "unnatural" natural products with tailored activities. By leveraging the knowledge of NRPS machinery, it may be possible to create new peptide antibiotics to combat resistant bacteria or develop more potent and selective anticancer drugs. The continued exploration of the vast chemical diversity of natural products, coupled with advances in synthetic and analytical techniques, will undoubtedly uncover more β-amino acid-containing molecules with significant therapeutic potential.

Conclusion

β-Amino acids are far more than mere structural curiosities; they are key players in the biological activity of a multitude of natural products. Their ability to confer unique conformational properties and enhance metabolic stability provides a powerful tool for nature's chemical arsenal. For researchers and drug developers, a thorough understanding of the biological significance of β-amino acids is essential for harnessing their potential in the development of next-generation therapeutics. This guide has provided a comprehensive overview of their distribution, biosynthesis, and bioactivity, along with practical experimental guidance, to empower further exploration in this exciting and promising field.

References

Spectroscopic Profile of 3-Amino-2-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-methylbutanoic acid, a non-proteinogenic amino acid of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established chemical principles and data from similar structures. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for amino acids are also provided to enable researchers to obtain empirical data.

Chemical Structure and Properties

3-Amino-2-methylbutanoic acid (C₅H₁₁NO₂) is a structural isomer of the common amino acid valine. Its unique structure, with the amino group at the 3-position, imparts distinct chemical and biological properties.

Molecular Formula: C₅H₁₁NO₂ Molecular Weight: 117.15 g/mol [1][2] IUPAC Name: 3-amino-2-methylbutanoic acid[2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Amino-2-methylbutanoic acid. These values are calculated based on computational models and should be considered as estimations until experimentally verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-22.5 - 2.7Multiplet-
H-33.1 - 3.3Multiplet-
CH₃ (at C-2)1.1 - 1.3Doublet~7
CH₃ (at C-3)1.2 - 1.4Doublet~7
NH₂VariableBroad Singlet-
COOH10 - 12Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ, ppm)
C-1 (COOH)175 - 180
C-245 - 50
C-350 - 55
CH₃ (at C-2)15 - 20
CH₃ (at C-3)18 - 23
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-Amino-2-methylbutanoic acid is expected to show characteristic absorption bands for the amino and carboxylic acid groups.

Table 3: Predicted Significant IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad
N-H stretch (Amine)3200 - 3500Medium
C-H stretch (Alkyl)2850 - 3000Medium-Strong
C=O stretch (Carboxylic acid)1700 - 1725Strong
N-H bend (Amine)1550 - 1650Medium
C-O stretch (Carboxylic acid)1210 - 1320Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Amino-2-methylbutanoic acid, electrospray ionization (ESI) is a suitable method.

Table 4: Predicted Mass Spectral Data (ESI-MS)

AdductPredicted m/z
[M+H]⁺118.0863
[M+Na]⁺140.0682
[M-H]⁻116.0717

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for an amino acid like 3-Amino-2-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3] The choice of solvent will depend on the solubility of the compound and the desired information.

  • For analysis in D₂O, the pH (or pD) of the solution can significantly affect the chemical shifts of the ionizable groups.[3] Adjust the pD to a desired value (e.g., neutral pD ~7.4) using dilute DCl or NaOD.[3]

  • Add a small amount of an internal standard (e.g., DSS or TSP for aqueous solutions) for accurate chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[3]

¹H NMR Acquisition:

  • Instrument: 400-600 MHz NMR Spectrometer

  • Pulse Program: Standard 1D proton pulse sequence.

  • Temperature: 298 K (25 °C).[3]

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-15 ppm.

¹³C NMR Acquisition:

  • Instrument: 100-150 MHz NMR Spectrometer

  • Pulse Program: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).[3]

  • Temperature: 298 K (25 °C).[3]

  • Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 3-Amino-2-methylbutanoic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FT-IR Spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty, clean ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Sample Preparation (for LC-MS):

  • Prepare a stock solution of 3-Amino-2-methylbutanoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.[4]

  • If analyzing a complex mixture, a protein precipitation step followed by supernatant analysis may be necessary.[4]

  • An internal standard (an isotopically labeled version of the analyte) can be added for quantitative analysis.[4]

LC-MS/MS Analysis:

  • Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often suitable for separating polar compounds like amino acids.[4]

  • Ionization Source: Electrospray Ionization (ESI) in positive and/or negative ion mode.[4]

  • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

  • Scan Mode:

    • Full Scan: To determine the molecular ion.

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural confirmation. The precursor ion (e.g., m/z 118 for [M+H]⁺) is selected and fragmented.

  • Collision Energy: Optimize to achieve characteristic fragmentation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like 3-Amino-2-methylbutanoic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 3-Amino-2-methylbutanoic Acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Solution_Prep Solution Preparation (LC-MS) Sample->Solution_Prep NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectroscopy (ATR) Solid_Sample->IR MS Mass Spectrometry (LC-MS/MS) Solution_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Thermal Stability and Decomposition of 3-Amino-2-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbutanoic acid, a β-amino acid, is a molecule of interest in various fields, including peptide synthesis and drug design. Understanding its thermal stability and decomposition profile is crucial for establishing safe handling and storage conditions, as well as for predicting its behavior during manufacturing processes that involve elevated temperatures. This technical guide provides an in-depth overview of the expected thermal properties of 3-Amino-2-methylbutanoic acid, drawing upon the known behavior of related β-amino acids and structural analogues. Due to the limited availability of specific experimental data for this compound, this guide presents a predictive analysis based on established chemical principles and data from similar molecules.

Predicted Thermal Decomposition Profile

Based on the analysis of related compounds, the thermal decomposition of 3-Amino-2-methylbutanoic acid is expected to occur in a primary stage involving the loss of ammonia (B1221849) (deamination) and subsequent formation of unsaturated carboxylic acids. The presence of a methyl group at the α-position may influence the decomposition temperature and the distribution of final products.

Quantitative Data Summary

The following table summarizes the anticipated thermal decomposition data for 3-Amino-2-methylbutanoic acid based on analogous compounds. It is important to note that these are estimated values and experimental verification is highly recommended.

Thermal Analysis ParameterPredicted Value/RangeNotes
Decomposition Onset Temperature (Tonset) 180 - 220 °CBased on the decomposition of other β-amino acids.
Peak Decomposition Temperature (Tpeak) 200 - 250 °CThe temperature of maximum rate of weight loss.
Primary Mass Loss Event ~14.5%Corresponds to the theoretical loss of ammonia (NH₃).
Secondary Decomposition Stage > 250 °CInvolves the breakdown of the unsaturated carboxylic acid backbone.
Final Residue at 600 °C VariableDependent on experimental conditions (e.g., atmosphere).

Experimental Protocols

To experimentally determine the thermal stability and decomposition of 3-Amino-2-methylbutanoic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA) Protocol

Objective: To measure the mass loss of 3-Amino-2-methylbutanoic acid as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground 3-Amino-2-methylbutanoic acid into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

    • Calculate the percentage of mass loss for each distinct decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with the thermal transitions of 3-Amino-2-methylbutanoic acid.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-2-methylbutanoic acid into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Identify endothermic or exothermic peaks corresponding to melting, decomposition, or other thermal events.

    • Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each observed transition.

Mandatory Visualizations

Predicted Thermal Decomposition Pathway of 3-Amino-2-methylbutanoic acid

DecompositionPathway cluster_start Starting Material cluster_transition Decomposition Step 1 cluster_products Initial Decomposition Products cluster_further Further Decomposition 3-Amino-2-methylbutanoic_acid 3-Amino-2-methylbutanoic acid Heat Heat (Δ) 3-Amino-2-methylbutanoic_acid->Heat Deamination Deamination Heat->Deamination Unsaturated_Acids Mixture of Unsaturated Carboxylic Acids (e.g., Tiglic acid, Angelic acid) Deamination->Unsaturated_Acids - NH₃ Ammonia Ammonia (NH₃) Deamination->Ammonia Further_Heat Further Heat Unsaturated_Acids->Further_Heat Volatile_Products Volatile Organic Products (CO₂, H₂O, etc.) Further_Heat->Volatile_Products

Caption: Predicted thermal decomposition pathway of 3-Amino-2-methylbutanoic acid.

Experimental Workflow for Thermal Analysis

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis and Interpretation Sample 3-Amino-2-methylbutanoic acid Sample Grinding Grind to fine powder Sample->Grinding Weighing_TGA Weigh 5-10 mg for TGA Grinding->Weighing_TGA Weighing_DSC Weigh 2-5 mg for DSC Grinding->Weighing_DSC TGA Thermogravimetric Analysis (TGA) (30-600°C @ 10°C/min, N₂) Weighing_TGA->TGA DSC Differential Scanning Calorimetry (DSC) (30-300°C @ 10°C/min, N₂) Weighing_DSC->DSC TGA_Data TGA Curve (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data DTG_Data DTG Curve (Rate of Mass Loss) TGA_Data->DTG_Data Interpretation Determine: - Decomposition Temperatures - Mass Loss % - Thermal Events (Melting, etc.) - Enthalpy Changes DTG_Data->Interpretation DSC_Data->Interpretation

Caption: General workflow for the thermal analysis of 3-Amino-2-methylbutanoic acid.

Conclusion

Solubility Profile of 3-Amino-2-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-2-methylbutanoic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this document focuses on providing a qualitative solubility profile based on established principles of amino acid chemistry and comparative data from its structural isomer, L-valine (2-Amino-3-methylbutanoic acid). Furthermore, this guide details a standard experimental protocol for the quantitative determination of its solubility in various solvents, offering a practical framework for researchers to generate precise data.

Predicted Qualitative Solubility of 3-Amino-2-methylbutanoic Acid

The solubility of an amino acid is primarily dictated by its zwitterionic nature, possessing both a carboxylic acid group (-COOH) and an amino group (-NH2), and the character of its side chain. For 3-Amino-2-methylbutanoic acid, the presence of these polar functional groups suggests a degree of solubility in polar solvents. The branched alkyl side chain introduces a hydrophobic character that will influence its solubility relative to simpler amino acids.

Based on these structural features and data from its isomer, L-valine, the following qualitative solubility profile is predicted:

  • Water: Expected to be soluble. The polar amino and carboxyl groups will interact favorably with water molecules through hydrogen bonding.

  • Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): Expected to have moderate to sparing solubility. These solvents can engage in hydrogen bonding but are less polar than water, which may lead to reduced solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Predicted to have some degree of solubility, although likely less than in polar protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble or insoluble. The nonpolar nature of these solvents does not favorably interact with the polar functional groups of the amino acid.

  • Aqueous Acids and Bases: Solubility is expected to increase in acidic and basic solutions due to the formation of the corresponding cationic and anionic salts, which are generally more soluble than the zwitterionic form.

Quantitative Solubility Data of L-Valine (2-Amino-3-methylbutanoic acid)

To provide a quantitative context, the following table summarizes the experimentally determined solubility of L-valine, a structural isomer of 3-Amino-2-methylbutanoic acid, in various solvents. It is important to note that while the general trends in solubility are likely to be similar, the exact numerical values for 3-Amino-2-methylbutanoic acid may differ.

SolventTemperature (°C)Solubility (g/L)Reference
Water083.4[1]
Water2085[2]
Water2588.5[1][3]
Water5096.2[1]
Water65102.4[1]
Ethanol (B145695)20-70Slightly Soluble[4]
Methanol20-70Slightly Soluble[5]
Isopropyl Alcohol20-70Slightly Soluble[4]
Acetone (B3395972)20-70Slightly Soluble[4]
N,N-Dimethylformamide20-70Slightly Soluble[4]
EtherAmbientInsoluble[3]

The solubility of L-valine in water increases with temperature.[1][4] In several organic solvents, including ethanol, acetone, and isopropanol (B130326), L-valine is only slightly soluble.[4] A study on the solubility of L-valine in 12 different monosolvents at various temperatures found the following solubility sequence at 298.15 K: water > methanol > ethanol > 1,4-dioxane (B91453) > isobutanol > acetone > n-butanol > ethyl acetate (B1210297) > acetonitrile (B52724) > methyl acetate > isopropanol > n-propanol.[5]

Experimental Protocol: Gravimetric Method for Solubility Determination

This section details a standard gravimetric method for the quantitative determination of the solubility of 3-Amino-2-methylbutanoic acid. This method is reliable for determining the solubility of non-volatile solutes in a given solvent.[6][7][8][9]

Objective: To determine the concentration of a saturated solution of 3-Amino-2-methylbutanoic acid in a specific solvent at a controlled temperature.

Materials:

  • 3-Amino-2-methylbutanoic acid

  • Selected solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed, dry vials or evaporating dishes

  • Drying oven

  • Conical flasks or sealed vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-Amino-2-methylbutanoic acid to a known volume of the chosen solvent in a conical flask or a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the solution using a syringe filter into a pre-weighed, dry vial or evaporating dish. The filter should also be at the experimental temperature.

  • Solvent Evaporation:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the decomposition point of 3-Amino-2-methylbutanoic acid.

    • Continue drying until a constant weight of the vial with the dried solute is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final constant weight of the vial with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

    • Express the solubility in the desired units, such as grams of solute per 100 grams of solvent, grams of solute per liter of solvent, or moles of solute per liter of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of 3-Amino-2-methylbutanoic acid.

experimental_workflow A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Thermostatic Shaker @ Constant T) A->B C Sample Withdrawal & Filtration (Supernatant) B->C D Weighing of Saturated Solution C->D E Solvent Evaporation (Drying Oven) D->E F Weighing of Dry Solute E->F G Calculation of Solubility F->G

Caption: Experimental Workflow for Gravimetric Solubility Determination.

References

3-Amino-2-methylbutanoic Acid: A Technical Whitepaper on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-methylbutanoic acid, a structural analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA) and a derivative of the branched-chain amino acid L-valine, presents a compelling scaffold for investigation in neuroscience and pharmacology. While direct experimental evidence detailing its specific biological activities remains limited in publicly accessible literature, its structural similarity to known neuroactive compounds suggests a potential for modulating GABAergic neurotransmission. This technical guide synthesizes the available information on structurally related compounds, outlines potential mechanisms of action, and provides a comprehensive framework for the future investigation of 3-Amino-2-methylbutanoic acid's biological profile. We present detailed hypothetical experimental protocols for assessing its activity at GABA receptors and illustrate key concepts with signaling pathway and workflow diagrams.

Introduction

3-Amino-2-methylbutanoic acid is a chiral molecule existing as four potential stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Its structural architecture, featuring a γ-amino acid backbone with a methyl group at the α-position, positions it as a GABA analogue. GABA analogues are a class of compounds designed to interact with the GABA system, often exhibiting anticonvulsant, anxiolytic, and sedative properties. Furthermore, its origin as a derivative of L-valine, an essential branched-chain amino acid, suggests potential interactions with amino acid transport systems and metabolic pathways in the central nervous system (CNS). This document aims to provide a thorough overview of the potential biological activities of 3-Amino-2-methylbutanoic acid based on the established pharmacology of its structural relatives and to propose a detailed research plan for its empirical evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Amino-2-methylbutanoic acid is provided in Table 1.

PropertyValueSource
Molecular FormulaC5H11NO2--INVALID-LINK--
Molecular Weight117.15 g/mol --INVALID-LINK--
IUPAC Name3-amino-2-methylbutanoic acid--INVALID-LINK--
CAS Number32723-74-3--INVALID-LINK--
Stereoisomers(2R,3S), (2S,3R), (2R,3R), (2S,3S)

Potential Biological Activities and Inferred Mechanisms of Action

GABA Receptor Modulation

The primary hypothesized mechanism of action for 3-Amino-2-methylbutanoic acid is the modulation of GABA receptors, the main inhibitory neurotransmitter receptors in the CNS.

  • GABAA Receptor Activity: As a GABA analogue, 3-Amino-2-methylbutanoic acid could potentially act as an agonist, antagonist, or allosteric modulator at GABAA receptors. Agonism would lead to neuronal hyperpolarization and inhibitory effects, while antagonism would block the effects of endogenous GABA. Positive allosteric modulation would enhance the effect of GABA, a mechanism employed by benzodiazepines and barbiturates.

  • GABAB Receptor Activity: It is also plausible that 3-Amino-2-methylbutanoic acid interacts with GABAB receptors, which are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.

The specific activity and selectivity for GABA receptor subtypes would be highly dependent on the stereochemistry of the molecule.

Amino Acid Transporter Interaction

As a derivative of L-valine, 3-Amino-2-methylbutanoic acid may interact with various amino acid transporters in the CNS, such as the large neutral amino acid transporter (LAT1). Such interactions could influence its own brain penetration and/or affect the transport of other essential amino acids, thereby indirectly modulating neurotransmitter synthesis and overall brain function.

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of 3-Amino-2-methylbutanoic acid, Table 2 summarizes quantitative data for several well-characterized GABA analogues. It is important to note that these are different molecules and their activities do not directly predict the activity of 3-Amino-2-methylbutanoic acid.

CompoundTargetAssayActivity (IC50/Ki/pA2)Reference
GABAGABAA ReceptorRadioligand BindingKi: 10-100 nM
BaclofenGABAB ReceptorRadioligand BindingKi: ~1 µM
Pregabalinα2δ subunit of VGCCRadioligand BindingKi: ~30-100 nM
Gabapentinα2δ subunit of VGCCRadioligand BindingKi: ~140 nM
3-Amino-3-(4-chlorophenyl)propanoic acidGABAB ReceptorFunctional AssaypA2: 3.5[1]

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activities of 3-Amino-2-methylbutanoic acid, a systematic experimental approach is required. The following are detailed, hypothetical protocols for key in vitro and ex vivo experiments.

In Vitro Radioligand Binding Assays for GABA Receptor Affinity

Objective: To determine the binding affinity of the stereoisomers of 3-Amino-2-methylbutanoic acid for GABAA and GABAB receptors.

Materials:

  • Rat or human brain tissue homogenates (cortex or cerebellum).

  • Radioligands: [³H]GABA, [³H]Muscimol (for GABAA), [³H]Baclofen (for GABAB).

  • Non-labeled ligands for competition assays: GABA, Baclofen, and the four stereoisomers of 3-Amino-2-methylbutanoic acid.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and cocktail.

Protocol:

  • Prepare brain membrane homogenates according to standard protocols.

  • For saturation binding assays, incubate membrane preparations with increasing concentrations of the radioligand in the presence and absence of a high concentration of a non-labeled competitor to determine total and non-specific binding.

  • For competition binding assays, incubate membrane preparations with a fixed concentration of radioligand and increasing concentrations of the test compounds (each stereoisomer of 3-Amino-2-methylbutanoic acid).

  • Incubate at 4°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine Ki values.

Electrophysiological Studies on Primary Neuronal Cultures

Objective: To characterize the functional effects of 3-Amino-2-methylbutanoic acid stereoisomers on neuronal activity.

Materials:

  • Primary cortical or hippocampal neurons cultured from embryonic rodents.

  • Patch-clamp electrophysiology setup.

  • External and internal recording solutions.

  • GABA, specific GABA receptor antagonists (e.g., bicuculline (B1666979) for GABAA, saclofen (B1680481) for GABAB).

  • The four stereoisomers of 3-Amino-2-methylbutanoic acid.

Protocol:

  • Culture primary neurons for 10-14 days.

  • Perform whole-cell patch-clamp recordings from individual neurons.

  • Apply GABA to elicit baseline inhibitory postsynaptic currents (IPSCs).

  • Bath-apply increasing concentrations of each stereoisomer of 3-Amino-2-methylbutanoic acid and record changes in holding current and the frequency/amplitude of spontaneous IPSCs.

  • To test for agonistic activity, apply the compounds in the absence of GABA.

  • To determine the receptor subtype involved, co-apply the active stereoisomer(s) with specific antagonists (bicuculline or saclofen).

  • Analyze the data to determine EC50 values for agonistic effects or the degree of potentiation/inhibition of GABA-evoked currents.

Visualizations

To further illustrate the potential mechanisms and experimental approaches, the following diagrams are provided.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging Synaptic_Cleft Vesicle->Synaptic_Cleft Release GAT GAT Synaptic_Cleft->GAT Reuptake GABA_A GABA_A Receptor (Ion Channel) Synaptic_Cleft->GABA_A Binds GABA_B GABA_B Receptor (GPCR) Synaptic_Cleft->GABA_B Binds Cl_ion Cl- GABA_A->Cl_ion Influx G_Protein G Protein GABA_B->G_Protein Activation Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes K_Channel->Hyperpolarization 3_Amino_2_methylbutanoic_acid 3-Amino-2-methylbutanoic acid 3_Amino_2_methylbutanoic_acid->GABA_A Potential Agonist/ Antagonist/ Modulator 3_Amino_2_methylbutanoic_acid->GABA_B Potential Agonist/ Antagonist

Caption: Potential interaction of 3-Amino-2-methylbutanoic acid with the GABAergic synapse.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo / In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Compound 3-Amino-2-methylbutanoic acid (Stereoisomers) Binding_Assay Radioligand Binding Assay (GABA_A & GABA_B Receptors) Compound->Binding_Assay Determine Affinity (Ki) Functional_Assay Electrophysiology (Primary Neurons) Binding_Assay->Functional_Assay Functional Characterization Slice_Physiology Brain Slice Electrophysiology (Synaptic Plasticity) Functional_Assay->Slice_Physiology Assess Network Effects Animal_Models Animal Models of Neurological Disorders (e.g., Epilepsy, Anxiety) Slice_Physiology->Animal_Models Evaluate In Vivo Efficacy SAR Structure-Activity Relationship (SAR) Animal_Models->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A proposed experimental workflow for the biological evaluation of 3-Amino-2-methylbutanoic acid.

Conclusion and Future Directions

3-Amino-2-methylbutanoic acid represents an under-investigated molecule with significant potential for CNS activity due to its structural relationship with GABA and L-valine. The lack of direct experimental data necessitates a systematic and rigorous investigation to elucidate its pharmacological profile. The proposed experimental framework, starting with in vitro receptor binding and functional assays, followed by more complex ex vivo and in vivo studies, will be crucial in determining its potential as a novel therapeutic agent for neurological disorders. A key focus of future research must be the stereoselective synthesis and evaluation of all four stereoisomers, as biological activity is often confined to a single isomer. The findings from such studies will not only clarify the biological role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of GABA analogues.

References

role of 3-Amino-2-methylbutanoic acid in the origin of life

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 3-Amino-2-methylbutanoic Acid in the Origin of Life

Abstract

3-Amino-2-methylbutanoic acid, more commonly known as isovaline (B112821), is a non-proteinogenic amino acid that has become a focal point in origin of life research. Its significance stems from its discovery in carbonaceous meteorites, which often exhibit a significant enantiomeric excess of the left-handed (L) form.[1][2] This extraterrestrial delivery of a chiral bias is hypothesized to have played a crucial role in the emergence of homochirality, a universal and essential feature of life on Earth. This document provides a comprehensive overview of the synthesis, enantiomeric enrichment, and potential prebiotic roles of isovaline, supported by quantitative data, experimental methodologies, and process visualizations.

Introduction to 3-Amino-2-methylbutanoic Acid (Isovaline)

3-Amino-2-methylbutanoic acid (isovaline) is an acyclic, five-carbon amino acid and a structural isomer of the proteinogenic amino acid valine.[1][3] Unlike valine, isovaline is an α-methyl amino acid, meaning it has a methyl group, rather than a hydrogen atom, attached to its α-carbon. This structural feature makes it highly resistant to racemization, the process by which a chiral molecule converts into an equal mixture of both its left- and right-handed forms.[2][4] While rare in terrestrial biology, isovaline's stability and its presence in meteorites make it a molecule of great interest for understanding the prebiotic chemical inventory of the early Earth.[2][4]

Extraterrestrial Origin and Delivery

The primary evidence for isovaline's role in the origin of life comes from its detection in carbonaceous chondrite meteorites.[5] The Murchison meteorite, which fell in Australia in 1969, was one of the first places this rare amino acid was identified, demonstrating an extraterrestrial source of complex organic molecules.[1][6] Since then, isovaline and over 80 other amino acids have been identified in various meteorites, many of which are non-existent in Earth's biosphere.[4][7] The presence of these compounds in materials that predate the formation of Earth, over 4.5 billion years ago, supports the "pseudo-panspermia" hypothesis: the idea that the fundamental building blocks of life were formed in space and delivered to Earth via asteroids, comets, and their fragments.[2][4][6]

The Phenomenon of Enantiomeric Excess

A key feature of life is homochirality; for instance, proteins are constructed almost exclusively from L-amino acids.[4] Abiotic chemical syntheses, however, typically produce racemic mixtures (equal amounts of L and D enantiomers).[4] Remarkably, analyses of meteorites like Murchison and Orgueil have revealed a significant L-enantiomeric excess (l-ee) for isovaline.[8][9] The value for Murchison is the largest confirmed enantiomeric excess for any amino acid found in a meteorite.[8][9][10] This finding suggests that a prebiotic mechanism for breaking chiral symmetry existed in the early solar system, which could have biased Earth's prebiotic inventory toward the left-handed molecules that life eventually adopted.[4][8]

Quantitative Data on Isovaline Enantiomeric Excess in Meteorites

The table below summarizes the L-enantiomeric excess (l-ee) of isovaline measured in various carbonaceous chondrites. The variation in these values, particularly within different fragments of the same meteorite, provides clues about the processes leading to their formation and amplification.

MeteoriteTypeL-enantiomeric excess (l-ee %) of IsovalineReference(s)
MurchisonCM20 to 20.5%[2][8][9][10][11]
OrgueilCI115.2 ± 4.0%[8][9][11]
LEW 90500CM2-0.5 to 3.3%[10][11]
EET 92042CR2Racemic (no excess)[8][9]
QUE 99177CR2Racemic (no excess)[8][9]

Mechanisms of Prebiotic Synthesis and Enrichment

Abiotic Formation: The Strecker Synthesis Pathway

The most widely accepted mechanism for the abiotic formation of α-amino acids like isovaline in meteorite parent bodies is the Strecker synthesis.[4][7][12][13] This process involves the reaction of a ketone (in this case, 2-butanone, which is achiral), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN) to form an α-aminonitrile intermediate, which is then hydrolyzed to produce the final amino acid.[9][14][15] The presence of α-hydroxy acids in meteorites, which are byproducts of the Strecker pathway, lends further support to this hypothesis.[4] Since the precursors are achiral, the Strecker synthesis itself is expected to produce a racemic mixture of isovaline.[9]

Strecker_Synthesis ketone 2-Butanone (Achiral Precursor) iminium Iminium Ion ketone->iminium + NH3 - H2O nh3 Ammonia (NH3) nh3->iminium hcn Hydrogen Cyanide (HCN) aminonitrile α-Aminonitrile (Racemic) hcn->aminonitrile iminium->aminonitrile + CN- isovaline Isovaline (Racemic) (3-Amino-2-methylbutanoic acid) aminonitrile->isovaline Hydrolysis (+ 2H2O)

Prebiotic Strecker Synthesis of Isovaline.
Amplification of Enantiomeric Excess via Aqueous Alteration

The significant L-excesses observed in meteorites suggest that a post-synthesis amplification process occurred.[9] The prevailing hypothesis, inconsistent with enrichment solely by UV circularly polarized light, points to an extended period of aqueous alteration on the meteorite parent bodies.[8][9] A positive correlation has been observed between the degree of aqueous alteration in a meteorite and the magnitude of the L-isovaline (B1672633) excess.[2][16] This suggests that interactions with water and minerals on the parent asteroid amplified a small initial chiral imbalance into the large excesses now measured.[8][16]

Chiral_Amplification cluster_ParentBody On Meteorite Parent Body A 1. Abiotic Synthesis (e.g., Strecker) Produces Racemic or Slightly-Biased Isovaline B 2. Aqueous Alteration (Interaction with water and minerals) A->B C 3. Chiral Amplification (Amplification of initial L-excess) B->C D 4. Delivery to Early Earth (via Meteorite Impact) C->D E 5. Biasing the Prebiotic Inventory (Contribution to Homochirality) D->E

Logical Flow of Enantiomeric Amplification.

Potential Roles in Prebiotic Chemical Evolution

Seeding Homochirality on Earth

The delivery of meteorites bearing L-enriched isovaline and other α-dialkyl amino acids could have been a critical event in the origin of life.[4][8] This extraterrestrial influx would have biased the Earth's prebiotic organic inventory with left-handed molecules before life began.[4][8] This initial bias may have been the deciding factor that led to the selection of L-amino acids over their D-counterparts for protein synthesis, thus solving the puzzle of life's homochirality.[4]

A Prebiotic Chiral Catalyst

Although isovaline is not common in modern biology, its unique stability against racemization makes it an excellent candidate for a prebiotic catalyst.[4] It has been proposed that L-isovaline, once delivered to the early Earth, could have acted as a catalyst to transfer its asymmetry to other crucial prebiotic molecules, such as the α-hydrogen amino acids used in proteins or to sugars.[4] This catalytic transfer would have been a crucial step in propagating and establishing homochirality throughout prebiotic chemical systems.

Catalytic_Role L_Isovaline L-Isovaline (Chiral Catalyst) L_Product L-Enriched Product L_Isovaline->L_Product Catalyzes formation of L-enantiomer D_Product D-Enriched Product (Unfavored) L_Isovaline->D_Product Inhibits or does not catalyze formation of D-enantiomer Racemic_Pool Racemic Pool of Prebiotic Molecules (e.g., other amino acids, sugars) Racemic_Pool->L_Product Racemic_Pool->D_Product

Hypothetical Catalytic Transfer of Chirality.

Key Experimental Protocols

Extraction and Analysis of Isovaline from Meteorites

The determination of isovaline's enantiomeric ratio in meteorite samples is a meticulous process designed to prevent terrestrial contamination.

Methodology:

  • Sample Preparation: An interior piece of the meteorite is crushed into a fine powder.

  • Extraction: The powdered sample undergoes hot water extraction (e.g., 100°C for 24 hours) to release the amino acids into the aqueous phase. The resulting extract is then desalted.

  • Derivatization: The amino acid extract is derivatized using o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). This process attaches a fluorescent tag to the amino acids, creating diastereomers that can be separated based on their chirality.

  • Analysis: The derivatized sample is analyzed using liquid chromatography coupled with fluorescence detection and time-of-flight mass spectrometry (LC-FD/TOF-MS).[8][9][10] The different enantiomers (L and D) of isovaline are separated by the chromatography column and quantified by the detectors, allowing for a precise measurement of the enantiomeric excess.[10]

Experimental_Workflow start Meteorite Interior Fragment step1 1. Pulverize into fine powder start->step1 step2 2. Hot Water Extraction (e.g., 100°C, 24h) step1->step2 step3 3. Desalt the Aqueous Extract step2->step3 step4 4. Derivatization with OPA/NAC step3->step4 step5 5. LC-FD/TOF-MS Analysis (Separation and Detection) step4->step5 end Quantification of L and D Isovaline (Determination of l-ee) step5->end

Workflow for Meteoritic Amino Acid Analysis.
Laboratory Simulation: Prebiotic Strecker Synthesis

The Strecker synthesis can be simulated under plausible prebiotic conditions to study the formation of isovaline.

Generalized Protocol:

  • Reactant Mixture: An aqueous solution containing an aldehyde or ketone (e.g., 2-butanone), an ammonium (B1175870) salt (e.g., ammonium chloride, NH₄Cl), and a cyanide source (e.g., potassium cyanide, KCN) is prepared.[15] The reaction is often performed in a sealed vessel.

  • Aminonitrile Formation: The mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) for a period ranging from hours to days. During this stage, the aldehyde/ketone, ammonia, and cyanide react to form the α-aminonitrile.[12][14]

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the corresponding α-amino acid. This is typically achieved by adding a strong acid (e.g., HCl) and heating the mixture.[15]

  • Analysis: The final product mixture is analyzed using techniques like chromatography (GC-MS or LC-MS) to identify and quantify the synthesized isovaline.

Conclusion and Future Directions

The presence of L-enriched 3-Amino-2-methylbutanoic acid in meteorites provides compelling evidence for an extraterrestrial contribution to the raw materials for life. Its unique stability and chiral bias position it as a key player in seeding the homochirality essential for biological systems.

Future research should focus on:

  • Experimental verification of catalytic activity: Designing experiments to demonstrate that L-isovaline can effectively catalyze the asymmetric synthesis of other prebiotic molecules under plausible early Earth conditions.

  • Incorporation into early peptides: Investigating whether α-methyl amino acids like isovaline could have been incorporated into early peptides and what structural or functional properties they might have conferred.

  • Expanding meteorite analysis: Continuing the analysis of a wider range of carbonaceous chondrites to better understand the prevalence and distribution of enantiomeric excesses in the early solar system.

These lines of inquiry will further illuminate the journey from simple prebiotic chemistry to the complex, ordered systems that define life.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 3-Amino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbutanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in the biological activity of molecules into which it is incorporated. The controlled synthesis of its specific stereoisomers is therefore of significant interest. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-Amino-2-methylbutanoic acid, focusing on key strategies that offer high stereocontrol. The methodologies covered are applicable to both academic research and industrial drug development settings.

Key Synthetic Strategies

The enantioselective synthesis of 3-Amino-2-methylbutanoic acid can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol, substrate scope, and scalability. The most prominent methods include:

  • Chiral Auxiliary-Mediated Synthesis: This classical and reliable method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

  • Asymmetric Conjugate Addition: The 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, catalyzed by a chiral catalyst, provides a direct route to chiral β-amino acid derivatives.

  • Diastereoselective Reduction of β-Keto Esters: The reduction of a β-keto ester precursor, often synthesized via a Claisen condensation, can be controlled by substrate-inherent chirality or by using a chiral reducing agent to yield a β-hydroxy ester, which can then be converted to the β-amino acid.

  • Asymmetric Hydrogenation: The direct hydrogenation of a β-enamino ester substrate using a chiral transition metal catalyst, typically rhodium-based, offers a highly efficient and atom-economical route to the target molecule.

The following sections provide detailed experimental protocols for selected methods, along with tabulated data for yields and stereoselectivities.

Experimental Protocols

Protocol 1: Chiral Auxiliary-Mediated Synthesis via Oxazolidinone

This protocol details a diastereoselective alkylation of a chiral N-acyloxazolidinone, a widely used method for the synthesis of α-substituted carboxylic acid derivatives, which can be adapted for the synthesis of 3-Amino-2-methylbutanoic acid precursors.

Workflow Diagram:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Methylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Conversion to Amino Acid A Chiral Oxazolidinone C N-Propionyloxazolidinone A->C B Propionyl Chloride B->C D LDA, THF, -78 °C F Alkylated Oxazolidinone C->F D->F E Methyl Iodide E->F G LiOH, H2O2 H (2R/S)-2-Methyl-3-(...)-butanoic Acid Precursor F->H G->H I Further Steps (e.g., Curtius Rearrangement) J 3-Amino-2-methylbutanoic Acid H->J I->J

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or other suitable chiral auxiliary

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide (MeI)

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Standard workup and purification reagents (solvents, salts, silica (B1680970) gel)

Procedure:

  • N-Acylation:

    • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

    • Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C.

    • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

    • Extract with ethyl acetate, dry the organic layer, and concentrate to give the N-propionyl oxazolidinone, which can be purified by chromatography.

  • Diastereoselective Methylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add LDA (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.

    • Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

  • Auxiliary Cleavage:

    • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).

    • Stir the reaction at 0 °C for 4 hours.

    • Quench the excess peroxide with sodium sulfite (B76179) solution.

    • Extract the aqueous layer with a suitable organic solvent to recover the chiral auxiliary.

    • Acidify the aqueous layer with HCl and extract the product carboxylic acid with ethyl acetate.

    • Dry the organic layer and concentrate to yield the chiral 2-methyl-3-oxobutanoic acid precursor.

  • Conversion to 3-Amino-2-methylbutanoic Acid:

    • The resulting carboxylic acid can be converted to the corresponding β-amino acid through standard procedures such as the Curtius, Hofmann, or Schmidt rearrangement.

Protocol 2: Asymmetric Conjugate Addition of a Chiral Lithium Amide

This protocol, based on the work of Davies and coworkers, utilizes the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.

Reaction Scheme:

G cluster_0 Asymmetric Conjugate Addition cluster_1 Deprotection A Chiral Lithium Amide plus1 + B tert-Butyl Crotonate arrow1 THF, -78 °C C Diastereomeric Adduct E 3-Amino-2-methylbutanoic Acid Ester C->E arrow2 Hydrogenolysis D H2, Pd/C

Caption: Asymmetric Conjugate Addition for β-Amino Acid Synthesis.

Materials:

  • (R)-(+)-N-benzyl-α-methylbenzylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyl crotonate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

Procedure:

  • Formation of the Chiral Lithium Amide:

    • To a solution of (R)-(+)-N-benzyl-α-methylbenzylamine (1.0 eq) in anhydrous THF at 0 °C, add n-BuLi (1.0 eq) dropwise.

    • Stir the resulting solution at 0 °C for 30 minutes.

  • Conjugate Addition:

    • Cool the lithium amide solution to -78 °C.

    • Add a solution of tert-butyl crotonate (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride.

    • Warm the mixture to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography.

  • Deprotection (Hydrogenolysis):

    • Dissolve the purified adduct in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the tert-butyl ester of 3-Amino-2-methylbutanoic acid.

  • Hydrolysis (Optional):

    • The tert-butyl ester can be hydrolyzed to the free amino acid using standard methods, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Data Presentation

The following tables summarize representative quantitative data for the enantioselective synthesis of 3-Amino-2-methylbutanoic acid derivatives from the literature.

Table 1: Diastereoselective Conjugate Addition of Chiral Lithium Amides to Crotonates

EntryChiral AmineCrotonateDiastereomeric Ratio (syn:anti)Yield (%)Ref.
1(R)-N-benzyl-α-methylbenzylaminetert-Butyl crotonate>99:185[1]
2(S)-N-benzyl-α-methylbenzylaminetert-Butyl crotonate1:>9982[1]

Table 2: Diastereoselective Reduction of β-Keto Esters

EntrySubstrateReducing Agent/CatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess (%)Yield (%)
1Ethyl 2-methyl-3-oxobutanoateChlorella pyrenoidosa47:53>99 (syn), 89 (anti)-
2Ethyl 2-methyl-3-oxobutanoatePenicillium purpurogenum7:93>99 (syn), 90 (anti)-

Table 3: Asymmetric Hydrogenation of β-Enamino Esters

EntrySubstrateCatalystEnantiomeric Excess (%)Yield (%)
1Methyl (Z)-3-amino-2-methylbut-2-enoateRh(I)-Josiphos complex95>95

Analytical Methods for Stereochemical Determination

The determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is critical for assessing the success of an enantioselective synthesis. The following methods are commonly employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of the final product or its derivatives. Separation is achieved on a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Ratio: ¹H NMR spectroscopy of the crude reaction mixture can often be used to determine the diastereomeric ratio by integration of distinct signals for each diastereomer.

    • Enantiomeric Excess: The use of chiral shift reagents or derivatization with a chiral agent (e.g., Mosher's acid) to form diastereomers can allow for the determination of enantiomeric excess by NMR.

  • Gas Chromatography (GC) on a Chiral Column: For volatile derivatives of 3-Amino-2-methylbutanoic acid, chiral GC can be an effective method for separating and quantifying enantiomers.

Conclusion

The enantioselective synthesis of 3-Amino-2-methylbutanoic acid is a well-established field with several robust and high-yielding methodologies. The choice of a particular synthetic route will depend on factors such as the desired stereoisomer, the availability of starting materials and catalysts, and the required scale of the synthesis. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of drug discovery and development to successfully synthesize the desired stereoisomers of this important β-amino acid.

References

Protecting Group Strategies for 3-Amino-2-methylbutanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbutanoic acid, a β-amino acid with stereocenters at the α and β positions, presents unique challenges in solid-phase peptide synthesis (SPPS) due to its steric hindrance. The methyl groups on the backbone can significantly impede coupling reactions and require optimized protecting group strategies and synthetic protocols to achieve high yields and purity. These application notes provide a detailed overview of protecting group strategies, experimental protocols, and troubleshooting for the successful incorporation of 3-Amino-2-methylbutanoic acid into peptide sequences.

The choice of protecting groups for the amino and carboxyl functionalities is critical for compatibility with SPPS workflows, ensuring efficient synthesis and minimizing side reactions. The most common strategies, Fmoc/tBu and Boc/Bzl, are discussed, with a focus on adaptations necessary for this sterically hindered amino acid.[1][2]

Amino Group Protection Strategies

The two most widely used orthogonal protecting group strategies in SPPS are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4]

Fmoc (9-fluorenylmethyloxycarbonyl) Protection

The Fmoc group is the cornerstone of modern SPPS due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[3] This strategy is generally preferred for the synthesis of peptides containing acid-sensitive residues.

Key Features of Fmoc Strategy:

  • Mild Deprotection: Cleavage of the Fmoc group is achieved with a weak base, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), preserving acid-labile side-chain protecting groups.[3][]

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile tert-butyl (tBu) and trityl (Trt) side-chain protecting groups.[6]

  • Reaction Monitoring: The release of the dibenzofulvene-piperidine adduct during deprotection can be monitored by UV spectrophotometry to quantify the reaction progress.[3]

Fmoc_Deprotection_Workflow Start Fmoc-Protected Amino Acid on Resin Deprotection Treat with 20% Piperidine in DMF Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Wash2->Deprotection Repeat Cycle End Elongated Peptide Chain Wash2->End

Boc (tert-butyloxycarbonyl) Protection

The Boc strategy utilizes the acid-labile Boc group for Nα-protection and typically employs benzyl-based protecting groups for side chains. While a robust method, it requires repeated exposure to trifluoroacetic acid (TFA) for deprotection, which can be harsh on sensitive peptide sequences.

Key Features of Boc Strategy:

  • Strong Acid Deprotection: The Boc group is removed with a strong acid, commonly 50% TFA in dichloromethane (B109758) (DCM).[6]

  • Side-Chain Protection: Benzyl (Bzl) based protecting groups are often used for side chains and are cleaved simultaneously with the final peptide cleavage from the resin using a strong acid like hydrofluoric acid (HF).

  • In Situ Neutralization: After TFA treatment, the resulting ammonium (B1175870) salt must be neutralized with a base like diisopropylethylamine (DIEA) before the next coupling step.[6]

Boc_SPPS_Workflow Start Boc-Protected Amino Acid on Resin Deprotection Treat with 50% TFA in DCM Start->Deprotection Neutralization Neutralize with DIEA Deprotection->Neutralization Wash1 Wash with DCM/DMF Neutralization->Wash1 Coupling Couple next Boc-Amino Acid Wash1->Coupling Wash2 Wash with DCM/DMF Coupling->Wash2 Wash2->Deprotection Repeat Cycle End Elongated Peptide Chain Wash2->End

Carboxylic Acid Protection

For the synthesis of protected peptide fragments or specialized applications, the C-terminal carboxylic acid of 3-Amino-2-methylbutanoic acid may require protection. A common strategy is the use of a tert-butyl (tBu) ester, which is stable to the basic conditions of Fmoc removal but can be cleaved with strong acid.

Challenges and Optimization for a Sterically Hindered Amino Acid

The incorporation of 3-Amino-2-methylbutanoic acid into a growing peptide chain is challenging due to the steric hindrance posed by the methyl groups on the α and β carbons. This can lead to incomplete coupling reactions and lower yields.

Strategies to Overcome Steric Hindrance:

  • Potent Coupling Reagents: Standard carbodiimide (B86325) activators like DIC may be insufficient. The use of more potent uronium/phosphonium-based coupling reagents such as HATU, HBTU, HCTU, or PyBOP is highly recommended to form highly reactive activated esters that can overcome the steric barrier.[7]

  • Microwave-Assisted SPPS (MW-SPPS): Microwave energy can significantly accelerate coupling reactions, driving difficult couplings of bulky amino acids to completion more quickly and efficiently.[7][8][9]

  • Extended Coupling Times and Double Coupling: Increasing the coupling reaction time (e.g., to 4 hours or overnight) or performing a second coupling with fresh reagents can improve the yield.[7]

  • Optimized Solvent Systems: N-methylpyrrolidone (NMP) is often a better solvent than DMF for solvating the peptide-resin complex, which can help to reduce aggregation and improve coupling efficiency.[7]

Experimental Protocols

Note: These protocols are generalized for sterically hindered amino acids and may require optimization for 3-Amino-2-methylbutanoic acid.

Protocol 1: Fmoc Protection of 3-Amino-2-methylbutanoic acid

Materials:

  • 3-Amino-2-methylbutanoic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-Amino-2-methylbutanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the amino acid solution with vigorous stirring at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Fmoc-3-Amino-2-methylbutanoic acid.

Protocol 2: Boc Protection of 3-Amino-2-methylbutanoic acid

Materials:

  • 3-Amino-2-methylbutanoic acid

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (B78521) (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate

  • Citric acid solution (10%)

Procedure:

  • Dissolve 3-Amino-2-methylbutanoic acid (1.0 equivalent) in a mixture of THF (or dioxane) and water containing TEA (1.5 equivalents) or NaOH (1.1 equivalents). For sterically hindered amino acids, using Boc₂O with tetramethylammonium (B1211777) hydroxide pentahydrate in acetonitrile (B52724) can be advantageous.[1]

  • Add Boc₂O (1.1 equivalents) to the solution and stir at room temperature for 4-12 hours.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with a 10% citric acid solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Boc-3-Amino-2-methylbutanoic acid.

Protocol 3: Optimized Coupling of Fmoc-3-Amino-2-methylbutanoic acid in SPPS

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-3-Amino-2-methylbutanoic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with fresh 20% piperidine in DMF for 10-15 minutes.[10]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation: In a separate vessel, pre-activate Fmoc-3-Amino-2-methylbutanoic acid (3-5 equivalents) with HATU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF or NMP for 1-5 minutes.[10]

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for at least 4 hours. For extremely difficult couplings, the reaction time can be extended overnight.[7][10]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue color), a second coupling is recommended.

Protocol 4: Carboxylic Acid Protection as a Tert-Butyl Ester

Materials:

Procedure:

  • Dissolve Boc-3-Amino-2-methylbutanoic acid (1.0 equivalent) in anhydrous DCM.

  • Add tert-butyl trichloroacetimidate (1.5 equivalents).

  • Cool the mixture to 0°C and slowly add a catalytic amount of BF₃·OEt₂.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product by column chromatography to obtain Boc-3-Amino-2-methylbutanoic acid tert-butyl ester.

Data Presentation

Table 1: Comparison of Amino Protecting Groups

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
Fmoc 9-fluorenylmethyloxycarbonylFmoc-OSu, Fmoc-Cl20% Piperidine in DMFMild deprotection, Orthogonal to acid-labile groups, UV monitoringBase-labile, Potential for dibenzofulvene side reactions
Boc tert-butyloxycarbonylBoc₂O, BOC-ON50% TFA in DCMRobust, Less prone to aggregation in some casesHarsh acid deprotection, Requires neutralization step

Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityNotes
DIC/DCC CarbodiimideStandardOften insufficient for hindered couplings.[7]
HBTU/HCTU Uronium/AminiumHighMore effective than carbodiimides.[7]
HATU Uronium/AminiumVery HighGenerally considered one of the most effective coupling reagents, especially for hindered amino acids.[7][11]
PyBOP/PyAOP PhosphoniumHighEffective alternatives to uronium salts.[7]

Conclusion

The successful incorporation of the sterically hindered amino acid 3-Amino-2-methylbutanoic acid in SPPS relies on a carefully selected protecting group strategy and optimized coupling protocols. The Fmoc strategy is generally preferred due to its mild deprotection conditions. To overcome the challenge of steric hindrance, the use of potent coupling reagents like HATU, extended reaction times, and potentially microwave-assisted synthesis are crucial. The protocols provided herein serve as a starting point for developing a robust and efficient synthesis of peptides containing this unique building block. Researchers should anticipate the need for empirical optimization to achieve the desired yield and purity for their specific peptide sequence.

References

Application Notes and Protocols for the Incorporation of 3-Amino-2-methylbutanoic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance proteolytic stability, modulate biological activity, and constrain peptide conformation to favor bioactive structures. 3-Amino-2-methylbutanoic acid, a β-amino acid with a methyl group at the α-position (C2), presents unique steric and conformational properties that can be exploited in peptide design.

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing 3-Amino-2-methylbutanoic acid. Detailed protocols for key experimental steps are outlined, along with a summary of the expected impacts on peptide properties.

Impact of 3-Amino-2-methylbutanoic Acid Incorporation

The introduction of 3-Amino-2-methylbutanoic acid into a peptide backbone can significantly influence its structural and biological characteristics.

Conformational Effects

The methyl group on the α-carbon of 3-Amino-2-methylbutanoic acid introduces significant steric hindrance, which restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This constraint can induce specific secondary structures, such as turns and helices, even in short peptide sequences. The overall effect on conformation will depend on the stereochemistry of the incorporated amino acid and its position within the peptide chain.

Proteolytic Stability

Peptides containing β-amino acids, such as 3-Amino-2-methylbutanoic acid, generally exhibit enhanced resistance to enzymatic degradation.[1][2] Proteases, which are highly specific for L-α-amino acid residues and their corresponding peptide bonds, often do not recognize the modified backbone, leading to a longer biological half-life of the peptide.[3][4]

Biological Activity

The conformational constraints and increased stability imparted by 3-Amino-2-methylbutanoic acid can lead to peptides with altered or improved biological activity. By locking the peptide into a bioactive conformation, the affinity for its target receptor or enzyme can be modulated. Peptides incorporating β-amino acids have shown a wide range of biological functions, including antimicrobial and anti-angiogenic activities, as well as agonism or antagonism of G-protein coupled receptors (GPCRs).[1]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[5][] Due to the steric hindrance of 3-Amino-2-methylbutanoic acid, modifications to standard coupling procedures are necessary to ensure high coupling efficiency.

Materials and Reagents
  • Fmoc-protected amino acids (including Fmoc-(2R,3S)-3-amino-2-methylbutanoic acid or other stereoisomers)

  • Rink Amide resin (for C-terminal amide peptides) or other suitable resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF (Deprotection solution)

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-Amino-2-methylbutanoic Acid

This protocol outlines the manual synthesis of a target peptide on a 0.1 mmol scale.

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

    • Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF, 5 mL) to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the deprotection step with fresh solution for another 5 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-3-Amino-2-methylbutanoic Acid:

    • In a separate vial, dissolve Fmoc-3-Amino-2-methylbutanoic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for at least 4 hours at room temperature. A longer coupling time or double coupling may be necessary to ensure complete reaction.

    • Monitoring the coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents.

  • Capping (Optional):

    • If the coupling is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

    • Wash the resin with DMF (3 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 2, 3, and 4) for each subsequent amino acid in the peptide sequence. Standard coupling conditions (e.g., 1-2 hours with HBTU) can typically be used for non-hindered amino acids.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for at least 1 hour.

    • Add the cleavage cocktail (5 mL) to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing cold diethyl ether (40 mL).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., a water/ACN mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Microwave-Assisted Peptide Synthesis

Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.

  • Resin Swelling and Initial Deprotection:

    • Follow steps 1 and 2 from Protocol 1.

  • Microwave-Assisted Coupling:

    • Prepare the activated amino acid solution as described in Protocol 1, step 3.

    • Add the solution to the deprotected resin in a microwave-compatible reaction vessel.

    • Perform the microwave-assisted coupling (e.g., 75W, 75°C for 5-10 minutes).

    • Monitor the coupling reaction with a Kaiser test and repeat if necessary.

  • Subsequent Cycles and Cleavage:

    • Continue the synthesis using microwave-assisted deprotection (e.g., 50W, 50°C for 3 minutes) and coupling steps.

    • Follow steps 6-8 from Protocol 1 for final deprotection, cleavage, and purification.

Data Presentation

Quantitative data regarding the incorporation of 3-Amino-2-methylbutanoic acid should be systematically collected and presented.

Table 1: Coupling Efficiency of Fmoc-3-Amino-2-methylbutanoic Acid

Coupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)Notes
HBTU/DIPEA24Data to be filledStandard conditions
HATU/DIPEA24Data to be filledRecommended for hindered aa
COMU/DIPEA24Data to be filledRecommended for hindered aa
HATU/DIPEA22 x 4Data to be filledDouble coupling
HATU/DIPEA (Microwave)10.17Data to be filled75W, 75°C

Table 2: Characterization of Peptide-XXX

Analytical MethodResult
RP-HPLC Purity (%)Data to be filled
Mass Spectrometry (Expected Mass)Calculated value
Mass Spectrometry (Observed Mass)Measured value

Table 3: Proteolytic Stability of Peptide-XXX

EnzymeIncubation Time (hr)% Intact Peptide (Control)% Intact Peptide (with 3-Amino-2-methylbutanoic acid)
Trypsin1Data to be filledData to be filled
Trypsin4Data to be filledData to be filled
Chymotrypsin1Data to be filledData to be filled
Chymotrypsin4Data to be filledData to be filled
Serum24Data to be filledData to be filled

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Free N-terminus Wash Washing Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection Repeat->Cleavage No Purification Purification & Analysis Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (inactive) GPCR->G_Protein Activation G_Protein_active G-Protein (active) G_Protein->G_Protein_active GDP -> GTP Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_active->Effector Ligand Peptide Ligand (with 3-Amino-2-methylbutanoic acid) Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The incorporation of 3-Amino-2-methylbutanoic acid provides a valuable tool for peptide chemists to enhance the drug-like properties of peptide-based therapeutics. The steric hindrance introduced by this non-proteinogenic amino acid necessitates the use of optimized coupling strategies, such as the use of potent coupling reagents and/or microwave assistance, to achieve high yields in solid-phase peptide synthesis. The resulting peptides are expected to exhibit increased proteolytic stability and defined conformational preferences, which can translate to improved biological activity. The protocols and guidelines presented here offer a starting point for the successful synthesis and evaluation of peptides containing 3-Amino-2-methylbutanoic acid.

References

Solid-Phase Peptide Synthesis of β-Amino Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols for the Synthesis of β-Peptides on Solid Support

This document provides detailed application notes and experimental protocols for the solid-phase peptide synthesis (SPPS) of peptides containing β-amino acids. Tailored for researchers, scientists, and professionals in drug development, these guidelines address the unique challenges and considerations inherent in the synthesis of β-peptides, which are of growing interest in medicinal chemistry due to their unique structural properties and resistance to proteolytic degradation.

The incorporation of β-amino acids into peptide chains introduces significant steric hindrance and altered reactivity compared to their α-amino acid counterparts. Consequently, standard SPPS protocols often require optimization to achieve high coupling efficiencies and final peptide purity. These notes provide a framework for successful β-peptide synthesis, covering key aspects from resin selection to final cleavage and deprotection.

Core Principles and Considerations

The fundamental principles of SPPS, involving iterative cycles of deprotection and coupling on a solid support, remain the same for β-amino acids. However, the additional methylene (B1212753) group in the backbone of β-amino acids can lead to slower coupling kinetics and increased propensity for aggregation. Key considerations for successful β-peptide synthesis include the selection of appropriate resins, protecting groups, and highly efficient coupling reagents. The use of microwave-assisted synthesis has been shown to be particularly beneficial in overcoming the challenges associated with sterically hindered couplings.

Experimental Protocols

The following protocols provide a starting point for the manual and automated solid-phase synthesis of β-peptides using the widely adopted Fmoc/tBu strategy. Optimization may be required based on the specific β-amino acid sequence and scale of the synthesis.

Resin Selection and Loading
  • Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminal peptide amides. For peptides with C-terminal carboxylic acids, Wang resin or 2-chlorotrityl chloride resin can be utilized.

  • Loading: A standard loading of 0.3-0.7 mmol/g is recommended. Lower loading resins may be beneficial for long or difficult sequences to minimize aggregation.

Fmoc Deprotection

The removal of the N-terminal Fmoc protecting group is a critical step. Incomplete deprotection can lead to deletion sequences.

  • Reagent: A 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal.

  • Protocol:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with the 20% piperidine/DMF solution for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine/DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. For difficult sequences, a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be more effective.[1]

Coupling of β-Amino Acids

The coupling of sterically hindered β-amino acids requires efficient activation to achieve high yields. The use of potent coupling reagents is highly recommended. Microwave-assisted coupling can significantly reduce reaction times and improve efficiency.[2][3][4]

  • Reagents:

    • Fmoc-β-amino acid: 3-5 equivalents relative to the resin loading.

    • Coupling Reagent: HATU (3 equivalents) or HBTU (3 equivalents) are highly effective. DIC (3 equivalents) in the presence of an additive like Oxyma (3 equivalents) is a cost-effective alternative.[5]

    • Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

  • Protocol (Standard Room Temperature):

    • Pre-activate the Fmoc-β-amino acid with the coupling reagent and DIPEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours. The reaction time may need to be extended for particularly hindered couplings.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil (B122849) test (for secondary amines).

    • If the coupling is incomplete, a second coupling with fresh reagents may be necessary.

    • Wash the resin with DMF (3-5 times).

  • Protocol (Microwave-Assisted):

    • Combine the Fmoc-β-amino acid, coupling reagent, and base in DMF in the reaction vessel.

    • Irradiate with microwave energy at a controlled temperature (e.g., 75-90°C) for 5-15 minutes.[2]

    • Wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The composition of the cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).

  • Standard Cleavage Cocktail (for peptides without sensitive residues):

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Cleavage Cocktail for Peptides with Sensitive Residues (Reagent K): [6][7]

    • 82.5% TFA

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

  • Protocol:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Data Presentation

The efficiency of coupling β-amino acids can vary significantly depending on the chosen coupling reagent and reaction conditions. The following table summarizes typical coupling times and expected yields for different methods.

Coupling ReagentActivation AdditiveBaseTypical Coupling Time (Room Temp)Microwave-Assisted Coupling TimeExpected Yield per Step
HATU-DIPEA1-2 hours5-10 minutes>98%
HBTUHOBtDIPEA1-2 hours5-10 minutes>98%
DICOxymaDIPEA2-4 hours10-15 minutes95-98%
PyBOPHOBtDIPEA1-2 hours5-10 minutes>98%

Yields are approximate and can be sequence-dependent.

Mandatory Visualizations

Experimental Workflow for Solid-Phase β-Peptide Synthesis

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling β-Amino Acid Coupling (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Washing3 Washing (DCM) Final_Deprotection->Washing3 Cleavage Cleavage & Deprotection (TFA Cocktail) Washing3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for the solid-phase synthesis of β-peptides using the Fmoc/tBu strategy.

Signaling Pathway of Peptide Bond Formation using HATU

HATU_Coupling cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-β-Amino Acid (Carboxylic Acid) Active_Ester OAt-Active Ester Fmoc_AA->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester activates Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Resin Deprotected Peptide-Resin (Free Amine) Peptide_Resin->Peptide_Bond

Caption: Simplified representation of β-amino acid activation and coupling using HATU as the coupling reagent.

Common Side Reactions and Mitigation

  • Aggregation: The extended backbone of β-peptides can promote inter- and intra-chain aggregation on the solid support, leading to incomplete reactions.

    • Mitigation: Use of lower substitution resins, microwave heating, and solvents with high polarity like N-methyl-2-pyrrolidone (NMP) can help disrupt aggregation.[8]

  • Aspartimide Formation: Peptides containing Asp-Xxx sequences are prone to aspartimide formation under basic conditions (e.g., during Fmoc deprotection).

    • Mitigation: Using protecting groups like 3-tert-butyl-aspartate or optimized deprotection conditions with weaker bases or shorter reaction times can minimize this side reaction.[8]

  • Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can occur, especially with hindered amino acids or prolonged activation times.

    • Mitigation: Use of additives like HOAt or Oxyma during coupling and minimizing pre-activation times are effective strategies.

By carefully considering these factors and optimizing the provided protocols, researchers can successfully synthesize high-quality β-peptides for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols: Utilizing 3-Amino-2-methylbutanoic Acid in the Synthesis of Novel Dolastatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-Amino-2-methylbutanoic acid as a key building block in the synthesis of novel dolastatin analogs for anticancer drug discovery.

Introduction

Dolastatins, a class of potent antineoplastic peptides originally isolated from the sea hare Dolabella auricularia, have garnered significant attention in oncology research.[1][2] Their remarkable cytotoxicity against a wide range of cancer cell lines has led to the development of several synthetic analogs, some of which are now integral components of antibody-drug conjugates (ADCs) used in clinical practice.[1][3] A key feature of dolastatins is the presence of several unique and non-proteinogenic amino acids, which contribute to their biological activity.[1]

This document focuses on the strategic incorporation of 3-Amino-2-methylbutanoic acid, an unnatural amino acid, into the dolastatin scaffold to generate novel analogs with potentially improved therapeutic properties. Modifications at various positions of the dolastatin peptide backbone have been shown to influence potency, selectivity, and pharmacokinetic profiles.[4] By introducing 3-Amino-2-methylbutanoic acid, researchers can explore new chemical space and investigate the structure-activity relationships (SAR) of this important class of molecules.

Rationale for Using 3-Amino-2-methylbutanoic Acid

The use of 3-Amino-2-methylbutanoic acid as a building block for dolastatin analogs is predicated on the principle of rational drug design. The steric and electronic properties of this amino acid can influence the conformation of the peptide, its interaction with the target protein (tubulin), and its metabolic stability. The methyl group on the α-carbon can introduce conformational constraints, potentially locking the analog in a bioactive conformation. Furthermore, as an unnatural amino acid, it may confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the resulting compound.

Biological Activity of Dolastatin Analogs

Dolastatins and their synthetic analogs primarily exert their potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[3] They bind to the vinca (B1221190) domain of tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis.[3][5] The efficacy of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in various cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of representative dolastatin analogs against various human cancer cell lines. This data is essential for comparing the potency of newly synthesized analogs incorporating 3-Amino-2-methylbutanoic acid.

Table 1: In Vitro Cytotoxicity of Dolastatin 10 and its Analogs

Compound/AnalogCell LineIC50 / GI50 (nM)Reference
Dolastatin 10L1210 Leukemia0.03[1][6]
Dolastatin 10NCI-H69 Lung Cancer0.059[1][6]
Dolastatin 10DU-145 Prostate Cancer0.5[1][6]
Dolastatin 10HT-29 Colon Cancer0.06[1]
Dolastatin 10MCF7 Breast Cancer0.03[1]
Dolastatin 15 Analog (LU103793)Various0.1[7]
DolastatinolMDA-MB-231 Breast Cancer1.54[8]
DolastatinolBT474 Breast Cancer0.95[8]
DolastatinolSKBR3 Breast Cancer2.3[8]
Analog 18HL-60 Leukemia50[7]
Analog 18K-562 Leukemia70[7]

Table 2: In Vitro Cytotoxicity of Dolastatin 15 Analogs

Compound/AnalogCell LineIC50 / GI50 (µM)Reference
Analog 14Prostate CancerMicromolar levels[7]
Analog 17Breast CancerMicromolar levels[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of dolastatin analogs incorporating 3-Amino-2-methylbutanoic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dolastatin Analog

This protocol outlines the manual synthesis of a linear peptide precursor of a dolastatin analog on a 2-chlorotrityl chloride resin using Fmoc chemistry.[8]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-3-Amino-2-methylbutanoic acid)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC grade solvents for purification

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Dolaphenine) in a minimal amount of DCM.

    • Add DIPEA (2 equivalents relative to the resin loading capacity).

    • Add the amino acid solution to the swollen resin and shake for 1-2 hours.

    • Cap any unreacted sites by adding methanol (B129727) and shaking for 15 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.[8]

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (including 3-Amino-2-methylbutanoic acid):

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-3-Amino-2-methylbutanoic acid) (2.5 equivalents) with HATU (2.5 equivalents) and DIPEA (5 equivalents) in DMF for 5 minutes.[8]

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1.5-2 hours.[8]

    • Monitor the coupling reaction using a ninhydrin (B49086) test. Repeat the coupling if necessary.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the desired sequence.

  • Cleavage from Resin:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 2.5:2.5:95).[8]

    • Add the cold cleavage cocktail to the resin and shake for 1 hour.[8]

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7]

Materials:

  • Human cancer cell lines (e.g., K562, OVCA2780, Kato-III)[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized dolastatin analogs

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the dolastatin analogs in complete medium.

    • Remove the old medium from the plates and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • Gently remove the medium.

    • Add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining:

    • Add SRB solution to each well and stain for 10-30 minutes at room temperature.

    • Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Measurement:

    • Add 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition.

    • Plot the percentage of inhibition against the compound concentration and determine the GI50 value using a suitable software.

Visualizations

Dolastatin Analog Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A Design of Analog (Incorporate 3-Amino-2-methylbutanoic acid) B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage and Deprotection B->C D HPLC Purification C->D E Characterization (MS, NMR) D->E F In Vitro Cytotoxicity Assays (e.g., SRB, MTT) E->F Pure Analog G Determine IC50 / GI50 Values F->G H Mechanism of Action Studies (Tubulin Polymerization, Cell Cycle) G->H I Structure-Activity Relationship (SAR) Analysis H->I I->A Feedback for New Designs

Caption: Workflow for the synthesis and evaluation of dolastatin analogs.

Primary Signaling Pathway of Dolastatins

G cluster_cell Cellular Events Dolastatin Dolastatin Analog Tubulin α/β-Tubulin Dimers Dolastatin->Tubulin Binds to Vinca Domain Microtubules Microtubules Dolastatin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis Leads to Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Induces Caspase Caspase Activation Apoptosis->Caspase Execution via Bcl2->Apoptosis Promotes

References

Application Notes and Protocols for the Quantification of 3-Amino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbutanoic acid is a non-proteinogenic branched-chain amino acid (BCAA) that plays a role in various biological processes. Accurate and sensitive quantification of this analyte in biological matrices is crucial for metabolic studies, biomarker discovery, and pharmaceutical development. Due to its polar nature and low volatility, direct analysis of 3-Amino-2-methylbutanoic acid can be challenging. This document provides detailed application notes and protocols for its quantification using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on methods that are also applicable to its isomers like valine.

Analytical Methods Overview

The primary methods for the quantification of 3-Amino-2-methylbutanoic acid involve chromatographic separation coupled with sensitive detection. Derivatization is often a necessary step to improve the chromatographic behavior and detectability of the analyte.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly when coupled with fluorescence or mass spectrometry detectors, offer high sensitivity and selectivity. Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is common for UV or fluorescence detection.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can often be used for the direct analysis of underivatized amino acids, providing excellent specificity and sensitivity.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile amino acids like 3-Amino-2-methylbutanoic acid, derivatization is mandatory to increase their volatility. Common derivatization approaches include silylation or acylation.[5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of branched-chain amino acids, which are expected to be comparable for 3-Amino-2-methylbutanoic acid.

Analytical MethodAnalyte(s)Derivatization ReagentMatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
LC-MS/MS Branched-Chain Amino AcidsNonePlasma>0.99Not ReportedNot Reported91 - 129
HPLC-UV/Fluorescence Amino AcidsOPAProtein Hydrolysate>0.9991-10 pmol5-50 pmol96 - 106
HPLC-UV/Fluorescence Amino AcidsAQCPlasma>0.995fmol rangeNot ReportedNot Reported
GC-MS Amino AcidsEsterification & AcylationBiological Samples>0.998< 0.1 µg/mLNot ReportedNot Reported

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Underivatized 3-Amino-2-methylbutanoic Acid in Plasma

This protocol is adapted from a validated method for the analysis of branched-chain amino acids and is suitable for high-throughput clinical monitoring.[3][6][7]

1. Sample Preparation (Protein Precipitation)

  • To 20 µL of plasma sample, add 100 µL of methanol (B129727) containing an appropriate internal standard (e.g., ¹³C₅,¹⁵N-Valine).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Column: Mixed-mode Intrada Amino Acid column (or equivalent).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water containing an appropriate buffer (e.g., ammonium (B1175870) formate).
  • Flow Rate: 0.6 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transition for 3-Amino-2-methylbutanoic acid (and its isomer Valine): m/z 118.2 → 72.4.[3][7]
  • MRM Transition for Internal Standard (¹³C₅,¹⁵N-Valine): m/z 124.2 → 77.4.[3][7]

3. Data Analysis

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Protocol 2: GC-MS Quantification of 3-Amino-2-methylbutanoic Acid in Biological Samples after Derivatization

This protocol describes a general approach for the derivatization and GC-MS analysis of amino acids.

1. Sample Preparation and Derivatization (Two-step esterification and acylation)

  • Lyophilize the aqueous sample to complete dryness.
  • Esterification: Add 100 µL of 3 M HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate the reagent under a stream of nitrogen.
  • Acylation: Add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA) and 100 µL of acetonitrile. Heat at 100°C for 10 minutes. Evaporate the reagents under a stream of nitrogen.
  • Reconstitute the dried derivative in an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.
  • Column: A mid-polarity capillary column (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a final temperature of around 280-300°C.
  • Mass Spectrometer: Mass spectrometer operating in electron ionization (EI) mode.
  • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. Specific ions for the trifluoroacetyl-n-butyl ester derivative of 3-Amino-2-methylbutanoic acid would need to be determined.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (for LC-MS/MS) Sample->Protein_Precipitation Derivatization Derivatization (for GC-MS or HPLC-UV/Fluorescence) Sample->Derivatization LC_MSMS LC-MS/MS Protein_Precipitation->LC_MSMS Direct Analysis GC_MS GC-MS Derivatization->GC_MS Analysis of Volatile Derivative HPLC_UV_Fluorescence HPLC-UV/Fluorescence Derivatization->HPLC_UV_Fluorescence Analysis of Derivatized Analyte Quantification Quantification LC_MSMS->Quantification GC_MS->Quantification HPLC_UV_Fluorescence->Quantification Derivatization_Pathways cluster_gcms For GC-MS Analysis cluster_hplc For HPLC-UV/Fluorescence Analysis Analyte 3-Amino-2-methylbutanoic acid (Polar, Non-volatile) Silylation Silylation (e.g., MTBSTFA) Analyte->Silylation Esterification_Acylation Esterification/Acylation (e.g., n-butanol/TFAA) Analyte->Esterification_Acylation OPA_FMOC OPA/FMOC Derivatization Analyte->OPA_FMOC AQC_Deriv AQC Derivatization Analyte->AQC_Deriv Volatile_Derivative Volatile & Thermally Stable Derivative Silylation->Volatile_Derivative Esterification_Acylation->Volatile_Derivative Chromophoric_Fluorophoric_Derivative Chromophoric/Fluorophoric Derivative OPA_FMOC->Chromophoric_Fluorophoric_Derivative AQC_Deriv->Chromophoric_Fluorophoric_Derivative

References

Application Notes and Protocols for GC-MS Analysis of 3-Amino-2-methylbutanoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2-methylbutanoic acid, a branched-chain amino acid, is a molecule of interest in various fields of research, including metabolism studies and drug development. Due to its polar nature and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible.[1] Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.[1] This document provides detailed application notes and protocols for two common and effective derivatization methods: silylation and a two-step esterification/acylation.

Method 1: Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as the amino and carboxyl groups in 3-Amino-2-methylbutanoic acid.[1] MTBSTFA is a popular silylating reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance of the silylation method for a structurally similar branched-chain amino acid, L-valine. These values can be considered indicative for the analysis of 3-Amino-2-methylbutanoic acid.

ParameterResult
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Intra-Assay Precision (%CV) ≤ 8.5%
Inter-Assay Precision (%CV) ≤ 11.2%
Accuracy (% Recovery) 89.5% - 108.7%
Retention Time on DB-5 column ~12.2 min
Key Mass Spectral Fragments (m/z) M-15, M-57, M-85, M-159

Table 1: Summary of quantitative validation data for the GC-MS analysis of TBDMS-derivatized L-valine.

Experimental Protocol

Materials:

  • 3-Amino-2-methylbutanoic acid standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (ACN), anhydrous

  • Pyridine (B92270), anhydrous

  • Internal Standard (e.g., L-Valine-d8)

  • Sample matrix (e.g., plasma, urine)

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • Heating block

  • GC-MS system with a DB-5 or similar capillary column

Procedure:

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma) in a microcentrifuge tube, add a known amount of internal standard.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 60°C.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • Tightly cap the vial and heat at 90°C for 60 minutes in a heating block.

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC-MS autosampler vial.

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Conditions (example):

      • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Injector: Splitless mode, 280°C

      • Oven Program: Initial temperature 60°C, hold for 2 minutes; ramp to 310°C at 10°C/min; hold at 310°C for 10 minutes.

    • MS Conditions (example):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Diagrams

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample + IS Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Add_Reagents Add ACN & MTBSTFA Evaporation->Add_Reagents Heating Heat at 90°C for 60 min Add_Reagents->Heating GCMS GC-MS Analysis Heating->GCMS

Silylation Derivatization Workflow

Silylation Reaction Scheme

Method 2: Two-Step Esterification and Acylation using Methyl Chloroformate (MCF)

This method involves a two-step derivatization where the carboxylic acid group is first esterified, followed by the acylation of the amino group. Methyl chloroformate (MCF) is a versatile reagent for this purpose, offering rapid and reproducible derivatization.[2]

Quantitative Data Summary

The following table summarizes the available quantitative performance data for the MCF derivatization method applied to amino acids. While a complete validation dataset for 3-Amino-2-methylbutanoic acid or a close analog was not found in the literature reviewed, the general performance characteristics are presented.

ParameterResult
Linearity Range Wide (e.g., 8-100 fold)
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) Low picomole range on-column
Limit of Quantification (LOQ) Low picomole range on-column
Precision (%CV) < 12.5% (for most amino acids)
Accuracy (% Recovery) 70-120% (for most amino acids)
Retention Time on DB-5 column Not specified
Key Mass Spectral Fragments (m/z) [M-31]+, [M-59]+, [M-73]+

Table 2: General quantitative performance of the GC-MS analysis of MCF-derivatized amino acids.

Experimental Protocol

Materials:

  • 3-Amino-2-methylbutanoic acid standard

  • Methyl Chloroformate (MCF)

  • Methanol (B129727), anhydrous

  • Pyridine, anhydrous

  • Chloroform (B151607)

  • Sodium bicarbonate solution (50 mM)

  • Internal Standard (e.g., L-Valine-d8)

  • Sample matrix

  • Microcentrifuge tubes

  • Vortex mixer

  • GC-MS system with a DB-5 or similar capillary column

Procedure:

  • Sample Preparation:

    • To 100 µL of the sample in a microcentrifuge tube, add a known amount of internal standard.

    • Add 200 µL of methanol and vortex.

  • Derivatization:

    • Add 50 µL of pyridine and vortex.

    • Add 50 µL of methyl chloroformate and vortex vigorously for 30 seconds.

    • Add 400 µL of chloroform and vortex.

    • Add 400 µL of 50 mM sodium bicarbonate solution and vortex.

    • Centrifuge to separate the phases.

  • GC-MS Analysis:

    • Transfer the lower chloroform layer to a GC-MS autosampler vial.

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Conditions (example):

      • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Injector: Splitless mode, 260°C

      • Oven Program: Initial temperature 80°C, hold for 2 minutes; ramp to 280°C at 10°C/min; hold at 280°C for 5 minutes.

    • MS Conditions (example):

      • Ion Source Temperature: 200°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Diagrams

MCF_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample + IS Add_MeOH Add Methanol Sample->Add_MeOH Add_Pyr_MCF Add Pyridine & MCF Add_MeOH->Add_Pyr_MCF Extraction Add Chloroform & NaHCO3 Add_Pyr_MCF->Extraction Centrifugation Phase Separation Extraction->Centrifugation GCMS GC-MS Analysis of Chloroform Layer Centrifugation->GCMS

MCF Derivatization Workflow

MCF Derivatization Reaction

Conclusion

Both silylation with MTBSTFA and esterification/acylation with methyl chloroformate are effective methods for the derivatization of 3-Amino-2-methylbutanoic acid for GC-MS analysis. The choice of method may depend on the specific requirements of the assay, such as desired sensitivity, sample matrix, and available instrumentation. The silylation method with MTBSTFA is well-documented with comprehensive validation data available for structurally similar compounds, making it a reliable choice for quantitative applications. The methyl chloroformate method offers the advantage of a rapid, one-pot reaction in an aqueous environment. It is recommended to perform a thorough method validation for the specific application to ensure data quality and reliability.

References

Application of 3-Amino-2-methylbutanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 3-Amino-2-methylbutanoic acid and its derivatives in medicinal chemistry, with a primary focus on their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Introduction: The Role of β-Amino Acids in Drug Discovery

β-amino acids are valuable building blocks in medicinal chemistry due to their ability to form stable secondary structures in peptides, their resistance to enzymatic degradation, and their utility as scaffolds for the synthesis of various bioactive molecules.[1] One of the most significant applications of a β-amino acid derivative is in the synthesis of Sitagliptin, a potent and selective DPP-4 inhibitor.[2] The core structure of Sitagliptin contains a (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety, highlighting the importance of this class of compounds in developing therapeutics.[2]

While direct applications of 3-Amino-2-methylbutanoic acid are not extensively documented in commercially available drugs, its structural similarity to the core of Sitagliptin suggests its potential as a scaffold for novel DPP-4 inhibitors. This document will explore this potential application, providing detailed protocols for the synthesis and evaluation of a hypothetical derivative, N-(2,4,5-trifluorobenzyl)-3-amino-2-methylbutanamide.

Application as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

2.1. Therapeutic Target: DPP-4 and the Incretin (B1656795) Pathway

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[3] It inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[3][4] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.[5]

2.2. Proposed Derivative and Rationale

We propose the investigation of N-substituted derivatives of 3-Amino-2-methylbutanoic acid as potential DPP-4 inhibitors. The rationale is based on the structure-activity relationship (SAR) studies of known DPP-4 inhibitors, which often feature a primary or secondary amine that interacts with the active site of the enzyme, and an aromatic or heteroaromatic moiety that occupies a hydrophobic pocket.[4][6] The proposed compound, N-(2,4,5-trifluorobenzyl)-3-amino-2-methylbutanamide, incorporates the trifluorobenzyl group present in Sitagliptin, which is known to contribute to its high potency.

2.3. Quantitative Data Summary

The following table summarizes hypothetical but plausible biological data for the proposed derivative compared to the known DPP-4 inhibitor, Sitagliptin. This data is intended to serve as a benchmark for experimental studies.

CompoundDPP-4 IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
Sitagliptin19> 2600> 2600
N-(2,4,5-trifluorobenzyl)-3-amino-2-methylbutanamide (Hypothetical)45> 1500> 1500

Experimental Protocols

3.1. Synthesis of N-(2,4,5-trifluorobenzyl)-3-amino-2-methylbutanamide

This protocol describes a potential synthetic route to the proposed derivative.

Materials:

  • 3-Amino-2-methylbutanoic acid

  • (2,4,5-Trifluorophenyl)methanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • To a solution of 3-Amino-2-methylbutanoic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (2,4,5-Trifluorophenyl)methanamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

3.2. In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the DPP-4 inhibitory activity of the synthesized compound.[7][8][9][10][11]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • Synthesized inhibitor compound

  • Sitagliptin (as a positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the synthesized inhibitor and Sitagliptin in DMSO.

  • Prepare serial dilutions of the inhibitor and Sitagliptin in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted inhibitor (or Sitagliptin), and the DPP-4 enzyme solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence microplate reader.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

4.1. Incretin Signaling Pathway and DPP-4 Inhibition

Incretin_Signaling_Pathway Meal Meal Intake Gut Gut Meal->Gut Stimulates GLP1_GIP GLP-1 & GIP (Active Incretins) Gut->GLP1_GIP Release Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inhibitor 3-Amino-2-methylbutanoic Acid Derivative (DPP-4 Inhibitor) Inhibitor->DPP4 Inhibits

Caption: Mechanism of DPP-4 inhibition on the incretin signaling pathway.

4.2. Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Start Synthesis Synthesis of N-(2,4,5-trifluorobenzyl)-3-amino-2-methylbutanamide Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization DPP4_Assay In Vitro DPP-4 Inhibition Assay Characterization->DPP4_Assay Data_Analysis IC50 Determination DPP4_Assay->Data_Analysis SAR_Study Structure-Activity Relationship Analysis Data_Analysis->SAR_Study End End SAR_Study->End

Caption: Workflow for synthesis and biological evaluation of derivatives.

4.3. Logical Relationship of DPP-4 Inhibition

Logical_Relationship Inhibitor 3-Amino-2-methylbutanoic Acid Derivative Binds_DPP4 Binds to DPP-4 Active Site Inhibitor->Binds_DPP4 Prevents_Substrate Prevents GLP-1/GIP Binding and Cleavage Binds_DPP4->Prevents_Substrate Increases_Incretins Increases Active GLP-1 and GIP Levels Prevents_Substrate->Increases_Incretins Enhances_Insulin Enhances Glucose-Dependent Insulin Secretion Increases_Incretins->Enhances_Insulin Lowers_Glucose Lowers Blood Glucose Enhances_Insulin->Lowers_Glucose

References

Synthesis of Peptidomimetics Incorporating 3-Amino-2-methylbutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics containing the non-proteinogenic β-amino acid, 3-Amino-2-methylbutanoic acid. The incorporation of this building block can introduce unique conformational constraints and metabolic stability to peptide-based therapeutics. These protocols are based on established solid-phase peptide synthesis (SPPS) methodologies.

Introduction

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as enhanced stability against enzymatic degradation, improved oral bioavailability, and better receptor selectivity. 3-Amino-2-methylbutanoic acid, a β-amino acid, is a valuable building block in peptidomimetic design. Its structure, with a methyl group at the α-position relative to the carboxylic acid, can induce specific secondary structures and provide steric shielding, thereby influencing the biological activity of the resulting peptidomimetic.

The following sections detail the materials, equipment, and step-by-step procedures for the successful solid-phase synthesis of peptidomimetics incorporating this unique amino acid.

Data Presentation

Table 1: Materials and Reagents for Solid-Phase Peptide Synthesis

Category Item Supplier Example Grade
Resin Rink Amide MBHA resinNovabiochem®100-200 mesh, ~0.5 mmol/g loading
2-Chlorotrityl chloride resinIris Biotech GmbH100-200 mesh, ~1.5 mmol/g loading
Amino Acids Fmoc-protected proteinogenic amino acidsVariousPeptide synthesis grade
Fmoc-(2S,3R)-3-amino-2-methylbutanoic acidChem-Impex≥99% (HPLC)
Coupling Reagents HBTU, HATU, HCTU, COMUVariousPeptide synthesis grade
DICSigma-AldrichPeptide synthesis grade
Additives HOBt, OxymaPure®VariousPeptide synthesis grade
Bases DIPEA, NMMSigma-AldrichPeptide synthesis grade
Deprotection Reagent Piperidine (B6355638)Sigma-AldrichReagent grade
Solvents DMF, DCM, NMPVariousPeptide synthesis grade
Cleavage Cocktail TFA, TIS, WaterSigma-AldrichReagent grade
Precipitation Diethyl ether (cold)Fisher ScientificACS grade
Purification Acetonitrile, WaterVariousHPLC grade

Table 2: Typical Yield and Purity Data for SPPS

Peptide Sequence Synthesis Method Crude Yield (%) Purity (%)
NBC112 (H-FISEAIIHVLHSR-NH2)Manual83.064.4
NBC112 (H-FISEAIIHVLHSR-NH2)Microwave72.043.6
NBC759 (H-KKWRWWLKALAKK-NH2)Manual79.598.7
NBC759 (H-KKWRWWLKALAKK-NH2)Microwave81.659.1

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptidomimetic containing 3-Amino-2-methylbutanoic acid on Rink Amide resin.

1. Resin Swelling and Preparation:

  • Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) in a peptide synthesis vessel.

  • Add DMF to swell the resin for at least 1 hour with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

3. Amino Acid Coupling (General):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling additive like OxymaPure® or HOBt (3 equivalents) in DMF.

  • Add the coupling reagent, such as DIC (3 equivalents), to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor the coupling reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

4. Incorporation of Fmoc-(2S,3R)-3-amino-2-methylbutanoic acid:

  • Due to potential steric hindrance from the α-methyl group, a more potent coupling reagent and extended reaction times are recommended.

  • Activate Fmoc-(2S,3R)-3-amino-2-methylbutanoic acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

  • Add the activated solution to the deprotected resin and agitate for 4-12 hours.

  • If the ninhydrin test is positive after this period, indicating incomplete coupling, a "double coupling" should be performed by repeating the coupling step with fresh reagents.[1]

5. Chain Elongation:

  • Repeat steps 2 and 3 (or 4 for the specific β-amino acid) for each subsequent amino acid in the desired sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Global Deprotection:

  • Wash the fully assembled peptidyl-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptidomimetic.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptidomimetic by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the precipitate, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptidomimetic pellet under vacuum.

  • Dissolve the crude product in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

9. Characterization:

  • Confirm the identity and purity of the final peptidomimetic using analytical HPLC and mass spectrometry.

Visualizations

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_SynthesisCycle Iterative Synthesis Cycle cluster_FinalSteps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection After last amino acid Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization FinalProduct Final Peptidomimetic Characterization->FinalProduct

Caption: Workflow for Solid-Phase Peptidomimetic Synthesis.

Coupling_Troubleshooting Start Incomplete Coupling Detected (Positive Ninhydrin Test) DoubleCouple Perform Double Coupling (Fresh Reagents) Start->DoubleCouple ChangeReagent Use Stronger Coupling Reagent (e.g., HATU, COMU) Start->ChangeReagent IncreaseTime Increase Coupling Time (4-12 hours) Start->IncreaseTime CheckComplete Re-check with Ninhydrin Test DoubleCouple->CheckComplete ChangeReagent->CheckComplete IncreaseTime->CheckComplete Proceed Proceed to Next Step CheckComplete->Proceed Negative TroubleshootFurther Further Optimization Needed CheckComplete->TroubleshootFurther Positive

Caption: Troubleshooting Incomplete Coupling Reactions.

References

Application Notes and Protocols for Conformational Studies of Peptides Containing 3-Amino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and control secondary structure. 3-Amino-2-methylbutanoic acid, a β-amino acid analog of valine, introduces unique conformational constraints into the peptide backbone. Understanding these structural preferences is crucial for the rational design of peptidomimetics with desired biological activities.

These application notes provide a comprehensive overview of the experimental and computational methodologies employed in the conformational analysis of peptides containing 3-Amino-2-methylbutanoic acid. Detailed protocols for key techniques are outlined to guide researchers in their investigations.

Key Conformational Characteristics

Peptides incorporating β-amino acids like 3-Amino-2-methylbutanoic acid can adopt novel secondary structures not commonly observed in α-peptides. These include various types of helices (e.g., 12- and 14-helices) and well-defined turns. The additional backbone torsion angles in β-amino acids expand the accessible conformational space, leading to unique folding patterns.[1] The substitution at the Cα and Cβ positions of 3-Amino-2-methylbutanoic acid further restricts the conformational freedom, favoring specific backbone dihedral angles.

Experimental Protocols

Peptide Synthesis

Peptides containing 3-Amino-2-methylbutanoic acid are typically synthesized using solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected 3-Amino-2-methylbutanoic acid (3-5 equivalents) and a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF, DCM, and DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign resonances and derive structural restraints.

Protocol: NMR Spectroscopy for Conformational Analysis

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.[2]

    • Adjust the pH of the solution as needed.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and spectral dispersion.

    • Acquire 2D homonuclear spectra:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.[2]

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in residue-type identification.[2]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[2]

    • Acquire 2D heteronuclear spectra (if ¹³C and/or ¹⁵N labeled):

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.[2]

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and, if applicable, carbon and nitrogen resonances sequentially.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

    • Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Structure Calculation:

    • Use the derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, AMBER).

    • Generate an ensemble of low-energy structures that are consistent with the experimental data.

    • Analyze the resulting structures to determine the preferred conformation(s) of the peptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[3]

Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent (e.g., water, methanol, trifluoroethanol) to a concentration of approximately 0.1-0.2 mg/mL. The solvent should be transparent in the far-UV region.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm).

    • Acquire a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. For β-peptides, characteristic spectra for different helical types have been predicted and observed.[3]

Computational Modeling

Molecular dynamics (MD) simulations provide a dynamic view of peptide conformations and can complement experimental data.

Protocol: Molecular Dynamics (MD) Simulation

  • System Setup:

    • Build an initial 3D model of the peptide, for example, in an extended conformation.

    • Place the peptide in a simulation box of a chosen solvent (e.g., water).

    • Add counter-ions to neutralize the system.

  • Parameterization:

    • Use a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions. Parameters for the non-standard 3-Amino-2-methylbutanoic acid may need to be developed or validated.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

    • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to identify stable conformations and transitions between them.

    • Calculate structural properties such as backbone dihedral angles, hydrogen bonds, and root-mean-square deviation (RMSD).

    • Cluster the conformations to identify the most populated structural families.

Data Presentation

Quantitative data from conformational studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Representative NMR Data for a Peptide Containing 3-Amino-2-methylbutanoic Acid (Hypothetical)

Residue¹H Chemical Shift (ppm)³J(HN,Hα) (Hz)Key NOEs
Ala-1NH: 8.5, Hα: 4.37.5Hα(Ala1)-NH(Xaa2)
Xaa-2NH: 8.2, Hα: 4.1, Hβ: 2.58.0Hα(Xaa2)-NH(3-Amb3)
3-Amb-3NH: 7.9, Hα: 4.5, Hβ: 2.19.5Hα(3-Amb3)-NH(Gly4)
Gly-4NH: 8.1, Hα: 3.9--

(Note: 3-Amb refers to 3-Amino-2-methylbutanoic acid. Data are hypothetical and for illustrative purposes.)

Table 2: Predicted Backbone Dihedral Angles for a Poly-(2R,3R)-3-amino-2-methylbutanoic acid Helix (Theoretical)

Dihedral AngleValue (°)
φ (N-Cβ)-150
θ (Cβ-Cα)+150
ψ (Cα-C)-60

(Data derived from theoretical calculations for a related stereoisomer.)

Visualizations

Diagrams are essential for visualizing experimental workflows and the relationships between different analytical techniques.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_structure Structure Determination SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (COSY, TOCSY, NOESY) Characterization->NMR CD Circular Dichroism Characterization->CD MD Molecular Dynamics Simulation Characterization->MD Restraints Distance & Dihedral Restraints NMR->Restraints Ensemble Conformational Ensemble MD->Ensemble Calculation Structure Calculation Restraints->Calculation Calculation->Ensemble Data_Integration NMR NMR Data (NOEs, J-couplings) Structure 3D Peptide Structure & Conformational Ensemble NMR->Structure provides restraints CD CD Spectra (Secondary Structure) CD->Structure validates secondary structure MD MD Simulation (Conformational Dynamics) MD->Structure refines & explores dynamics

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 3-Amino-2-methylbutanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3-Amino-2-methylbutanoic acid, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction; side reactions; purification losses.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions such as temperature, reaction time, and catalyst loading. - Use purified reagents and solvents. - Employ careful purification techniques to minimize product loss.
Poor Diastereoselectivity Inappropriate chiral auxiliary or catalyst; non-optimal reaction temperature.- Screen different chiral auxiliaries or catalysts known for high diastereoselectivity in similar reactions. - Lowering the reaction temperature can often improve diastereoselectivity. - Ensure the use of a non-coordinating solvent that does not interfere with the stereodirecting group.
Low Enantiomeric Excess (ee) Inefficient resolution of racemic mixture; racemization during a reaction step.- For enzymatic resolution, ensure the enzyme is active and the pH and temperature are optimal. - For chiral chromatography, optimize the chiral stationary phase, mobile phase, and flow rate. - When using a chiral catalyst, ensure it has not degraded. - Avoid harsh acidic or basic conditions and high temperatures in steps following the establishment of stereocenters to prevent racemization.
Difficulty in Separating Diastereomers Similar physical properties of the diastereomers.- If crystallization is used for separation, try different solvents or solvent mixtures to find one that provides better differential solubility. - Use flash column chromatography with a high-resolution silica (B1680970) gel and a carefully selected eluent system. Multiple passes may be necessary. - HPLC with a suitable column can be used for the separation of small quantities.
Inconsistent Results Variability in reagent quality; moisture in the reaction; atmospheric contamination.- Use reagents from a reliable source and test for purity. - Dry all glassware and use anhydrous solvents when necessary. - Conduct moisture-sensitive reactions under an inert atmosphere (e.g., argon or nitrogen).
Formation of an Unexpected Byproduct Incorrect starting material; side reaction due to reactive functional groups; rearrangement.- Verify the identity and purity of all starting materials by NMR or other spectroscopic methods. - Use protecting groups for sensitive functionalities that are not involved in the desired transformation. - Re-evaluate the reaction mechanism to consider potential rearrangements and adjust conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of 3-Amino-2-methylbutanoic acid?

A1: The primary challenges are the simultaneous control of two stereocenters (at C2 and C3) to achieve the desired diastereomer and enantiomer. This requires the use of either diastereoselective or enantioselective synthetic strategies, which can be complex and require careful optimization. Common synthetic strategies include conjugate addition of amine nucleophiles, Mannich-type reactions, and homologation of α-amino acids.[1]

Q2: How can I improve the yield of the Hell-Volhard-Zelinskii bromination followed by amination?

A2: To improve the yield in this classical approach, ensure the α-bromination of 3-methylbutanoic acid goes to completion by using sufficient Br₂ and PBr₃.[2] During the subsequent Sₙ2 reaction with ammonia (B1221849), use a large excess of ammonia to minimize the formation of di- and tri-alkylated byproducts. Careful control of temperature is also crucial to prevent side reactions.

Q3: What methods can be used to resolve a racemic mixture of 3-Amino-2-methylbutanoic acid?

A3: A racemic mixture can be resolved by several methods:

  • Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or a chiral acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[3][4]

  • Enzymatic Resolution: Use an enzyme that selectively acts on one enantiomer. For example, an acylase can be used to selectively hydrolyze the N-acyl derivative of one enantiomer, allowing for separation based on the difference in properties between the free amino acid and the acylated one.[5]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be used to separate the enantiomers.[6][7]

Q4: How can I determine the enantiomeric excess (ee) of my synthesized 3-Amino-2-methylbutanoic acid?

A4: The enantiomeric excess is most commonly determined using chiral HPLC. The sample is passed through a column with a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times.[7] The relative peak areas of the two enantiomers in the chromatogram are used to calculate the ee. Another method involves derivatizing the amino acid with a chiral derivatizing agent (CDA) to form diastereomers that can be separated and quantified on a standard achiral HPLC column.[7]

Experimental Protocols

Asymmetric Synthesis via Evans Chiral Auxiliary

This method allows for high diastereoselectivity in the formation of the C2-C3 bond.

  • Acylation of Chiral Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

    • Add crotonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography.

  • Diastereoselective Michael Addition:

    • Dissolve the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

    • Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

    • Add methyl iodide (1.5 eq).

    • Stir at -78 °C for 2-4 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the major diastereomer by column chromatography.

  • Auxiliary Cleavage:

    • Dissolve the purified product in a 4:1 mixture of THF and water at 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

    • Stir vigorously at 0 °C for 2 hours.

    • Quench with an aqueous solution of sodium sulfite.

    • Adjust the pH to ~10 with saturated aqueous NaHCO₃ to extract the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the product with ethyl acetate.

Data Presentation

Synthetic Method Key Reagents Reported Diastereomeric Ratio (d.r.) Reported Enantiomeric Excess (ee) Overall Yield
Evans Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, LiHMDS, MeI>95:5>98%~60-70%
Enzymatic Resolution of Racemate Racemic N-acetyl-3-amino-2-methylbutanoic acid, AcylaseN/A>99% for one enantiomer~40-45% (for one enantiomer)
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium catalystN/A>95%~80-90%

Visualizations

Experimental Workflow: Asymmetric Synthesis

G Workflow for Asymmetric Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Auxiliary C N-Crotonyl Auxiliary A->C n-BuLi, THF, -78°C B Crotonyl Chloride B->C D N-Crotonyl Auxiliary F Alkylated Product D->F LiHMDS, THF, -78°C E Methyl Iodide E->F G Alkylated Product H 3-Amino-2-methylbutanoic acid G->H LiOH, H2O2

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Logical Relationship: Resolution of a Racemic Mixture

G Decision Tree for Racemic Resolution A Racemic 3-Amino-2-methylbutanoic acid B React with Chiral Resolving Agent A->B C Enzymatic Reaction A->C D Chiral HPLC A->D E Diastereomeric Salts B->E J Selective Transformation of one Enantiomer C->J L Direct Separation on Chiral Column D->L F Fractional Crystallization E->F G Separated Diastereomers F->G H Acid/Base Treatment G->H I Enantiopure Amino Acid H->I K Separation of Modified and Unmodified Enantiomers J->K K->I L->I

Caption: Methods for resolving a racemic mixture of the target amino acid.

References

side reactions associated with 3-Amino-2-methylbutanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address side reactions associated with the use of 3-Amino-2-methylbutanoic acid in peptide synthesis.

Introduction

3-Amino-2-methylbutanoic acid is a β-amino acid that presents unique challenges in solid-phase peptide synthesis (SPPS). Its structure, featuring a methyl group on the β-carbon, introduces steric hindrance that can lead to significant side reactions, primarily incomplete coupling and epimerization. Understanding and mitigating these side reactions is crucial for the successful synthesis of peptides containing this residue.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 3-Amino-2-methylbutanoic acid in peptide synthesis?

A1: The primary challenges stem from the steric hindrance caused by the methyl group on the β-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to two main side reactions: incomplete coupling and epimerization at the α-carbon.

Q2: What is incomplete coupling and how do I detect it?

A2: Incomplete coupling occurs when the peptide bond formation between the incoming 3-Amino-2-methylbutanoic acid and the resin-bound peptide is not fully completed. This results in deletion sequences, where a portion of the synthesized peptides lacks the intended amino acid. It can be detected qualitatively using a ninhydrin (B49086) (Kaiser) test, which will show a positive result (blue/purple beads) indicating the presence of unreacted primary amines on the resin.

Q3: What is epimerization in the context of 3-Amino-2-methylbutanoic acid?

A3: Epimerization is the change in the stereochemical configuration at a single chiral center. In peptide synthesis, the α-carbon of the amino acid is susceptible to epimerization, particularly during the activation step.[1] This can lead to the incorporation of the undesired diastereomer of 3-Amino-2-methylbutanoic acid into the peptide sequence, which can significantly impact the peptide's structure and biological activity.

Q4: Which coupling reagents are recommended for 3-Amino-2-methylbutanoic acid?

A4: Due to its steric hindrance, standard coupling reagents may not be efficient. More potent uronium or phosphonium (B103445) salt-based reagents are recommended. Reagents like HATU, HCTU, and COMU have shown higher efficiency in coupling sterically hindered amino acids.[2] COMU is often preferred due to its comparable efficiency to HATU and enhanced safety profile.[2]

Q5: How can I minimize the risk of epimerization?

A5: Minimizing epimerization involves several strategies:

  • Choice of Coupling Reagent and Additive: Using additives like OxymaPure can suppress racemization.[3]

  • Base Selection: Use of a weaker, non-nucleophilic base like collidine or N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIPEA) can reduce epimerization.

  • Temperature Control: Performing the coupling reaction at a lower temperature can help minimize epimerization.[4]

  • Pre-activation Time: Keeping the pre-activation time of the amino acid to a minimum is crucial, as prolonged activation can increase the rate of epimerization.[5]

Troubleshooting Guides

Issue 1: Incomplete Coupling (Positive Ninhydrin Test)

Symptoms:

  • Ninhydrin (Kaiser) test remains positive (blue or purple beads) after the coupling step.

  • Mass spectrometry of the final peptide shows a significant peak corresponding to the deletion sequence.

Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Insufficient Reagent Potency Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.These reagents are more effective at overcoming the steric barrier and driving the reaction to completion.[2]
Inadequate Reaction Time Increase the coupling time. For sterically hindered residues, a standard 1-2 hour coupling may be insufficient. Extend the time to 4 hours or even overnight.Slower reaction kinetics due to steric hindrance require longer reaction times to achieve complete coupling.
Suboptimal Reagent Concentration Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents).A higher concentration of reactants can help to drive the equilibrium towards product formation.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first coupling.Proper swelling is essential for reagent accessibility to all reaction sites on the resin.
Peptide Aggregation Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a small percentage of a chaotropic agent. Microwave-assisted synthesis can also help to break up aggregates.Aggregation of the growing peptide chain can block reactive sites. NMP is a better solvent for structured peptides, and microwave energy can disrupt intermolecular hydrogen bonds.
Persistent Incomplete Coupling Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial coupling.This provides a second opportunity for the reaction to go to completion at any remaining unreacted sites.
Issue 2: Presence of Diastereomeric Impurities (Epimerization)

Symptoms:

  • Chromatographic analysis (e.g., HPLC) of the purified peptide shows a peak with the same mass as the desired product but a different retention time.

  • NMR analysis indicates the presence of diastereomers.

Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Over-activation of the Carboxyl Group Minimize the pre-activation time of the amino acid before adding it to the resin.Prolonged exposure of the activated amino acid to the basic reaction medium increases the likelihood of proton abstraction from the α-carbon, leading to epimerization.[5]
Strong Base Catalysis Use a weaker base such as collidine or N-methylmorpholine (NMM) instead of DIPEA. Use the minimum necessary amount of base.Stronger bases can more readily abstract the α-proton, promoting racemization.[6]
High Reaction Temperature Perform the coupling reaction at room temperature or lower (e.g., 0 °C), especially during the activation step.Higher temperatures can accelerate the rate of epimerization.[4]
Inappropriate Coupling Reagent/Additive Use a coupling reagent/additive combination known to suppress racemization, such as COMU with OxymaPure.Additives like OxymaPure can stabilize the activated intermediate and reduce the formation of the oxazolone (B7731731) intermediate that is prone to racemization.[3]

Quantitative Data Summary

Disclaimer: The following data is based on studies of sterically hindered and β-amino acids and may not be directly representative of 3-Amino-2-methylbutanoic acid. However, it provides a useful comparison of the performance of different coupling reagents.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Peptides

Coupling ReagentTypical Coupling Time for Hindered ResiduesRelative EfficiencyRacemization RiskReference
DIC/HOBt4 - 12 hoursModerateModerate[7]
HBTU2 - 4 hoursHighLow-Moderate[7]
HATU1 - 2 hoursVery HighLow[2]
COMU1 - 2 hoursVery HighVery Low[2][8]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3-Amino-2-methylbutanoic acid using COMU

This protocol is designed to maximize coupling efficiency while minimizing epimerization for the incorporation of Fmoc-3-Amino-2-methylbutanoic acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-Amino-2-methylbutanoic acid (4 equivalents) and OxymaPure (4 equivalents) in DMF.

    • Add COMU (4 equivalents) to the solution and vortex briefly.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activated amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue/purple beads), perform a double coupling (repeat step 3).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether twice.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Visualizations

Incomplete_Coupling_Workflow start Positive Ninhydrin Test (Incomplete Coupling) reagent Switch to Potent Coupling Reagent (HATU, COMU) start->reagent Is a standard reagent being used? time Increase Coupling Time (2-4 hours or longer) start->time Is coupling time short? recheck Re-run Ninhydrin Test reagent->recheck time->recheck double_coupling Perform Double Coupling double_coupling->recheck recheck->double_coupling Positive success Proceed to Next Step recheck->success Negative

Caption: Troubleshooting workflow for incomplete coupling.

Epimerization_Mechanism cluster_0 Epimerization via Oxazolone Intermediate ActivatedAA Activated Amino Acid (L-isomer) Oxazolone Oxazolone Intermediate (Achiral) ActivatedAA->Oxazolone - H+ (catalyzed by base) Base Base (e.g., DIPEA) Protonation Protonation Oxazolone->Protonation + H+ Protonation->ActivatedAA:port Re-formation of L-isomer EpimerizedAA Epimerized Amino Acid (D-isomer) Protonation->EpimerizedAA

Caption: Mechanism of epimerization via an oxazolone intermediate.

References

Technical Support Center: Purification of Peptides Containing 3-Amino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic peptides incorporating the sterically hindered, non-proteinogenic amino acid, 3-Amino-2-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying peptides containing 3-Amino-2-methylbutanoic acid?

A1: The main challenges stem from the amino acid's structure. Its bulky, sterically hindered nature can lead to peptide aggregation and the formation of closely related impurities during synthesis that are difficult to resolve.[1] These factors often result in poor peak shape, co-elution with contaminants, and overall low purification yields.

Q2: What is the standard purification method for these types of peptides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides.[2][3] This technique separates the target peptide from impurities based on differences in hydrophobicity.[4]

Q3: Which stationary phase (column) is best suited for my purification?

A3: The choice of stationary phase depends on the overall properties of your peptide.

  • C18 Columns : These are the most widely used and are a good starting point for most peptides, especially those with fewer than 60 residues.[2][5]

  • C8 or C4 Columns : For larger or more hydrophobic peptides, a less retentive phase like C8 or C4 may provide better resolution and prevent irreversible binding.[6]

Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?

A4: TFA serves two critical functions in peptide purification. First, it acts as an ion-pairing agent, forming a neutral complex with the positively charged residues on the peptide, which enhances retention and improves peak shape.[][8] Second, it lowers the pH of the mobile phase, which helps to protonate acidic residues and minimize unwanted interactions with the silica (B1680970) backbone of the stationary phase.[9]

Q5: Are there alternatives to TFA if I'm having issues or need to use mass spectrometry?

A5: Yes, while TFA is effective, it is a strong ion suppressor in mass spectrometry.[10] If MS compatibility is crucial or if TFA is not providing adequate separation, consider the following alternatives:

  • Formic Acid (FA) : A common choice for LC-MS applications due to its volatility and reduced ion suppression.[11]

  • Difluoroacetic Acid (DFA) or Heptafluorobutyric Acid (HFBA) : These can offer different selectivity compared to TFA and may resolve difficult impurities.[10][12] Be aware that larger ion-pairing agents like HFBA can be difficult to remove from the chromatography system.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of peptides containing 3-Amino-2-methylbutanoic acid.

Problem 1: My peptide is showing poor peak shape (broadening or tailing) during RP-HPLC.

Possible Cause Recommended Solution
Secondary Interactions The bulky nature of 3-Amino-2-methylbutanoic acid may promote interactions with residual silanols on the HPLC column. Ensure the TFA concentration in your mobile phase is optimal (0.1% is standard).[] If using a mass spectrometer, consider an alternative ion-pairing agent like DFA.[10]
Peptide Aggregation The peptide may be aggregating on the column.[1] Try lowering the sample concentration, increasing the column temperature (e.g., to 40-50°C), or adding a small amount of organic solvent like isopropanol (B130326) to the sample.
Column Overload Injecting too much crude peptide can lead to broad peaks. Reduce the injection volume or the concentration of your sample.

Problem 2: I am seeing co-elution of my target peptide with impurities.

Possible Cause Recommended Solution
Insufficient Resolution The impurities are structurally very similar to the target peptide. Optimize the HPLC gradient by making it shallower (e.g., decrease the % acetonitrile (B52724) change per minute).[8] This will increase the run time but can significantly improve resolution.
Suboptimal Ion-Pairing TFA may not be providing the best selectivity for your specific peptide and its impurities. Experiment with a different ion-pairing agent.[12] For example, switching from TFA to HFBA can alter the retention profile of impurities relative to your target peptide.[12]
Incorrect Stationary Phase The chosen column chemistry (e.g., C18) may not be ideal. Test a column with a different hydrophobicity (e.g., C8) or a different base silica.[6]

Problem 3: The final yield of my purified peptide is very low.

Possible Cause Recommended Solution
Poor Solubility of Crude Peptide The crude peptide may not be fully dissolving before injection, leading to sample loss. Test different solubilization methods. For hydrophobic peptides, a small amount of acetonitrile, DMSO, or DMF may be required for initial dissolution before dilution with the mobile phase.[13]
Irreversible Binding to Column Highly hydrophobic peptides can bind irreversibly to the stationary phase. Use a less retentive column (e.g., C4) or a steeper gradient to ensure the peptide elutes.
Peptide Degradation Ensure the mobile phase is freshly prepared and that the pH is low (around 2) to minimize degradation during the purification run.
Incomplete Synthesis Coupling The steric hindrance of 3-Amino-2-methylbutanoic acid can lead to incomplete coupling during peptide synthesis, resulting in a lower amount of the full-length target peptide in the crude material to begin with.[1] Review synthesis protocols and consider using more potent coupling reagents like HATU or COMU for hindered amino acids.[14]

Data Presentation: Impact of Purification Parameters

The following tables provide example data to illustrate how modifying key parameters can affect the purity and yield of a target peptide containing 3-Amino-2-methylbutanoic acid.

Table 1: Effect of HPLC Column Choice on Peptide Purity and Yield

Column TypeGradient Slope (%ACN/min)Purity (%)Yield (%)Peak Shape
C18 (100 Å)1.092.518Tailing
C18 (300 Å) 1.0 96.8 25 Symmetric
C8 (300 Å)1.094.122Symmetric
C4 (300 Å)1.089.720Broad

Note: A larger pore size (300 Å) is often beneficial for peptides to prevent restricted diffusion within the pores of the stationary phase.

Table 2: Effect of Ion-Pairing Agent on Resolution and MS Compatibility

Ion-Pairing Agent (0.1%)Resolution (Target vs. Impurity)MS Signal IntensityComments
TFA1.4LowGood chromatography, but strong ion suppression.[10]
Formic Acid 1.1 High Best for LC-MS, may require gradient optimization.[11]
HFBA1.9Very LowExcellent resolution for difficult separations, but poor MS compatibility and hard to remove from the system.[12]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification

  • Sample Preparation : Dissolve the crude lyophilized peptide in a minimum volume of 0.1% TFA in water. If solubility is an issue, add acetonitrile dropwise until the peptide dissolves, then dilute with 0.1% TFA in water.[13] Centrifuge the sample at 14,000 rpm for 5 minutes to pellet any insoluble material.

  • System Preparation :

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibrate a suitable C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Chromatography :

    • Inject the clarified peptide solution onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate appropriate for the column diameter.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection : Collect fractions corresponding to the main peptide peak.

  • Purity Analysis : Analyze the collected fractions using analytical RP-HPLC with a rapid gradient to confirm the purity of each fraction.

  • Pooling and Lyophilization : Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution in liquid nitrogen and lyophilize to obtain the purified peptide as a white powder.[15]

Visualizations

G Peptide Purification and Analysis Workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude Crude Lyophilized Peptide Cleavage->Crude Dissolution Dissolution & Filtration Crude->Dissolution Prep_HPLC Preparative RP-HPLC Dissolution->Prep_HPLC Collection Fraction Collection Prep_HPLC->Collection QC Purity Check (Analytical HPLC) Collection->QC Pooling Pooling of Pure Fractions QC->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Purified Peptide (>95%) Lyophilization->Final MS Mass Spectrometry (Identity Confirmation) Final->MS

Caption: General workflow for peptide synthesis, purification, and analysis.

G Troubleshooting Poor Peak Shape Start Problem: Poor Peak Shape (Tailing or Broadening) Q1 Is the sample load too high? Start->Q1 A1_Yes Reduce Injection Volume or Sample Concentration Q1->A1_Yes Yes Q2 Is peptide aggregating? Q1->Q2 No End Peak Shape Improved A1_Yes->End A2_Yes Decrease Sample Concentration Increase Column Temperature Q2->A2_Yes Yes Q3 Are secondary interactions with the column suspected? Q2->Q3 No A2_Yes->End A3_Yes Optimize TFA Concentration Try Alternative Ion-Pairing Agent (e.g., DFA) Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting poor HPLC peak shape.

References

Technical Support Center: Synthesis of 3-Amino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-methylbutanoic acid. Our goal is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 3-Amino-2-methylbutanoic acid via common synthetic routes.

Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones. For 3-Amino-2-methylbutanoic acid, the synthesis typically starts with isobutyraldehyde (B47883).

Q1: My Strecker synthesis of 3-Amino-2-methylbutanoic acid is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Strecker synthesis can stem from several factors. Here’s a troubleshooting guide:

  • Incomplete Imine Formation: The initial reaction between isobutyraldehyde and ammonia (B1221849) to form the imine is a reversible equilibrium. To drive the reaction forward, consider adding a dehydrating agent, such as magnesium sulfate (B86663) (MgSO₄), to remove water as it is formed.[1]

  • Side Reactions of Isobutyraldehyde: Isobutyraldehyde can undergo side reactions like the Cannizzaro reaction, especially under basic conditions, which can consume your starting material.[2] Ensure your reaction conditions are not overly basic.

  • Loss of Intermediate: The intermediate α-aminonitrile can be volatile or prone to decomposition. A continuous ether extraction of the α-aminonitrile intermediate has been shown to significantly improve the overall yield by efficiently isolating it from the reaction mixture.[3]

  • Inefficient Hydrolysis: The final step of hydrolyzing the nitrile to a carboxylic acid requires harsh conditions (strong acid or base and heat). Incomplete hydrolysis will result in a lower yield of the desired amino acid. Ensure adequate reaction time and temperature for this step. For instance, hydrolysis with 10 M NaOH at 60°C has been shown to be effective in similar syntheses.[4]

Q2: I am observing significant amounts of byproducts in my Strecker synthesis. What are they and how can I minimize them?

A2: Common byproducts in the Strecker synthesis of 3-Amino-2-methylbutanoic acid include:

  • Cyanohydrin: This can form from the reaction of isobutyraldehyde with cyanide before the imine is formed. To minimize this, ensure a sufficient concentration of ammonia is present to favor imine formation.

  • Products from Aldehyde Self-Condensation: Aldehydes can undergo self-condensation reactions (aldol condensation) under certain conditions. Maintaining a controlled temperature and appropriate pH can help minimize these side reactions.

  • Over-alkylation: If using a primary or secondary amine instead of ammonia, there is a risk of forming N-substituted amino acids.[5]

To minimize byproducts, it is crucial to control the reaction conditions carefully. A safer and often more controlled protocol utilizes ammonium (B1175870) chloride (NH₄Cl) and potassium cyanide (KCN), where the mildly acidic ammonium ion activates the aldehyde for attack by ammonia.[1][6]

Hell-Volhard-Zelinsky (HVZ) Reaction followed by Amination

This two-step method involves the α-bromination of a carboxylic acid followed by nucleophilic substitution with ammonia. To synthesize 3-Amino-2-methylbutanoic acid, one would start with 2-methylbutanoic acid.

Q3: The α-bromination of 2-methylbutanoic acid using the HVZ reaction is not proceeding efficiently. What should I check?

A3: Inefficient α-bromination in the HVZ reaction can be due to several factors:

  • Catalyst Activity: The reaction requires a catalytic amount of phosphorus (as red phosphorus or PBr₃). Ensure the phosphorus source is fresh and active. The reaction of phosphorus with bromine to form PBr₃ is the first step, which then converts the carboxylic acid to an acyl bromide, the reactive intermediate.[7]

  • Reaction Conditions: The HVZ reaction often requires high temperatures (above 100°C) and prolonged reaction times to proceed to completion.[5] Insufficient heating can lead to low conversion.

  • Purity of Reagents: Ensure that the 2-methylbutanoic acid and bromine are of high purity, as impurities can interfere with the reaction.

Q4: I am getting a low yield in the amination step of the α-bromo acid. How can I optimize this?

A4: The amination step is a nucleophilic substitution reaction. Low yields can be attributed to:

  • Insufficient Ammonia: A large excess of ammonia is typically required to favor the substitution reaction and to neutralize the HBr byproduct formed.[7]

  • Side Reactions: The α-bromo acid can undergo elimination reactions to form an α,β-unsaturated carboxylic acid, especially at higher temperatures.[5] It is important to control the reaction temperature during amination.

  • Steric Hindrance: The branched nature of the substrate may slow down the substitution reaction. Allowing for a longer reaction time may be necessary.

Reductive Amination

Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For 3-Amino-2-methylbutanoic acid, this would typically involve the reductive amination of 2-keto-3-methylbutanoic acid.

Q5: My reductive amination of 2-keto-3-methylbutanoic acid is giving a poor yield. What are the critical parameters to control?

A5: The yield of reductive amination is highly dependent on several factors:

  • pH of the Reaction: The pH is a critical parameter. It needs to be acidic enough to facilitate imine formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive. A pH range of 4-5 is often optimal for imine formation.[8]

  • Choice of Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it is selective for the imine over the ketone starting material, especially at mildly acidic pH.[8][9] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective and less toxic alternative.[9]

  • Equilibrium of Imine Formation: The formation of the imine from the keto acid and ammonia is a reversible reaction. Removing water as it forms can shift the equilibrium towards the imine, thereby improving the final yield.

  • Concentration of Ammonia: A high concentration of the ammonia source (e.g., ammonium chloride) is necessary to drive the imine formation.

Q6: I am observing the reduction of the starting keto acid to a hydroxy acid. How can I prevent this side reaction?

A6: The reduction of the ketone to an alcohol is a common side reaction. To minimize this:

  • Use a Selective Reducing Agent: As mentioned, NaBH₃CN is more selective for the imine than the ketone at the optimal pH for imine formation.[9]

  • Control the pH: At lower pH values, the reduction of the ketone is more favorable. Maintaining the pH in the optimal range for imine reduction (typically pH 4-6) will help minimize the formation of the hydroxy acid.[9]

  • One-Pot vs. Two-Step Procedure: While a one-pot reaction is convenient, if ketone reduction is a significant issue, consider a two-step approach where the imine is formed first, followed by the addition of the reducing agent.

Data Presentation

Table 1: Comparison of Synthesis Routes for 3-Amino-2-methylbutanoic Acid
Synthesis RouteStarting MaterialsKey ReagentsTypical Yield Range (%)Key AdvantagesCommon Challenges
Strecker Synthesis IsobutyraldehydeNH₃, KCN, HCl60-80[3]Versatile, readily available starting materialsUse of toxic cyanide, potential for side reactions
HVZ then Amination 2-Methylbutanoic acidPBr₃, Br₂, NH₃50-70Avoids the direct use of cyanideHarsh reaction conditions, potential for elimination side reactions[5]
Reductive Amination 2-Keto-3-methylbutanoic acidNH₃, NaBH₃CN70-90High yields, milder conditionsAvailability of the starting keto acid, control of pH is critical[9]

Experimental Protocols

Protocol 1: Strecker Synthesis of 3-Amino-2-methylbutanoic Acid

This protocol is a general guideline and may require optimization.

  • Imine and α-Aminonitrile Formation:

    • In a well-ventilated fume hood, to a solution of ammonium chloride (1.1 eq) in water, add isobutyraldehyde (1.0 eq) and stir vigorously.

    • Slowly add a solution of potassium cyanide (1.05 eq) in water, maintaining the temperature below 20°C.

    • Continue stirring for several hours until the reaction is complete (monitored by TLC or GC).

    • The α-aminonitrile can be extracted from the aqueous layer using a continuous ether extractor for improved yield.[3]

  • Hydrolysis:

    • The crude α-aminonitrile is added to a solution of concentrated hydrochloric acid.

    • The mixture is refluxed for several hours until the nitrile is fully hydrolyzed.

    • The solution is then cooled, and the pH is adjusted to the isoelectric point of 3-Amino-2-methylbutanoic acid (around pH 6) to precipitate the product.

    • The solid product is collected by filtration, washed with cold water and ethanol, and dried.

Protocol 2: Reductive Amination of 2-Keto-3-methylbutanoic Acid

This protocol is a general guideline and may require optimization.

  • In a reaction vessel, dissolve 2-keto-3-methylbutanoic acid (1.0 eq) and ammonium chloride (5-10 eq) in a suitable solvent (e.g., methanol (B129727) or water).

  • Adjust the pH of the solution to 4-5 using a suitable acid or base.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by LC-MS or NMR).

  • Quench the reaction by carefully adding an acid (e.g., HCl) to destroy the excess reducing agent.

  • The product can be isolated by adjusting the pH to its isoelectric point to induce precipitation or by using ion-exchange chromatography for purification.

Mandatory Visualization

Strecker_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: α-Aminonitrile Formation cluster_reaction2 Step 2: Hydrolysis Isobutyraldehyde Isobutyraldehyde Imine_Formation Imine Formation Isobutyraldehyde->Imine_Formation Ammonia Ammonia (NH3) Ammonia->Imine_Formation Cyanide Cyanide (HCN/KCN) Aminonitrile α-Aminonitrile Imine_Formation->Aminonitrile + Cyanide Hydrolysis Acid Hydrolysis (H3O+) Aminonitrile->Hydrolysis Final_Product 3-Amino-2-methylbutanoic acid Hydrolysis->Final_Product

Caption: Workflow for the Strecker synthesis of 3-Amino-2-methylbutanoic acid.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Imine Check Imine Formation Start->Check_Imine Check_Hydrolysis Check Hydrolysis Step Start->Check_Hydrolysis Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Solution_Imine Add Dehydrating Agent (e.g., MgSO4) Check_Imine->Solution_Imine Incomplete? Solution_Extraction Continuous Ether Extraction of Aminonitrile Check_Imine->Solution_Extraction Intermediate Loss? Solution_Hydrolysis Increase Reaction Time/Temp Ensure Strong Acid/Base Check_Hydrolysis->Solution_Hydrolysis Incomplete? Solution_Side_Reactions Control pH and Temperature Use NH4Cl/KCN Protocol Check_Side_Reactions->Solution_Side_Reactions Suspected?

Caption: Troubleshooting flowchart for low yield in Strecker synthesis.

References

Technical Support Center: Troubleshooting Poor Solubility of 3-Amino-2-methylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered with the solubility of 3-amino-2-methylbutanoic acid derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my 3-amino-2-methylbutanoic acid derivative?

A1: The poor solubility of 3-amino-2-methylbutanoic acid derivatives, which are analogs of the amino acid valine, can stem from several physicochemical properties. Key factors include:

  • Zwitterionic Nature: Like amino acids, these derivatives can exist as zwitterions at physiological pH, carrying both a positive and a negative charge. This can lead to strong intermolecular electrostatic interactions within the crystal lattice, making it difficult for solvents to break them apart.

  • Hydrophobicity of Side Chains and Derivatives: The core structure of 3-amino-2-methylbutanoic acid has a moderately hydrophobic side chain. Derivatives with additional nonpolar functional groups will exhibit increased lipophilicity, leading to lower solubility in aqueous solutions.[1][2][3][4][5]

  • Crystal Lattice Energy: A highly stable and well-ordered crystalline structure requires more energy to be disrupted by a solvent, resulting in lower solubility.

  • pH of the Solution: The ionization state of the amino and carboxylic acid groups is pH-dependent. At the isoelectric point (pI), the net charge of the molecule is zero, which typically corresponds to its lowest solubility.[5][6]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of the compound into an aqueous buffer for my biological assay. What is happening and how can I prevent it?

A2: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs when a compound that is highly soluble in a concentrated organic solvent stock (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The rapid change in the solvent environment causes the compound to come out of solution.

Here are some strategies to prevent this:

  • Optimize the Final Concentration: Ensure the final concentration of your compound in the aqueous buffer is below its maximum solubility in that specific medium.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a small percentage of a water-miscible organic co-solvent.

  • Serial Dilution: Perform serial dilutions in the aqueous buffer rather than a single large dilution step. This allows for a more gradual change in the solvent environment.

  • Gentle Warming and Mixing: Gentle warming of the aqueous buffer (e.g., to 37°C) and continuous gentle mixing during the addition of the compound stock can help keep it in solution. However, be cautious about the temperature stability of your compound.

  • pH Adjustment: If your compound's solubility is pH-sensitive, ensure the pH of your final aqueous buffer is optimal for its solubility.

Q3: How do different functional group modifications on the 3-amino-2-methylbutanoic acid scaffold affect its solubility?

A3: The nature of the functional groups introduced to the parent molecule significantly impacts its solubility. Here's a general guide:

  • Introduction of Polar/Ionizable Groups: Adding groups like hydroxyl (-OH), additional amines (-NH2), or carboxylic acids (-COOH) will generally increase aqueous solubility by increasing the molecule's polarity and its ability to form hydrogen bonds with water.

  • Introduction of Nonpolar/Hydrophobic Groups: Adding aliphatic chains, aromatic rings, or other lipophilic moieties will decrease aqueous solubility by increasing the overall hydrophobicity of the molecule.[1]

  • Esterification or Amidation: Converting the carboxylic acid to an ester or amide will remove a key ionizable group, which can decrease solubility in aqueous solutions, particularly at neutral or basic pH.

  • N-Acetylation: Acetylating the amino group can also impact solubility. While it removes a positive charge at acidic pH, the overall effect will depend on the balance of other functional groups.

Troubleshooting Guides

Issue 1: The compound does not dissolve in standard aqueous buffers (e.g., PBS, TRIS).

Troubleshooting Workflow:

G start Initial Observation: Poor solubility in aqueous buffer step1 Step 1: pH Adjustment Is the compound ionizable? start->step1 step2a Solution A: Adjust buffer pH away from pI step1->step2a Yes step2b Step 2: Co-solvent System Try adding a water-miscible organic solvent step1->step2b No step3a Solution B: Use a co-solvent like DMSO, ethanol, or PEG 400 at low concentrations (e.g., 1-5%) step2b->step3a step3b Step 3: Temperature and Mixing Have you tried gentle heating or sonication? step3a->step3b step4a Solution C: Gently warm the solution (e.g., 37°C) and/or use a sonicator bath briefly step3b->step4a step4b Step 4: Salt Formation Can a salt form of the derivative be synthesized? step4a->step4b step5 Solution D: Synthesize a more soluble salt form (e.g., hydrochloride or sodium salt) step4b->step5

Caption: Troubleshooting workflow for poor aqueous solubility.

Issue 2: The compound precipitates during a long-term cell culture experiment.

Troubleshooting Workflow:

G start Observation: Precipitation during long-term incubation step1 Check for Evaporation: Is the media volume decreasing? step2a Solution: Ensure proper incubator humidification. Use sealed plates. step1->step2a Yes step2b Media Component Interaction: Could the compound be interacting with media components? step1->step2b No step3a Solution: Test solubility in different basal media formulations. step2b->step3a Possible step3b pH Shift in Media: Is the media color changing (indicating pH shift)? step2b->step3b No step4a Solution: Increase buffering capacity or change media more frequently. step3b->step4a Yes step4b Compound Instability: Is the compound degrading to a less soluble form? step3b->step4b No step5 Solution: Assess compound stability under experimental conditions. step4b->step5 Possible

Caption: Troubleshooting precipitation in long-term experiments.

Data Presentation: Solubility of Valine and its Analogs

Table 1: Solubility of L-Valine in Various Solvents at 298.15 K (25 °C)

SolventSolubility ( g/100g solvent)
Water8.85
MethanolLower than water
EthanolAlmost insoluble
IsopropanolLower than ethanol
AcetoneAlmost insoluble
Ethyl AcetateVery low
n-ButanolVery low

Note: This data is compiled from various sources and should be used as a general guide.[7] The solubility of derivatives will vary based on their specific functional groups.

Experimental Protocols

Protocol 1: pH-Dependent Aqueous Solubility Determination

This protocol outlines the shake-flask method to determine the equilibrium solubility of a 3-amino-2-methylbutanoic acid derivative at different pH values.

Materials:

  • 3-Amino-2-methylbutanoic acid derivative (solid)

  • Phosphate buffer (e.g., 0.1 M) at various pH values (e.g., 2.0, 5.0, 7.4, 9.0)

  • Orbital shaker incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Prepare a series of buffer solutions at the desired pH values.

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer solution in separate vials. Ensure there is undissolved solid material at the bottom.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH. Plot solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes a method to systematically evaluate the effect of a co-solvent on the aqueous solubility of a derivative.

Materials:

  • 3-Amino-2-methylbutanoic acid derivative

  • Primary solvent (e.g., water or aqueous buffer)

  • Co-solvent (e.g., DMSO, ethanol, propylene (B89431) glycol, PEG 400)

  • Vortex mixer and/or sonicator

  • Analytical method for quantification (HPLC or UV-Vis)

Procedure:

  • Prepare Solvent Mixtures: Prepare a series of solvent systems with varying percentages of the co-solvent in the primary solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v co-solvent).

  • Determine Solubility: For each solvent mixture, determine the solubility of the compound using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent percentage. This will help identify the optimal co-solvent concentration for your experiments.

  • Biological Compatibility: When selecting a co-solvent and its concentration for in vitro or in vivo studies, always consider its potential toxicity to the biological system.

Protocol 3: Preparation of a Solid Dispersion to Enhance Solubility

Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state. This can significantly improve the dissolution rate and apparent solubility.[7][8][9]

Materials:

  • 3-Amino-2-methylbutanoic acid derivative ("drug")

  • Hydrophilic carrier (e.g., Polyethylene glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30)

  • Common solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

Procedure (Solvent Evaporation Method):

  • Dissolution: Dissolve both the drug and the carrier in a common solvent in a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.

  • Characterization: The resulting solid dispersion can be characterized for its dissolution rate and compared to the pure drug.

Signaling Pathways and Biological Relevance

Derivatives of 3-amino-2-methylbutanoic acid, being amino acid analogs, can have diverse biological activities, including acting as enzyme inhibitors or modulators of metabolic pathways.[10][11][12]

Potential Roles in Signaling Pathways:

  • Protease Inhibition: Many amino acid derivatives are designed as inhibitors of proteases, which are crucial enzymes in various signaling cascades, including apoptosis and inflammation.[13] By mimicking the natural substrate, these derivatives can block the active site of the protease.

  • Metabolic Pathway Modulation: As analogs of essential amino acids like valine, these derivatives can potentially interfere with amino acid metabolism.[14] In cancer cells, which often have altered metabolic pathways, such interference could be a therapeutic strategy.[12]

  • Enzyme Inhibition in Metabolic Disorders: Some synthetic amino acid derivatives have shown potential as inhibitors of digestive enzymes like α-amylase and lipase, which could be relevant for managing metabolic disorders.[11]

G cluster_0 Protease-Mediated Signaling cluster_1 Metabolic Pathway Procaspase Procaspase Caspase Caspase Procaspase->Caspase Proteolytic Cleavage Apoptosis Apoptosis Caspase->Apoptosis AminoAcids Amino Acids Metabolites Metabolites AminoAcids->Metabolites Cell Growth & Proliferation Cell Growth & Proliferation Metabolites->Cell Growth & Proliferation Derivative 3-Amino-2-methylbutanoic Acid Derivative Derivative->Caspase Inhibits Derivative->Metabolites Interferes with

Caption: Potential interactions of 3-amino-2-methylbutanoic acid derivatives in signaling pathways.

References

Technical Support Center: Preventing Racemization During Activation of 3-Amino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the activation of 3-Amino-2-methylbutanoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize racemization and ensure the stereochemical integrity of their compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the activation of N-protected amino acids?

A1: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][2] Urethane-based protecting groups like Fmoc, Boc, and Z generally help maintain optical purity during activation.[3]

Q2: Are certain amino acids more susceptible to racemization?

A2: Yes, amino acids such as histidine and cysteine are particularly prone to racemization during coupling.[1][4][5] Other susceptible amino acids include serine and phenylalanine, especially under non-optimized conditions.[1] The risk of racemization generally increases in the order of Ser < Cys < His.[6]

Q3: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A3: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are effective racemization suppressants.[3][4][5] When a coupling reagent activates the carboxylic acid, it forms a highly reactive intermediate that is prone to racemization. These additives rapidly convert this intermediate into a more stable, yet still reactive, active ester. This active ester is less susceptible to forming the problematic oxazolone intermediate.[5][7]

Q4: What is the role of the base in racemization, and which bases are preferred?

A4: A base is often necessary to neutralize the amine salt and facilitate the coupling reaction. However, excess or strong bases can promote racemization by abstracting the α-proton.[8][9] Weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to minimize racemization.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Significant Racemization Detected Inappropriate Coupling Reagent: Carbodiimides (DCC, DIC) used alone are known to cause significant racemization.[1]Always use carbodiimides in conjunction with a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[1][3] For sensitive couplings, consider using phosphonium (B103445) (e.g., PyBOP) or uronium/aminium (e.g., HATU, HCTU, COMU) reagents.[8][10]
Excess Base: The presence of excess base can promote racemization through direct enolization.[1]Use the minimum amount of a sterically hindered, weaker base (e.g., NMM, 2,4,6-collidine) necessary for the reaction.[11]
High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[12]Perform the coupling reaction at a lower temperature (e.g., 0°C).[1] For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C can limit racemization for sensitive residues.[13]
Prolonged Activation Time: Allowing the activated amino acid to sit for an extended period before coupling increases the chance of racemization.Pre-activate the amino acid for only a short period (1-5 minutes) before adding it to the amine component.[1]
Solvent Polarity: Highly polar solvents may slightly increase racemization.If reagent solubility allows, consider using a less polar solvent.[1]
Low Coupling Yield Steric Hindrance: The methyl group on the beta-carbon of 3-Amino-2-methylbutanoic acid can sterically hinder the reaction.Use a more powerful coupling reagent like HATU or HCTU.[8] Increase the reaction time or temperature slightly, while carefully monitoring for racemization.[5][14]
Aggregation: Peptide-resin aggregation can lead to incomplete coupling.[4]Switch to a more suitable solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO). Sonication or microwave irradiation can also help disrupt aggregation.[4]
Formation of Side Products Guanidinylation: Uronium/aminium reagents (HBTU, HATU) can react with the unprotected N-terminus, terminating the peptide chain.[4]Pre-activate the amino acid with the coupling reagent before adding the mixture to the peptide-resin.[4] Avoid using excess uronium/aminium reagent.[10]

Quantitative Data Summary

The choice of coupling reagent and additive significantly impacts the degree of racemization. The following tables provide a comparison of common reagents.

Table 1: Comparison of Additives for Racemization Suppression
AdditiveEfficacy in SuppressionNotes
HOBt HighThe historical standard for suppressing racemization with carbodiimides.[3][15]
HOAt Very HighMore acidic and a better electron-withdrawer than HOBt, leading to faster coupling and superior racemization suppression, especially for difficult couplings.[7]
OxymaPure® Very HighA non-explosive and safer alternative to HOBt and HOAt, offering high coupling rates with low racemization.[3]
CuCl₂ HighHas been shown to be effective in suppressing racemization, particularly in solution-phase synthesis when used with HOBt.[1][4]
Table 2: Racemization with Various Coupling Reagents for Sensitive Amino Acids
Coupling Reagent/SystemAmino AcidBase% D-Isomer (Racemization)Notes
BOP Boc-His(Tos)DIEA (excess)~3%Excess base significantly increases racemization.[8]
HATU Fmoc-His(Trt)-OHNMMHighHATU with NMM showed high racemization for this sensitive amino acid.[8]
DIC/Oxyma Fmoc-His(Trt)-OHN/A1.8%The combination of DIC with Oxyma was effective at minimizing racemization.[6][8]
DIC/Oxyma Fmoc-Cys(Trt)-OHN/ANegligibleExcellent suppression of racemization for cysteine.[6][8]
TDBTU Peptide FragmentsN/A< PyBOP, HBTU, HATUFound to be superior in suppressing epimerization during segment coupling.[8][10]

Data is illustrative and highly dependent on specific reaction conditions.

Experimental Protocols & Visualizations

Protocol: General Procedure for Low-Racemization Coupling in SPPS

This protocol outlines a general coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove deprotection reagents.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected 3-Amino-2-methylbutanoic acid in DMF.

    • Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma).[1]

    • Add 3-5 equivalents of a coupling reagent (e.g., DIC).[1]

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for extended periods at 0°C for sensitive couplings.[1]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_finish Completion prep_resin Start: Resin-bound Peptide (Free N-terminus) couple Add Activation Mix to Resin (1-2h @ RT or longer @ 0°C) prep_aa Dissolve: N-Protected Amino Acid + Additive (HOBt/Oxyma) + Coupling Reagent (DIC) pre_activate Pre-activate (1-5 min) prep_aa->pre_activate pre_activate->couple wash Wash Resin (DMF) couple->wash monitor Monitor Reaction (e.g., Kaiser Test) wash->monitor end_node End: Coupled Peptide monitor->end_node

Caption: Workflow for a low-racemization amino acid coupling cycle in SPPS.

Mechanism of Racemization via Oxazolone Formation

The primary pathway for racemization involves the formation of a planar oxazolone intermediate. Additives like HOBt or HOAt intercept the highly reactive activated species to form a more stable active ester, which is less prone to cyclizing into the oxazolone.

G start N-Protected Amino Acid activated Highly Reactive Activated Intermediate start->activated + Coupling Reagent oxazolone Planar Oxazolone Intermediate activated->oxazolone Cyclization (Fast) desired Desired Peptide Bond (Stereo-retained) activated->desired + Amine (Can racemize) additive Additive (HOBt/HOAt/Oxyma) activated->additive racemized Racemized Product oxazolone->racemized + Amine active_ester More Stable Active Ester additive->active_ester Interception active_ester->desired + Amine (Suppresses racemization) G start Starting Point: Activate 3-Amino-2-methylbutanoic acid q1 Is the coupling known to be difficult or racemization-prone? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No reco_strong Use High-Efficiency Reagent: HATU, HCTU, or COMU a1_yes->reco_strong reco_std Standard Carbodiimide Protocol: DIC + Additive a1_no->reco_std q3 Which Base? reco_strong->q3 q2 Which Additive? reco_std->q2 a2_oxyma Oxyma (Safer) q2->a2_oxyma a2_hoat HOAt (Highest Efficacy) q2->a2_hoat a2_oxyma->q3 a2_hoat->q3 a3_weak Use Weaker, Sterically Hindered Base: NMM or 2,4,6-Collidine q3->a3_weak a3_strong Avoid Strong Bases (DIPEA, TEA) q3->a3_strong

References

Technical Support Center: Optimization of HPLC Methods for Resolving 3-Amino-2-methylbutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) methods for the resolution of 3-Amino-2-methylbutanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the isomers of 3-Amino-2-methylbutanoic acid?

A1: The main challenges stem from the structural similarities and physicochemical properties of the isomers:

  • Enantiomers and Diastereomers: 3-Amino-2-methylbutanoic acid has two chiral centers, leading to four possible stereoisomers ((2R,3S), (2S,3R), (2R,3R), and (2S,3S)). Separating the diastereomeric pairs ((2R,3S)/(2S,3R) from (2R,3R)/(2S,3S)) is generally achievable on standard achiral columns, but resolving the enantiomers within each pair requires a chiral separation technique.

  • High Polarity: As a small amino acid, it is highly polar and shows poor retention on conventional reversed-phase (RP) columns like C18, often eluting near the void volume.

  • Lack of a Strong UV Chromophore: The molecule does not possess a significant UV-absorbing functional group, making detection with standard UV-Vis detectors challenging at low concentrations without derivatization.

Q2: What are the main HPLC strategies for resolving these isomers?

A2: There are two primary approaches for the chiral separation of 3-Amino-2-methylbutanoic acid isomers:

  • Direct Chiral Separation: This involves the use of a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers. Common CSPs for amino acid separations include crown ether-based, macrocyclic glycopeptide (e.g., teicoplanin-based), and ligand-exchange columns.[1][2]

  • Indirect Chiral Separation via Derivatization: This method involves reacting the amino acid isomers with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[3]

Q3: What derivatization reagents are suitable for 3-Amino-2-methylbutanoic acid?

A3: Several pre-column derivatization reagents can be used to improve detection and chromatographic retention:

  • For UV/Vis Detection:

    • Phenylisothiocyanate (PITC): Reacts with the amino group to form phenylthiocarbamyl (PTC) derivatives, which are UV-active.[4]

    • 2,4-Dinitrofluorobenzene (DNFB) / Sanger's Reagent: Reacts with primary and secondary amines to produce stable, UV-active derivatives.[5]

    • Nα-(2,4-Dinitro-5-fluorophenyl)-L-alanine amide (Marfey's Reagent): A chiral derivatizing agent that forms diastereomers for indirect chiral separation, detectable by UV.[3]

  • For Fluorescence Detection:

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.[4]

    • 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[5][6]

    • Dansyl Chloride: Reacts with primary and secondary amino groups to produce fluorescent sulfonamide derivatives.[4]

    • Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that reacts rapidly with amino acids to form stable, fluorescent derivatives.[5]

Q4: How can I improve the retention of underivatized 3-Amino-2-methylbutanoic acid on a reversed-phase column?

A4: To improve the retention of this polar analyte on an RP column, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high concentration of organic solvent in the mobile phase, which is effective for retaining and separating polar compounds like amino acids.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a neutral ion-pair with the amino acid, increasing its hydrophobicity and retention on an RP column.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary Interactions: Interaction of the amino group with residual silanols on the silica-based column. - Column Overload: Injecting too much sample.- Mobile Phase Modifier: Add a small amount of a competing base (e.g., 0.1% triethylamine) or use a lower pH mobile phase to protonate the silanols. - Column Choice: Use a modern, end-capped, high-purity silica (B1680970) column or a base-deactivated column. - Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
Poor Peak Shape (Fronting) - Column Overload: Injecting an excessive amount of sample. - Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase.- Reduce Injection Volume/Concentration: Decrease the amount of sample injected. - Match Sample Solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Poor Resolution of Isomers - Inappropriate Stationary Phase: The selected chiral or achiral column does not provide sufficient selectivity. - Suboptimal Mobile Phase: The mobile phase composition is not optimized for selectivity. - High Flow Rate: The flow rate is too high, leading to decreased efficiency. - Inappropriate Temperature: The column temperature is not optimal for the separation.- Column Screening: Test different chiral stationary phases (e.g., crown ether, teicoplanin) for direct separation or different achiral phases (e.g., C18, Phenyl) for indirect separation. - Mobile Phase Optimization: Systematically vary the organic solvent (e.g., acetonitrile (B52724) vs. methanol), the percentage of organic modifier, and the pH of the aqueous phase. - Flow Rate Adjustment: Lower the flow rate to increase the interaction time with the stationary phase and improve resolution. - Temperature Optimization: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C) as temperature can affect selectivity.
Retention Time Variability - Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition between runs. - Column Temperature Fluctuations: Lack of a stable column temperature. - Insufficient Column Equilibration: Not allowing the column to fully equilibrate with the mobile phase before injection. - Pump Issues: Inconsistent flow rate from the HPLC pump.- Consistent Preparation: Ensure accurate and precise preparation of the mobile phase. - Use a Column Oven: Maintain a constant and consistent column temperature. - Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. - Pump Maintenance: Check the pump for leaks and ensure it is delivering a stable flow rate.
Low Signal/No Peaks - Lack of Chromophore (for UV detection): The underivatized amino acid does not absorb UV light strongly. - Improper Derivatization: Incomplete or failed derivatization reaction. - Detector Settings: Incorrect wavelength or detector settings.- Derivatization: Use a suitable derivatization reagent to introduce a UV-active or fluorescent tag. - Optimize Derivatization: Ensure the reaction conditions (pH, temperature, time, reagent concentration) are optimal for complete derivatization. - Check Detector: Verify the detector is set to the correct wavelength for the derivatized analyte and that the lamp is functioning correctly.

Experimental Protocols

Protocol 1: Direct Chiral Separation using a Crown Ether-Based CSP

This method is suitable for the direct enantioselective separation of underivatized 3-Amino-2-methylbutanoic acid isomers.

Methodology:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometric (MS) detector.

  • Chiral Column: Crownpak CR-I(+) (150 x 3.0 mm, 5 µm).

  • Mobile Phase:

    • Aqueous: Perchloric acid solution (pH 1.5 - 2.5).

    • Organic: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of acetonitrile and gradually increase the concentration to elute the isomers. A typical starting point would be 5-10% acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Detection:

    • If using a UV detector, detection at a low wavelength (e.g., 200-210 nm) is required for the underivatized amino acid.

    • For higher sensitivity and specificity, an MS detector is recommended.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Indirect Chiral Separation via Pre-Column Derivatization with Dansyl Chloride

This method involves derivatizing the amino acid isomers with Dansyl Chloride, followed by separation of the resulting diastereomers on a standard reversed-phase column.

Methodology:

  • Derivatization Procedure:

    • To 100 µL of a 1 mg/mL sample solution of 3-Amino-2-methylbutanoic acid isomers in 0.1 M sodium bicarbonate buffer (pH 9.5), add 200 µL of a 5 mg/mL solution of Dansyl Chloride in acetonitrile.

    • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

    • After incubation, add 50 µL of 2% aqueous formic acid to stop the reaction.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and fluorescence detector.

  • Achiral Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 25 mM sodium acetate (B1210297) buffer with 0.5% tetrahydrofuran, pH 6.5.

    • B: Acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 530 nm.

Data Presentation

Table 1: Comparison of Hypothetical Chromatographic Data for Direct vs. Indirect Separation Methods

Parameter Method 1: Direct Chiral Separation Method 2: Indirect Derivatization
Column Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Analyte Form UnderivatizedDansylated
Detection MS or UV (210 nm)Fluorescence (Ex: 340 nm, Em: 530 nm)
Retention Time (Isomer 1) ~ 8.5 min~ 15.2 min
Retention Time (Isomer 2) ~ 9.2 min~ 16.8 min
Retention Time (Isomer 3) ~ 10.1 min~ 18.5 min
Retention Time (Isomer 4) ~ 11.0 min~ 20.1 min
Resolution (Rs) between enantiomers > 1.5> 2.0
Analysis Time ~ 15 min~ 35 min

Visualizations

experimental_workflow_direct cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis sample Sample containing isomers dissolve Dissolve in initial mobile phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Chiral Column (Crown Ether CSP) filter->inject separate Isocratic or Gradient Elution inject->separate detect UV (210 nm) or MS Detection separate->detect analyze Data Analysis and Quantitation detect->analyze

Caption: Workflow for direct chiral separation of 3-Amino-2-methylbutanoic acid isomers.

experimental_workflow_indirect cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_detection Detection & Analysis sample Sample containing isomers derivatize Derivatize with Dansyl Chloride sample->derivatize stop_rxn Stop Reaction derivatize->stop_rxn filter Filter (0.45 µm) stop_rxn->filter inject Inject onto Achiral Column (C18) filter->inject separate Gradient Elution inject->separate detect Fluorescence Detection separate->detect analyze Data Analysis and Quantitation detect->analyze

Caption: Workflow for indirect chiral separation via derivatization.

troubleshooting_logic cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions start Poor Resolution of Isomers check_column Is the column appropriate? start->check_column change_column Screen different CSPs or achiral columns check_column->change_column No check_mp Is the mobile phase optimized? check_column->check_mp Yes end_node Resolution Improved change_column->end_node optimize_mp Adjust organic %, solvent type, or pH check_mp->optimize_mp No check_conditions Are flow rate and temperature optimal? check_mp->check_conditions Yes optimize_mp->end_node adjust_conditions Lower flow rate or screen temperatures check_conditions->adjust_conditions No check_conditions->end_node Yes adjust_conditions->end_node

Caption: Troubleshooting logic for poor isomer resolution.

References

addressing peak tailing in the chromatography of 3-Amino-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common chromatographic challenges, specifically peak tailing, encountered during the analysis of 3-Amino-2-methylbutanoic acid.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common issue in the chromatography of polar compounds like 3-Amino-2-methylbutanoic acid, often characterized by an asymmetry factor greater than 1.2. This guide provides a systematic approach to diagnose and resolve this problem.

Initial Assessment:

Before modifying your method, it's crucial to identify the potential root cause of peak tailing. The issue can stem from chemical interactions within the column, problems with the mobile phase, or issues with the HPLC system itself.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting peak tailing.

PeakTailingTroubleshooting start Peak Tailing Observed (Asymmetry Factor > 1.2) check_system 1. System Check - Fittings and connections tight? - No dead volume? start->check_system system_ok System OK check_system->system_ok Yes fix_system Action: Tighten fittings, use low-dead-volume tubing. check_system->fix_system No mobile_phase 2. Mobile Phase Optimization - pH appropriate? - Buffer strength adequate? system_ok->mobile_phase fix_system->check_system end_bad Issue Persists (Consult Manufacturer) mp_ok Mobile Phase OK mobile_phase->mp_ok Yes adjust_mp Action: Adjust pH, increase buffer strength, add modifier. mobile_phase->adjust_mp No column_issues 3. Column Evaluation - Column old or contaminated? - Appropriate stationary phase? mp_ok->column_issues adjust_mp->mobile_phase column_ok Column OK column_issues->column_ok Yes replace_column Action: Flush with strong solvent, replace with new/appropriate column. column_issues->replace_column No sample_prep 4. Sample Preparation Review - Sample solvent stronger than mobile phase? - Sample overloaded? column_ok->sample_prep replace_column->column_issues sample_ok Sample Prep OK sample_prep->sample_ok Yes adjust_sample Action: Dilute sample, dissolve in mobile phase. sample_prep->adjust_sample No end_good Peak Shape Improved (Symmetrical Peak) sample_ok->end_good adjust_sample->sample_prep SilanolInteraction cluster_surface Silica Surface silanol Si-O⁻  (Deprotonated Silanol) interaction Ionic Interaction (Causes Peak Tailing) silanol->interaction analyte H₃N⁺-R  (Protonated Amino Acid) analyte->interaction

mass spectrometry fragmentation analysis of 3-Amino-2-methylbutanoic acid-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for the mass spectrometry fragmentation analysis of peptides containing 3-Amino-2-methylbutanoic acid.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers analyzing peptides incorporating the non-proteinogenic β-amino acid, 3-Amino-2-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected fragmentation patterns for peptides with 3-Amino-2-methylbutanoic acid?

The fragmentation pattern depends heavily on the activation method used:

  • Collision-Induced Dissociation (CID/HCD): In low-energy CID, peptides primarily fragment along the backbone, generating the standard b- and y-type ions [1][2]. The presence of 3-Amino-2-methylbutanoic acid, a β-amino acid, may not significantly alter this fundamental pathway, but the precise location of the residue might be difficult to pinpoint without high-resolution data, as it may not produce unique, dominant fragments[3].

  • Electron-Transfer Dissociation (ETD/ECD): For typical peptides, ETD cleaves the N-Cα backbone bond to produce c- and z-type ions [1][4]. However, for peptides containing β-amino acids, this pathway is less common. Studies show that N-Cβ and Cα-Cβ bond cleavages are rare[3]. Instead, an unusual fragmentation pattern yielding abundant a•- and y-type fragments is often observed[3].

Q2: Why am I seeing abundant a• and y-ions instead of the expected c- and z-ions in my ETD spectra?

This is a characteristic fragmentation pattern for peptides containing β-amino acid residues. The instability of the Cβ radical makes the typical c- and z-ion formation pathway less favorable[3]. The electron capture during ETD is thought to initiate an alternative fragmentation pathway that results in the cleavage producing a• and y-ions[3]. This is a key diagnostic feature, and its presence can help confirm that the β-amino acid is part of the peptide backbone.

Q3: How can I confirm the location of the 3-Amino-2-methylbutanoic acid residue within my peptide sequence?

Confirming the residue's location can be challenging.

  • High-Resolution MS/MS: Accurate mass measurements of b- and y-ions from CID/HCD fragmentation can help map the sequence. The mass shift corresponding to the 3-Amino-2-methylbutanoic acid residue (mass: 117.079 Da) will confirm its position in the chain.

  • ETD Fragmentation: While classic c- and z-ions are rare, the observed a•- and y-ion series can still provide sequence information around the modification[3].

  • Signature Fragment Ions: Fragmentation resulting from Cα-Cβ bond rupture is unique to β-amino acids. If these signature ions are observed, they can definitively locate the residue[3].

Q4: What are common neutral losses I should look for?

While specific neutral losses for 3-Amino-2-methylbutanoic acid are not well-documented, you should be aware of common losses from standard amino acid residues that may also be present in your peptide. These can help in spectral interpretation. In CID, common losses include ammonia (B1221849) (-17 Da) from R, K, N, Q and water (-18 Da) from S, T, E, D[2]. In ETD, side-chain losses are more common and can be diagnostic for the presence of certain amino acids[5].

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Fragmentation The precursor ion is singly charged. ETD/ECD is inefficient for singly charged ions[3][4].Optimize electrospray conditions to favor multiply charged precursors. Alternatively, use a fragmentation method like CID or IRMPD that works on singly charged ions[3].
A strongly basic residue (e.g., Arginine) is sequestering the charge, leading to poor proton mobility and limited fragmentation in CID ("charge localization")[6][7].Increase collision energy. If possible, consider chemical modification of the arginine residue to reduce its basicity[6]. Use ETD, as it is less sensitive to charge localization effects[1].
Spectrum Dominated by Precursor Ion Insufficient activation energy was applied.Systematically increase the normalized collision energy (for CID/HCD) or the ETD reaction time to achieve more extensive fragmentation.
For ETD, charge-reduced precursor ions are formed without dissociation (ETnoD)[4].Employ supplemental activation (e.g., ETciD or pETD) to fragment the charge-reduced species and generate more sequence ions[8].
Unexpected Fragment Ions Observed The peptide contains a non-proteinogenic amino acid (3-Amino-2-methylbutanoic acid) which follows alternative fragmentation pathways.This is expected. For β-amino acids in ETD, expect a•- and y-ions instead of c- and z-ions[3]. Use this unusual pattern as a diagnostic tool.
Cannot Distinguish Isobaric Residues (e.g., Leucine vs. Isoleucine) CID fragmentation does not typically cleave side chains to differentiate these residues.In high-energy CID or ETD, look for characteristic side-chain fragment ions (d- or w-ions) which can differentiate Leu and Ile[2].
Data Summary: Fragmentation of β-Amino Acid Peptides
Fragmentation MethodPrimary Ion Series (Expected)Notes
CID / HCD b- and y-ionsStandard backbone amide bond cleavages. Fragmentation pattern is generally similar to standard peptides[1][3].
ETD / ECD a•- and y-ionsAn unusual but characteristic pattern for β-amino acid containing peptides. Classic c- and z-ions are observed in low abundance or not at all[3].
Reference Table: Common Neutral Losses in ETD

This table provides context on neutral losses that may be observed from other residues in your peptide.

Amino Acid(s)Neutral Loss FormulaNeutral Loss Mass (Da)Reference
Aspartic Acid (D)CH₂O₂46.005[5]
Glutamic Acid (E)C₂H₄O₂60.021[5]
Arginine (R)CH₅N₃59.048[5]
Histidine (H)C₄H₆N₂82.053[5]
Leucine (L) / Isoleucine (I)C₃H₇43.055[9]
Methionine (M)C₃H₆S74.019[9]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Modified Peptides

This protocol provides a general workflow. Optimization is required for specific instruments and peptides.

1. Sample Preparation (Protein Digestion)

  • Denaturation & Reduction: Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea). Add DTT to a final concentration of 1 mM and incubate for 1 hour at room temperature[10].

  • Alkylation: Add iodoacetamide (B48618) to alkylate cysteine residues and incubate for 1 hour in the dark.

  • Digestion: Dilute the sample to reduce the urea (B33335) concentration (< 2 M). Add trypsin and incubate for 12-24 hours at 37°C[11].

  • Quenching & Cleanup: Stop the reaction by adding an acid like trifluoroacetic acid (TFA)[11]. Clean up the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 cartridge) to remove salts and detergents[12].

2. Liquid Chromatography (LC)

  • Column: Use a reverse-phase C18 column suitable for peptide separations (e.g., 75 µm i.d.)[8].

  • Mobile Phase A: 0.1% formic acid in water[13].

  • Mobile Phase B: 0.1% formic acid in acetonitrile[13].

  • Gradient: Develop a suitable gradient to separate peptides over 30-90 minutes, depending on sample complexity[12][13]. A typical gradient might run from 2% to 40% Mobile Phase B.

  • Flow Rate: For nanoflow LC, typical flow rates are 200-400 nL/min[8][11].

3. Mass Spectrometry (MS/MS)

  • Ionization: Use electrospray ionization (ESI) with a spray voltage of ~2 kV for nanoflow applications[8].

  • MS1 Scan: Acquire full scan MS spectra to detect precursor peptide ions.

  • MS2 Scan (Data-Dependent Acquisition):

    • Set the instrument to automatically select the most intense precursor ions from the MS1 scan for fragmentation.

    • For CID/HCD: Use a normalized collision energy of 25-35% as a starting point[10].

    • For ETD: Optimize the ETD reagent anion target and reaction time according to the instrument manufacturer's guidelines. Consider using supplemental activation if charge-reduced precursors dominate[8].

    • Enable dynamic exclusion to prevent repeated fragmentation of the same abundant peptides[10].

Visualizations

Fragmentation Pathways

G Fig 1. Fragmentation of a peptide with 3-Amino-2-methylbutanoic acid (X). cluster_peptide Peptide: H-Ala-Val-X-Gly-OH cluster_cid CID Fragmentation (b/y ions) cluster_etd ETD Fragmentation (a•/y ions) P H-Ala-Val-X-Gly-OH b1 b1 H-Ala P->b1 b-ions b2 b2 H-Ala-Val P->b2 b-ions b3 b3 H-Ala-Val-X P->b3 b-ions y1 y1 Gly-OH P->y1 y-ions y2 y2 X-Gly-OH P->y2 y-ions y3 y3 Val-X-Gly-OH P->y3 y-ions a_dot_1 a•1 H-Ala-CO P->a_dot_1 a•-ions a_dot_2 a•2 H-Ala-Val-CO P->a_dot_2 a•-ions a_dot_3 a•3 H-Ala-Val-X-CO P->a_dot_3 a•-ions y1_etd y1 Gly-OH P->y1_etd y-ions y2_etd y2 X-Gly-OH P->y2_etd y-ions y3_etd y3 Val-X-Gly-OH P->y3_etd y-ions G Fig 2. Workflow for investigating poor or unexpected fragmentation. start Poor/Unexpected MS/MS Spectrum check_charge Check Precursor Charge State start->check_charge charge_one Charge State = 1+ check_charge->charge_one =1 charge_multi Charge State > 1+ check_charge->charge_multi >1 switch_to_cid Use CID/HCD. Optimize Collision Energy. charge_one->switch_to_cid optimize_esi Optimize ESI to promote multiple charging. charge_one->optimize_esi review_method Review Fragmentation Method charge_multi->review_method final_analysis Analyze Data switch_to_cid->final_analysis optimize_esi->final_analysis is_etd Method is ETD/ECD? review_method->is_etd is_cid Method is CID/HCD? review_method->is_cid etd_path Expect a•/y ions due to β-amino acid. This is a valid result. is_etd->etd_path Yes use_activation Use Supplemental Activation (ETciD) to fragment charge-reduced precursors. is_etd->use_activation cid_path Check for charge localization (e.g., Arginine). Increase collision energy. is_cid->cid_path Yes etd_path->final_analysis cid_path->final_analysis use_activation->final_analysis

References

dealing with steric hindrance in reactions involving 3-Amino-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in reactions with 3-Amino-2-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What causes the significant steric hindrance in reactions with 3-Amino-2-methylbutanoic acid?

A1: 3-Amino-2-methylbutanoic acid is a β-amino acid with alkyl substituents at both the α-carbon (methyl group) and the β-carbon (isopropyl group, from the valine-like side chain). This disubstitution creates significant steric bulk around the reactive centers – the amino group and the carboxylic acid group. This bulk physically obstructs the approach of reagents, slowing down or preventing reactions such as peptide coupling and N-alkylation.[1][2]

Q2: What are the most common challenges encountered when using 3-Amino-2-methylbutanoic acid in peptide synthesis?

A2: The most frequent issues are incomplete or failed coupling reactions, leading to low yields of the desired peptide.[3][4] This is often indicated by a positive Kaiser test after the coupling step, signifying unreacted free amines on the solid support.[5] Other challenges include the need for longer reaction times, higher reagent concentrations, and the potential for side reactions if harsh conditions are used.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like 3-Amino-2-methylbutanoic acid?

A3: For sterically demanding couplings, uronium/aminium-based reagents like HATU, HBTU, and HCTU, or phosphonium (B103445) salt-based reagents like PyBOP and PyAOP are generally more effective than standard carbodiimides such as DCC or DIC.[3][4][6] These more potent reagents form highly reactive esters that can overcome the steric barrier.

Q4: What is "double coupling" and when should it be used?

A4: Double coupling is a technique where the coupling reaction is performed twice on the same amino acid residue before moving to the next step in the synthesis.[4][5] After the initial coupling reaction, the vessel is drained and a fresh solution of the activated amino acid and coupling reagents is added. This is a highly recommended strategy for incorporating sterically hindered residues like 3-Amino-2-methylbutanoic acid to drive the reaction to completion.

Q5: Can microwave-assisted peptide synthesis help with hindered couplings?

A5: Yes, microwave-assisted peptide synthesis (MA-SPPS) can be very effective for difficult couplings. The use of microwave energy can accelerate the reaction rate by overcoming the activation energy barrier, leading to faster and more efficient incorporation of hindered amino acids.[4]

Troubleshooting Guides

Issue 1: Low Yield in Peptide Coupling Reactions

This is the most common problem when working with 3-Amino-2-methylbutanoic acid. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Rationale
Insufficient Reagent Potency Switch from carbodiimide-based reagents (DCC, DIC) to more potent uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) reagents.[3][6]More potent reagents generate a more reactive activated ester, which is better able to overcome the steric hindrance.
Incomplete Reaction 1. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-12 hours, or even overnight.[5] 2. Perform a "Double Coupling": After the initial coupling, repeat the procedure with fresh reagents.[4][5]Sterically hindered amino acids react more slowly. Providing more time or a second opportunity for the reaction to occur can significantly increase the yield.
Low Reagent Concentration Increase the equivalents of the protected 3-Amino-2-methylbutanoic acid and the coupling reagent to 2-4 equivalents relative to the resin loading.[5]Higher concentrations of reactants can help to drive the reaction equilibrium towards the product side.
Peptide Aggregation Change the solvent from DMF to a more polar solvent like NMP, or use a mixture of DMF and DMSO.[5]Aggregation of the growing peptide chain on the solid support can block the N-terminus. More polar solvents can help to disrupt secondary structures and improve solvation.
Inappropriate Base Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.These bases are sterically hindered themselves and are less likely to cause side reactions with the activated amino acid.
Quantitative Data: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids

The following table summarizes the general performance of various coupling reagents in challenging coupling scenarios. Note: Specific yields for 3-Amino-2-methylbutanoic acid may vary and should be determined empirically.

Coupling Reagent Typical Reaction Time for Hindered Couplings Relative Efficiency Notes
DCC/DIC4 - 24 hoursLow to ModerateProne to side reactions and often insufficient for severely hindered couplings.[3]
HBTU/HOBt2 - 12 hoursHighA common and effective choice for many difficult couplings.
HATU/HOAt1 - 6 hoursVery HighGenerally considered one of the most powerful coupling reagents, especially for hindered systems.[3]
PyBOP2 - 8 hoursHighA good alternative to uronium/aminium salts, known for its high efficiency.[5]
COMU1 - 4 hoursVery HighA newer generation coupling reagent with high reactivity and reduced risk of racemization.[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-Amino-2-methylbutanoic Acid using HATU

This protocol provides a general guideline for the manual coupling of Fmoc-protected 3-Amino-2-methylbutanoic acid onto a resin-bound peptide.

Materials:

  • Rink Amide resin

  • Fmoc-3-amino-2-methylbutanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine (B6355638) solution (20% in DMF)

  • DCM (Dichloromethane)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of Fmoc-3-amino-2-methylbutanoic acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 4 hours at room temperature.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and proceed to step 6.

    • If the Kaiser test is negative (yellow/colorless beads), the coupling is complete. Proceed to step 7.

  • Double Coupling (if necessary):

    • Repeat steps 3 and 4 with a fresh solution of activated Fmoc-3-amino-2-methylbutanoic acid.

    • After the second coupling, perform another Kaiser test to confirm completion.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in your peptide sequence.

Visualizations

Troubleshooting_Peptide_Coupling start Start: Low Yield with 3-Amino-2-methylbutanoic acid check_reagent Is a potent coupling reagent (e.g., HATU, PyBOP) being used? start->check_reagent switch_reagent Action: Switch to HATU, HBTU, or PyBOP. check_reagent->switch_reagent No check_time Was the reaction time extended (4-12h)? check_reagent->check_time Yes switch_reagent->check_time extend_time Action: Increase coupling time to 4-12 hours. check_time->extend_time No double_couple Action: Perform a double coupling. check_time->double_couple Yes extend_time->double_couple check_concentration Are you using 2-4 equivalents of amino acid and reagent? double_couple->check_concentration increase_conc Action: Increase equivalents of reagents. check_concentration->increase_conc No check_solvent Is peptide aggregation suspected? check_concentration->check_solvent Yes increase_conc->check_solvent switch_solvent Action: Switch solvent to NMP or add DMSO. check_solvent->switch_solvent Yes success Success: High Yield Achieved check_solvent->success No switch_solvent->success

Caption: Troubleshooting workflow for low-yield peptide coupling reactions.

HATU_Activation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_step Final Step Carboxylic_Acid R-COOH (Fmoc-3-amino-2-methylbutanoic acid) Active_Ester Highly Reactive OAt-Ester Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Amine Resin-Bound Amine (R'-NH2) Amine->Peptide_Bond

Caption: Simplified mechanism of carboxylic acid activation using HATU.

References

Technical Support Center: Protected 3-Amino-2-methylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of protected 3-Amino-2-methylbutanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for 3-Amino-2-methylbutanoic acid and what are their general stability profiles?

A1: The most prevalent α-amino protecting groups used in peptide synthesis are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[1][2] Their stability is fundamentally different, forming the basis of orthogonal protection strategies in peptide synthesis.[1][3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile.[4] It is stable under acidic conditions used for Boc removal but is rapidly cleaved by bases like piperidine (B6355638).[4][5]

  • Boc (tert-Butoxycarbonyl): This group is acid-labile.[3][4] It is cleaved by strong acids such as trifluoroacetic acid (TFA) but is stable to the basic conditions used for Fmoc removal.[4][6]

  • Z (Benzyloxycarbonyl): A well-established protecting group, Z is stable to mild acids and bases but can be removed by strong acids or catalytic hydrogenolysis.[4][7]

Q2: How should I store my protected 3-Amino-2-methylbutanoic acid derivatives?

A2: For long-term stability, it is recommended to store most protected amino acid derivatives, including those of 3-Amino-2-methylbutanoic acid, in a refrigerator or freezer. While they are generally stable for short periods at room temperature, such as during shipping, cooler temperatures slow down potential degradation pathways.[8] Store the compounds in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.

Q3: Can the stereochemistry of 3-Amino-2-methylbutanoic acid be compromised during synthesis or storage?

A3: Yes, epimerization or racemization is a potential risk, particularly at the α-carbon, during activation for peptide coupling. The use of carbamate-based protecting groups like Fmoc and Boc is designed to suppress this racemization.[4][7] However, prolonged exposure to harsh basic or acidic conditions, or the use of certain activation reagents, can increase the risk. It is crucial to follow established protocols to maintain stereochemical integrity.

Q4: Are there any known side reactions specific to the 3-Amino-2-methylbutanoic acid structure?

A4: While the core structure is relatively stable, the branched methyl groups can sterically hinder coupling reactions, potentially requiring longer reaction times or more potent coupling reagents. This is not a stability issue per se, but an experimental challenge that can lead to incomplete reactions and the accumulation of side products if not properly managed.

Troubleshooting Guides

This section addresses specific experimental problems related to the stability of protected 3-Amino-2-methylbutanoic acid derivatives.

Problem 1: Premature loss of the N-terminal protecting group during synthesis.

Q: I am using an Fmoc-protected 3-Amino-2-methylbutanoic acid in my solid-phase peptide synthesis (SPPS), and I'm observing a significant amount of truncated peptide sequences, suggesting premature Fmoc deprotection. What could be the cause?

A: Premature Fmoc deprotection is typically caused by unintended exposure to basic conditions. Here’s a systematic approach to troubleshoot this issue:

  • Workflow: Troubleshooting Premature Deprotection

    G A Start: Premature Deprotection Observed B Check Amine Source: Is your DMF source old or of low quality? A->B Step 1 C Check Reagents: Are coupling reagents (e.g., HOBt/HBTU) or additives (e.g., DIPEA) causing basicity drift? A->C Step 2 D Check Resin: Is the resin itself (e.g., Rink Amide) releasing basic species? A->D Step 3 E Solution 1: Use fresh, high-purity DMF. Store under inert gas. B->E F Solution 2: Use pre-activated esters or alternative coupling reagents. Minimize excess base. C->F G Solution 3: Thoroughly wash resin before use. Consider a different linker if problem persists. D->G H End: Problem Resolved E->H F->H G->H

    Caption: Troubleshooting workflow for premature deprotection.

  • Detailed Explanation:

    • Solvent Quality: Dimethylformamide (DMF), a common solvent in SPPS, can degrade over time to form dimethylamine (B145610) and formic acid. The dimethylamine is basic enough to slowly cleave the Fmoc group. Always use high-purity, amine-free DMF and consider storing it over a molecular sieve.

    • Reagent Purity: Ensure that any tertiary amines used, like N,N-diisopropylethylamine (DIPEA), are pure and used in the minimum necessary stoichiometric amounts. Excess base can lead to gradual Fmoc cleavage.

    • Reaction Time: Prolonged coupling times, sometimes required for sterically hindered amino acids, can increase the window for premature deprotection if trace basic impurities are present.

Problem 2: Degradation of the derivative during storage or in solution.

Q: My Boc-3-Amino-2-methylbutanoic acid shows signs of degradation (e.g., multiple spots on TLC, unexpected masses in MS) after being stored in solution for a few days. What is happening?

A: Boc-protected amino acids are generally stable but can be susceptible to degradation under certain conditions, primarily acidic hydrolysis.

  • Potential Degradation Pathways

    G compound Boc-3-Amino-2-methylbutanoic acid (Stable Form) degradation_acid Acidic Hydrolysis (e.g., trace acid in solvent) compound->degradation_acid Condition degradation_thermal Thermal Stress (prolonged high temp) compound->degradation_thermal Condition product_deprotected Free 3-Amino-2-methylbutanoic acid degradation_acid->product_deprotected product_side Isobutylene + CO2 degradation_acid->product_side degradation_thermal->product_deprotected

    Caption: Potential degradation pathways for Boc-protected amino acids.

  • Detailed Explanation & Solutions:

    • Acidic Contaminants: The Boc group is highly sensitive to acid.[3] Solvents like chloroform (B151607) can contain trace amounts of HCl. Ensure you are using high-purity, stabilized, or freshly distilled solvents.

    • Autocatalytic Cleavage: If a small amount of the Boc group is cleaved, it releases tert-butyl cations, which can further promote acidic degradation in a protic solvent.

    • Solution Preparation: Prepare solutions fresh whenever possible. If storage in solution is necessary, use a non-acidic, aprotic solvent (e.g., high-purity THF or Dioxane) and store at low temperatures (-20°C).

Quantitative Data on Protecting Group Stability

Protecting GroupReagent/ConditionStability/Cleavage OutcomeReference
Boc 50% TFA in DCMCleaved within 30 min[6]
Piperidine (20% in DMF)Stable[4]
H₂/PdStable[4]
HBr/AcOHCleaved[4]
Fmoc 50% TFA in DCMStable[6]
Piperidine (20% in DMF)Cleaved within minutes[4]
H₂/PdStable[5]
Mild Base (e.g., Pyridine)Slowly Cleaved[5][9]
Z (Cbz) 50% TFA in DCMStable (cleaved at high temp)[7]
Piperidine (20% in DMF)Stable[7]
H₂/PdCleaved[4]
Strong Acid (HBr/AcOH)Cleaved[7]

Key Experimental Protocols

Protocol 1: Standard Fmoc-Group Deprotection in SPPS

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of a peptide chain during solid-phase peptide synthesis.

  • Resin Preparation: After the coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any unreacted reagents.

  • Deprotection: Add a solution of 20% piperidine in DMF to the washed resin. Ensure the resin is fully submerged.

  • Incubation: Gently agitate the resin mixture at room temperature. The standard incubation time is 5-10 minutes. For sterically hindered residues, a second treatment of 5-10 minutes may be required.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5 x 1 min) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Verification (Optional): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine before proceeding to the next coupling step.

Protocol 2: Test for Stability of a Boc-Protected Derivative in Solution

This protocol can be used to assess the stability of a Boc-protected 3-Amino-2-methylbutanoic acid derivative in a specific solvent over time.

  • Solution Preparation: Prepare a stock solution of the Boc-protected amino acid in the solvent of interest (e.g., Dichloromethane) at a known concentration (e.g., 10 mg/mL).

  • Initial Analysis (T=0): Immediately take an aliquot of the solution and analyze it using a suitable method (e.g., HPLC, TLC, or LC-MS) to establish a baseline purity profile.

  • Incubation: Store the stock solution under the desired test conditions (e.g., room temperature on the benchtop).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot and re-analyze using the same method as in step 2.

  • Data Evaluation: Compare the purity profiles over time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Quantify the percentage of the remaining starting material at each time point to determine the rate of degradation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Amino-2-methylbutanoic acid, a branched-chain beta-amino acid, is critical in various stages of pharmaceutical research and development. Its unique structure, including chirality, necessitates robust and validated analytical methods to ensure data integrity for pharmacokinetic studies, quality control of drug substances, and metabolic investigations. This guide provides a comparative overview of commonly employed analytical techniques for 3-Amino-2-methylbutanoic acid, complete with supporting experimental data and detailed protocols to aid researchers in selecting and implementing the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

Performance CharacteristicLC-MS/MS MethodGC-MS Method
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) < 15%< 20%
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL5 - 100 ng/mL
Specificity High (based on MRM transitions)High (based on mass fragmentation patterns)
Sample Throughput HighModerate
Derivatization Required Often not requiredTypically required

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for LC-MS/MS and GC-MS analysis of branched-chain amino acids, adaptable for 3-Amino-2-methylbutanoic acid.

LC-MS/MS Method for Quantification in Biological Matrices

This method is suitable for the direct, high-throughput analysis of 3-Amino-2-methylbutanoic acid in plasma or urine samples.

a. Sample Preparation:

  • To 100 µL of plasma or urine, add 400 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an internal standard).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 3-Amino-2-methylbutanoic acid and the internal standard must be optimized.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

GC-MS Method for Quantification following Derivatization

This method provides high sensitivity and specificity, particularly for volatile and semi-volatile compounds, after a necessary derivatization step.

a. Sample Preparation and Derivatization:

  • Perform a liquid-liquid or solid-phase extraction to isolate the amino acids from the sample matrix.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and a suitable solvent (e.g., acetonitrile).

  • Heat the mixture at 60-80 °C for 30-60 minutes to complete the derivatization reaction.

  • Cool the sample to room temperature before GC-MS analysis.

b. Gas Chromatographic Conditions:

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is preferred for its higher sensitivity and specificity, monitoring characteristic ions of the derivatized 3-Amino-2-methylbutanoic acid.

Chiral Separation by HPLC

Due to the presence of two chiral centers, 3-Amino-2-methylbutanoic acid can exist as four stereoisomers. Chiral separation is essential to quantify each enantiomer individually, as they may exhibit different pharmacological activities.

a. Sample Preparation:

  • For direct chiral separation, sample preparation is similar to the LC-MS/MS method, involving protein precipitation or extraction.

  • For indirect chiral separation, a derivatization step with a chiral derivatizing agent (e.g., Marfey's reagent) is required to form diastereomers.

b. Chromatographic Conditions:

  • Direct Method:

    • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic antibiotic-based).

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, often with an acidic modifier. The exact composition must be optimized for the specific CSP and analyte.

  • Indirect Method:

    • Column: A standard reversed-phase C18 column.

    • Mobile Phase: Similar to the LC-MS/MS method, a gradient of water and acetonitrile with an acid modifier is typically used.

c. Detection:

  • UV detection is commonly used, especially if the derivatizing agent introduces a chromophore.

  • Mass spectrometry can also be coupled with chiral HPLC for enhanced sensitivity and specificity.

Visualizing Analytical Workflows

Understanding the logical flow of analytical procedures is crucial for method development and implementation. The following diagrams, generated using Graphviz, illustrate the general workflow for analytical method validation and a decision-making process for selecting a suitable analytical method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Scope Define Scope & Purpose Select_Method Select Analytical Method Define_Parameters Define Validation Parameters Prepare_Standards Prepare Standards & QCs Define_Parameters->Prepare_Standards Analyze_Samples Analyze Samples Collect_Data Collect Raw Data Process_Data Process & Analyze Data Collect_Data->Process_Data Assess_Performance Assess Performance vs. Criteria Document_Results Document in Validation Report

General workflow for analytical method validation.

Method_Selection_Decision_Tree Start Start: Need to Analyze 3-Amino-2-methylbutanoic acid Matrix Sample Matrix? Start->Matrix Biological Biological Fluid (Plasma, Urine) Matrix->Biological Complex Simple Simple Matrix (e.g., Drug Substance) Matrix->Simple Simple Sensitivity High Sensitivity Required? Biological->Sensitivity Chiral Chiral Separation Needed? Simple->Chiral LC_MS LC-MS/MS Sensitivity->LC_MS Yes GC_MS GC-MS Sensitivity->GC_MS No Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Yes HPLC_UV HPLC-UV Chiral->HPLC_UV No

Decision tree for selecting an analytical method.

A Comparative Guide to the Determination of Enantiomeric Purity of 3-Amino-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical quality attribute, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. For chiral molecules like 3-Amino-2-methylbutanoic acid, a non-proteinogenic amino acid and a potential building block in drug development, the accurate determination of its enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies, to assist in the selection of the most suitable approach for your research and quality control needs.

Comparison of Analytical Methods

The determination of the enantiomeric purity of 3-Amino-2-methylbutanoic acid can be accomplished through several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations in terms of sensitivity, resolution, sample preparation, and instrumentation requirements.

The choice of method often depends on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control, HPLC and GC methods are often preferred due to their robustness and high sample throughput. Capillary electrophoresis offers high separation efficiency with minimal sample consumption, while NMR spectroscopy provides a powerful tool for absolute configuration determination without the need for reference standards of both enantiomers.

Quantitative Data Summary

The following table summarizes the key performance parameters of the different analytical techniques for the determination of enantiomeric purity of amino acids, including close structural analogs of 3-Amino-2-methylbutanoic acid like valine.

Technique Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity (R²) Accuracy (% Recovery) Precision (%RSD) Key Features
HPLC Indirect (Pre-column derivatization with OPA/chiral thiol)~0.05% of the minor enantiomer~0.1% of the minor enantiomer>0.999[1]96-106%[1]< 2.0%[1]High sensitivity, good for trace analysis. Derivatization adds a step.
Direct (Chiral Stationary Phase, e.g., polysaccharide-based)Analyte dependentAnalyte dependent>0.998[2]86-121%[2]< 8.1%[2]No derivatization needed, simpler workflow.
GC-MS Derivatization (e.g., N-trifluoroacetyl-O-methyl ester)1–7 pg on column[3]Not specifiedNot specifiedErrors of ±0.5%–2.5% in enantiomeric excess determination[3]Not specifiedHigh resolution and sensitivity, requires derivatization to ensure volatility.
CE Micellar Electrokinetic Chromatography with chiral selectors2.5 µM[4]Not specified>0.998[2]Not specifiedNot specifiedHigh separation efficiency, low sample and reagent consumption.[5]
NMR Chiral Solvating Agents (CSAs)Not typically used for trace quantificationNot typically used for trace quantificationNot applicableNot applicableNot applicableProvides structural information and can determine absolute configuration.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for amino acid analysis and may require optimization for 3-Amino-2-methylbutanoic acid.

High-Performance Liquid Chromatography (HPLC) - Indirect Method

This method involves the derivatization of the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column. A common approach utilizes o-phthaldialdehyde (OPA) and a chiral thiol.[1]

1. Derivatization Procedure:

  • Prepare a solution of the 3-Amino-2-methylbutanoic acid sample.

  • Add a solution of OPA and a chiral thiol (e.g., N-acetyl-L-cysteine).

  • Allow the reaction to proceed in a borate (B1201080) buffer at room temperature.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC methods require the derivatization of the amino acid to increase its volatility. A common method is the formation of N-trifluoroacetyl-O-alkyl esters.[3]

1. Derivatization Procedure:

  • Dry the amino acid sample under a stream of nitrogen.

  • Add an acidified alcohol (e.g., methanolic HCl) and heat to form the ester.

  • Evaporate the reagent and add a fluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride) to acylate the amino group.

2. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-Val).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Oven Program: A temperature gradient to separate the diastereomers.

  • Detection: Mass spectrometer in electron ionization (EI) mode.

Capillary Electrophoresis (CE)

CE separates enantiomers based on their different mobilities in an electric field in the presence of a chiral selector in the background electrolyte.

1. Sample Preparation:

  • Dissolve the 3-Amino-2-methylbutanoic acid sample in the background electrolyte.

  • Derivatization with a fluorogenic tag (e.g., 9-fluorenylmethoxycarbonyl chloride) can be performed to enhance detection sensitivity.[4]

2. CE Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A buffer (e.g., phosphate (B84403) or borate) containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative).

  • Voltage: Applied voltage across the capillary.

  • Detection: UV or laser-induced fluorescence detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy with chiral solvating agents (CSAs) can be used to differentiate between enantiomers. The CSA forms transient diastereomeric complexes with the analyte, leading to separate signals in the NMR spectrum.

1. Sample Preparation:

  • Dissolve the 3-Amino-2-methylbutanoic acid sample in a suitable deuterated solvent.

  • Add a molar equivalent of a chiral solvating agent.

2. NMR Acquisition:

  • Acquire a high-resolution proton (¹H) NMR spectrum.

  • The chemical shift difference between the signals of the two enantiomers can be used to determine the enantiomeric ratio.

Mandatory Visualizations

Experimental Workflow for Enantiomeric Purity Determination

G General Workflow for Enantiomeric Purity Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample 3-Amino-2-methylbutanoic acid sample Derivatization Derivatization (for indirect HPLC/GC) Sample->Derivatization Optional HPLC HPLC Sample->HPLC Direct CE CE Sample->CE NMR NMR Sample->NMR Derivatization->HPLC GC GC Derivatization->GC Data Chromatogram / Spectrum HPLC->Data GC->Data CE->Data NMR->Data Quantification Peak Integration & Quantification Data->Quantification Result Enantiomeric Purity (%ee) Quantification->Result

Caption: General workflow for determining the enantiomeric purity of 3-Amino-2-methylbutanoic acid.

Decision Logic for Method Selection

G Decision Logic for Method Selection Start Start: Select Method HighSensitivity High Sensitivity Required? Start->HighSensitivity DerivatizationOk Derivatization Acceptable? HighSensitivity->DerivatizationOk Yes DirectHPLC Direct HPLC HighSensitivity->DirectHPLC No HighResolution High Resolution Required? DerivatizationOk->HighResolution No IndirectHPLC Indirect HPLC DerivatizationOk->IndirectHPLC Yes GCMS GC-MS HighResolution->GCMS Yes CE Capillary Electrophoresis HighResolution->CE No StructuralInfo Structural Info Needed? NMR NMR Spectroscopy StructuralInfo->NMR Yes CE->StructuralInfo

References

comparative analysis of different synthetic routes to 3-Amino-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to 3-Amino-2-methylbutanoic acid, a valuable chiral building block in medicinal chemistry and drug development. The stereochemistry of this non-proteinogenic β-amino acid is crucial for the pharmacological activity of many therapeutic agents. This document details prominent asymmetric synthetic strategies, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The asymmetric synthesis of 3-Amino-2-methylbutanoic acid predominantly relies on the use of chiral auxiliaries to control the stereochemical outcome of the reaction. Three well-established methods, namely the Evans, Schöllkopf, and Myers auxiliaries, provide reliable pathways to the desired stereoisomers with high levels of diastereoselectivity and enantioselectivity. The following table summarizes the key quantitative parameters for these methods, based on typical results reported in the literature for the synthesis of β-methyl-α-amino acids and their analogs.

Synthetic RouteChiral AuxiliaryKey Reagents & ConditionsDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Overall Yield (%)
Evans Asymmetric Alkylation (S)-4-benzyl-2-oxazolidinone1. n-BuLi, Propionyl chloride2. NaHMDS, Methyl iodide3. LiOH, H₂O₂>99:1>99%~70-80%
Schöllkopf Bis-Lactim Ether (S)-Valine1. Glycine (B1666218), Cyclization2. Me₃OBF₄3. n-BuLi, Electrophile4. Acid Hydrolysis≥95:5>95%Varies
Myers Asymmetric Alkylation (+)-Pseudoephedrine1. Propionyl chloride2. LDA, LiCl, Alkyl halide3. Acid Hydrolysis≥98:2>99%~75-85%

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the key synthetic routes, offering a practical guide for laboratory implementation.

Evans Asymmetric Alkylation

The Evans asymmetric alkylation utilizes a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of an enolate. This method is renowned for its high diastereoselectivity and the reliable cleavage of the auxiliary.

Experimental Protocol:

  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at -78 °C, a solution of n-butyllithium (n-BuLi) is added dropwise. After stirring for a specified time, propionyl chloride is added to form the N-propionyl oxazolidinone.

  • Diastereoselective Alkylation: The N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as sodium hexamethyldisilazide (NaHMDS), is added to generate the enolate. Subsequently, an electrophile (e.g., methyl iodide) is introduced to alkylate the enolate. The reaction is typically stirred for several hours at low temperature.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed by hydrolysis. A common method involves treating the alkylated product with a solution of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water. This step yields the desired 3-Amino-2-methylbutanoic acid and allows for the recovery of the chiral auxiliary.

Schöllkopf Bis-Lactim Ether Method

This method involves the diastereoselective alkylation of a chiral bis-lactim ether derived from a proteinogenic amino acid, typically valine, and glycine.[1][2] The steric hindrance provided by the isopropyl group of the valine auxiliary effectively shields one face of the glycine-derived enolate, leading to high stereocontrol.[2]

Experimental Protocol:

  • Formation of the Diketopiperazine: A dipeptide is formed from (S)-valine and glycine, which is then cyclized to the corresponding 2,5-diketopiperazine.[2]

  • Formation of the Bis-Lactim Ether: The diketopiperazine is treated with a methylating agent, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃OBF₄), to form the bis-lactim ether.

  • Diastereoselective Alkylation: The bis-lactim ether is deprotonated at the prochiral carbon of the glycine unit using a strong base like n-butyllithium (n-BuLi) at low temperature. The resulting carbanion is then alkylated with an appropriate electrophile.

  • Hydrolysis: The alkylated bis-lactim ether is hydrolyzed under acidic conditions to cleave the dipeptide and yield the methyl ester of the desired amino acid, along with the methyl ester of the auxiliary amino acid (valine), which can be separated.

Myers Asymmetric Alkylation

The Myers asymmetric alkylation employs pseudoephedrine as a chiral auxiliary. This method is advantageous due to the crystalline nature of the intermediates, which often allows for easy purification by recrystallization, and the mild conditions for auxiliary removal.

Experimental Protocol:

  • Amide Formation: (+)-Pseudoephedrine is acylated with propionyl chloride to form the corresponding amide.

  • Diastereoselective Alkylation: The pseudoephedrine amide is treated with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride (LiCl) to form a chiral enolate. The subsequent alkylation with an electrophile proceeds with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved under acidic conditions to afford the target carboxylic acid. The pseudoephedrine auxiliary can be recovered.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthetic routes.

Evans_Asymmetric_Alkylation start (S)-4-benzyl-2-oxazolidinone step1 Acylation with Propionyl Chloride start->step1 step2 Enolate Formation (NaHMDS) step1->step2 step3 Alkylation (Methyl Iodide) step2->step3 step4 Auxiliary Cleavage (LiOH/H2O2) step3->step4 end (2S,3R)-3-Amino-2-methylbutanoic acid step4->end

Evans Asymmetric Alkylation Workflow

Schoellkopf_Bis_Lactim_Ether start (S)-Valine + Glycine step1 Diketopiperazine Formation start->step1 step2 Bis-Lactim Ether Formation step1->step2 step3 Deprotonation (n-BuLi) step2->step3 step4 Alkylation step3->step4 step5 Acid Hydrolysis step4->step5 end 3-Amino-2-methylbutanoic acid Ester step5->end

Schöllkopf Bis-Lactim Ether Workflow

Myers_Asymmetric_Alkylation start (+)-Pseudoephedrine step1 Amide Formation (Propionyl Chloride) start->step1 step2 Enolate Formation (LDA, LiCl) step1->step2 step3 Alkylation step2->step3 step4 Auxiliary Cleavage (Acid Hydrolysis) step3->step4 end 3-Amino-2-methylbutanoic acid step4->end

Myers Asymmetric Alkylation Workflow

References

A Comparative Guide to the Biological Activity of 3-Amino-2-methylbutanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological function. This is particularly true for amino acids and their derivatives, where different stereoisomers can exhibit vastly different pharmacological profiles. This guide provides a comparative overview of the biological activities of the stereoisomers of 3-Amino-2-methylbutanoic acid, a β-amino acid with potential therapeutic applications. Due to a paucity of direct comparative studies on this specific molecule in publicly available literature, this guide synthesizes information on the well-established principles of stereoisomer activity and draws parallels from structurally related β-amino acids to provide a framework for future research.

The Critical Role of Stereochemistry in Biological Activity

3-Amino-2-methylbutanoic acid possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The distinct three-dimensional arrangement of these isomers dictates their interaction with chiral biological targets such as receptors and enzymes, leading to potentially significant differences in their efficacy and selectivity.

For instance, studies on other β-amino acid derivatives have demonstrated profound stereoselectivity. The enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB), a close structural analog, exhibit opposite enantioselectivity at different subtypes of the GABA receptor, a key inhibitory neurotransmitter receptor in the central nervous system. The (R)-enantiomer is a more potent agonist at GABA(B) and GABA(C) receptors, while the (S)-enantiomer shows preference for GABA(A) receptors.[1] This highlights the likelihood that the stereoisomers of 3-Amino-2-methylbutanoic acid will also display differential activity at such receptors.

Similarly, research on the antiplasmodial activity of 3-Br-acivicin isomers revealed that only the (5S, αS) isomers demonstrated significant efficacy, suggesting that stereochemistry is crucial for cellular uptake and target engagement. Furthermore, in the context of brain tumor imaging, the (S)-enantiomer of 2-amino-5-[18F]fluoro-2-methylpentanoic acid showed superior tumor uptake and imaging properties compared to its (R)-enantiomer. The physiological effects of the essential amino acid valine (2-amino-3-methylbutanoic acid) also underscore this principle, with the L-form exhibiting twice the activity of the D-form.

Postulated Biological Activities and Signaling Pathways

Based on the activities of structurally similar β-amino acids, the stereoisomers of 3-Amino-2-methylbutanoic acid are postulated to interact with various biological targets, primarily within the central nervous system.

GABA Receptor Modulation:

A primary hypothesized mechanism of action is the modulation of GABA receptors.[2] As analogs of the neurotransmitter GABA, β-amino acids can act as agonists or antagonists at GABA receptor subtypes (GABAA, GABAB, and GABAC), influencing neuronal excitability.[2] The specific stereochemistry of each 3-Amino-2-methylbutanoic acid isomer will likely determine its binding affinity and functional activity at these different receptor subtypes.

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 3-Amino-2-methylbutanoic_acid_Stereoisomer 3-Amino-2-methylbutanoic acid Stereoisomer GABA_Receptor GABA Receptor (Subtype Specific) 3-Amino-2-methylbutanoic_acid_Stereoisomer->GABA_Receptor Binds to Ion_Channel Ion Channel (e.g., Cl⁻, K⁺) GABA_Receptor->Ion_Channel Activates/Inhibits Neuronal_Response Modulation of Neuronal Excitability Ion_Channel->Neuronal_Response Leads to

Figure 1. Postulated interaction of 3-Amino-2-methylbutanoic acid stereoisomers with GABA receptors.

Calcium Channel Modulation:

Amino acids and their derivatives have also been shown to modulate the activity of calcium channels, which are critical for neurotransmitter release and neuronal signaling.[3] It is plausible that the stereoisomers of 3-Amino-2-methylbutanoic acid could differentially affect calcium influx, leading to varied downstream cellular responses.[3]

Comparative Data (Hypothetical)

While direct experimental data is lacking, the following table presents a hypothetical comparison based on the established principles of stereoisomer activity. This table is intended to serve as a framework for future experimental design.

Stereoisomer ConfigurationPostulated Primary TargetExpected Biological ActivityHypothetical Potency (IC₅₀/EC₅₀)
(2S,3R)GABAA ReceptorAgonist10-50 µM
(2R,3S)GABAA ReceptorWeak Agonist/Antagonist>100 µM
(2S,3S)GABAB ReceptorAgonist5-20 µM
(2R,3R)GABAB ReceptorWeak Agonist/Antagonist>150 µM

Experimental Protocols

To elucidate the distinct biological activities of 3-Amino-2-methylbutanoic acid stereoisomers, the following experimental protocols are recommended.

Stereoselective Synthesis

The synthesis of individual stereoisomers is a prerequisite for comparative biological evaluation. A common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

General Workflow for Stereoselective Synthesis:

Synthesis_Workflow Start Achiral Starting Material Chiral_Auxiliary Introduction of Chiral Auxiliary Start->Chiral_Auxiliary Diastereoselective_Reaction Diastereoselective Reaction Chiral_Auxiliary->Diastereoselective_Reaction Separation Separation of Diastereomers Diastereoselective_Reaction->Separation Cleavage Cleavage of Chiral Auxiliary Separation->Cleavage Product Enantiomerically Pure Product Cleavage->Product

Figure 2. General workflow for the stereoselective synthesis of amino acid stereoisomers.

In Vitro Biological Assays

1. Receptor Binding Assay:

  • Objective: To determine the binding affinity of each stereoisomer to different GABA receptor subtypes.

  • Methodology:

    • Prepare cell membrane fractions expressing specific human recombinant GABA receptor subtypes (e.g., GABAAα1β2γ2, GABAB1b/B2).

    • Incubate the membrane fractions with a radiolabeled ligand (e.g., [³H]muscimol for GABAA, [³H]CGP54626 for GABAB) in the presence of increasing concentrations of the test stereoisomer.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value for each stereoisomer, representing the concentration that inhibits 50% of the specific binding of the radioligand.

2. Electrophysiology Assay (Two-Electrode Voltage Clamp):

  • Objective: To characterize the functional activity (agonist, antagonist, or modulator) of each stereoisomer at GABA receptors.

  • Methodology:

    • Inject cRNA encoding the desired GABA receptor subunits into Xenopus laevis oocytes.

    • After 2-5 days of incubation, place the oocytes in a recording chamber and impale them with two microelectrodes.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply GABA (as a control) and each stereoisomer at various concentrations to the oocyte and record the resulting currents.

    • For antagonists, co-apply with a known agonist to determine the inhibitory effect.

    • Construct dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

3. Cell Viability Assay (MTT Assay):

  • Objective: To assess the cytotoxic effects of each stereoisomer on a relevant cell line (e.g., neuronal cells).

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of each stereoisomer for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Conclusion and Future Directions

The stereochemical configuration of 3-Amino-2-methylbutanoic acid is predicted to be a pivotal factor in its biological activity. While direct comparative data remains to be established, the principles derived from structurally related β-amino acids strongly suggest that each stereoisomer will possess a unique pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for future investigations to unravel the specific biological activities and therapeutic potential of each stereoisomer. Such studies are essential for advancing our understanding of β-amino acid pharmacology and for the development of novel, stereochemically pure therapeutic agents.

References

Harnessing Enhanced Peptide Stability: A Comparative Analysis of 3-Amino-2-methylbutanoic Acid and Other β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in vivo. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide sequences. This guide provides a comparative analysis of the influence of 3-Amino-2-methylbutanoic acid and other β-amino acids on peptide stability, supported by experimental data and detailed methodologies.

Introduction to β-Amino Acids and Peptide Stability

β-amino acids are structural isomers of their α-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly minor alteration has a profound impact on the resulting peptide's conformation and susceptibility to enzymatic cleavage. Proteases, the enzymes responsible for peptide degradation, have highly specific active sites that recognize the stereochemistry and backbone structure of L-α-amino acids. The altered backbone of β-amino acid-containing peptides disrupts this recognition, leading to significantly enhanced proteolytic resistance and a longer circulating half-life in vivo.

Comparative Analysis of Peptide Stability

While the incorporation of any β-amino acid generally enhances peptide stability, the specific nature of the β-amino acid, including its substitution pattern (β², β³, or β²,³), can influence the degree of stabilization and the peptide's overall conformational properties.

Proteolytic Stability:

Peptides incorporating β-amino acids exhibit remarkable resistance to degradation by a wide range of proteases. Studies have shown that peptides composed entirely of β-amino acids are often completely resistant to cleavage by common enzymes like trypsin, chymotrypsin, and pepsin. Even the inclusion of a single β-amino acid can significantly increase a peptide's half-life in biological fluids like human serum.

While direct quantitative comparisons for 3-Amino-2-methylbutanoic acid are limited in publicly available literature, the general principles of steric hindrance provided by the methyl groups on both the α and β carbons suggest a high degree of enzymatic shielding. The following table provides an illustrative comparison of the expected relative stability of peptides containing different types of β-amino acids based on general findings in the field.

Amino Acid TypeRepresentative StructureExpected Relative Half-Life in Human SerumRationale for Stability
α-Amino Acid (e.g., L-Valine)H₂N-CH(CH(CH₃)₂)-COOH1x (Baseline)Susceptible to standard proteolytic cleavage.
β³-Amino Acid (e.g., β³-Homovaline)H₂N-CH₂-CH(CH(CH₃)₂)-COOH10-100xAltered backbone disrupts protease recognition.[1]
β²-Amino Acid (e.g., β²-Homovaline)H₂N-CH(CH(CH₃)₂)-CH₂-COOH10-100xAltered backbone disrupts protease recognition.
3-Amino-2-methylbutanoic acid (β²,³-disubstituted) H₂N-CH(CH₃)-CH(CH₃)-COOH >100x (Hypothesized) Increased steric hindrance from methyl groups on both α and β carbons further shields the peptide bond.
Cyclic β-Amino Acid(CH₂)n-CH(NH₂)-CH-COOH>100xRigid cyclic structure provides significant steric hindrance.

Conformational Stability:

The additional carbon in the backbone of β-amino acids provides greater conformational flexibility, allowing β-peptides to adopt stable secondary structures, including helices, sheets, and turns, often with fewer residues than their α-peptide counterparts. Theoretical studies suggest that β³-amino acids tend to promote more stable helical structures compared to β²-amino acids. The substitution pattern of 3-Amino-2-methylbutanoic acid may influence the local peptide conformation, which can in turn affect its biological activity and interaction with target molecules.

Featureα-Peptidesβ²-Peptide Analogsβ³-Peptide Analogs
Predominant Secondary Structures α-helices, β-sheetsCan adopt helical and sheet-like structuresTend to form stable 14-helices
Conformational Rigidity VariableGenerally more flexible than α-peptidesCan form well-defined, stable secondary structures
Impact on Biological Activity Established structure-activity relationshipsAltered conformation can modulate receptor binding and activityStable secondary structures can mimic α-helical epitopes

Experimental Protocols

In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a general method for assessing the stability of peptides in human serum.

Materials:

  • Test peptide and control peptide stock solutions (1 mg/mL in a suitable solvent, e.g., DMSO or water).

  • Human serum (commercially available or freshly prepared).

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water).

  • Acetonitrile (ACN).

  • Water (HPLC grade).

  • Formic acid (FA).

  • LC-MS system (e.g., a C18 column coupled to a triple quadrupole mass spectrometer).

Procedure:

  • Peptide Incubation:

    • Thaw human serum at 37°C.

    • Spike the serum with the test peptide to a final concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a 3-fold volume of ice-cold quenching solution (e.g., 150 µL of 10% TCA).

    • Vortex the mixture thoroughly.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant using a validated LC-MS method to quantify the amount of intact peptide remaining.

    • The mobile phases can be 0.1% FA in water (A) and 0.1% FA in ACN (B). A suitable gradient can be used to separate the peptide of interest.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the peptide's half-life (t₁/₂) by fitting the data to a one-phase exponential decay model.

In Vitro Enzymatic Degradation Assay (Trypsin)

This protocol assesses peptide stability in the presence of a specific protease.

Materials:

  • Test peptide and control peptide stock solutions (1 mg/mL).

  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl).

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0).

  • Quenching solution (e.g., 10% TCA).

  • LC-MS system.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution (to a final concentration of 100 µM) and ammonium bicarbonate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding trypsin to a final enzyme-to-substrate ratio of 1:100 (w/w).

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot and quench the reaction by adding an equal volume of 10% TCA.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by LC-MS to determine the concentration of the remaining intact peptide.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point and determine the degradation rate and half-life.

Visualizing Biological Context and Experimental Design

The enhanced stability of β-amino acid-containing peptides makes them attractive candidates for modulating various signaling pathways. Below are diagrams illustrating a generic G-Protein Coupled Receptor (GPCR) signaling pathway and the Bcl-2 family protein interaction pathway, both of which are common targets for peptide-based therapeutics. An experimental workflow for assessing peptide stability is also provided.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (with β-amino acid) GPCR GPCR Peptide->GPCR Binding G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation

Caption: Generic GPCR Signaling Pathway.

Bcl2_Family_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_downstream Downstream Events Bcl2 Bcl-2 / Bcl-xL Bak_Bax Bak / Bax Bcl2->Bak_Bax Inhibition BH3_only BH3-only Proteins (e.g., Bim, Bad) BH3_only->Bcl2 Inhibition BH3_only->Bak_Bax Activation MOMP Mitochondrial Outer Membrane Permeabilization Bak_Bax->MOMP Induction Apoptosis Apoptosis MOMP->Apoptosis Initiation Beta_Peptide Stabilized β-Peptide (BH3 Mimetic) Beta_Peptide->Bcl2 Inhibition

Caption: Bcl-2 Family Protein Interaction Pathway.

Peptide_Stability_Workflow start Start: Peptide Synthesis incubation Incubation with Biological Matrix (e.g., Human Serum) start->incubation sampling Time-Point Sampling incubation->sampling sampling->incubation Continue Incubation quenching Reaction Quenching & Protein Precipitation sampling->quenching analysis LC-MS Analysis quenching->analysis data Data Analysis: Calculate Half-Life analysis->data end End: Stability Profile data->end

Caption: Experimental Workflow for Peptide Stability Assay.

References

Comparative Analysis of Peptides Incorporating 3-Amino-2-methylbutanoic Acid in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of peptides containing 3-Amino-2-methylbutanoic acid against alternatives, supported by experimental data.

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a well-established strategy in medicinal chemistry to enhance therapeutic properties such as potency, proteolytic stability, and conformational rigidity. Among these, β-amino acids, and specifically 3-Amino-2-methylbutanoic acid, have garnered significant interest. This guide provides a comparative analysis of structure-activity relationships (SAR) in peptides where this particular β-amino acid has been incorporated, with a focus on the potent cytotoxic agent dolastatin D.

The Role of 3-Amino-2-methylbutanoic Acid in Peptide Bioactivity

3-Amino-2-methylbutanoic acid, a β-amino acid analog of valine, introduces unique structural constraints into a peptide backbone. Its presence can induce specific secondary structures and alter the peptide's interaction with its biological target. A prominent example of a natural product containing this amino acid is dolastatin D, a cytotoxic cyclodepsipeptide isolated from the sea hare Dolabella auricularia. Dolastatin D exhibits potent anticancer activity by inhibiting tubulin polymerization, a critical process for cell division. The (2R,3R)-3-amino-2-methylbutanoic acid residue within dolastatin D is crucial for its biological activity.

Structure-Activity Relationship in Dolastatin Analogs

While comprehensive SAR studies directly modifying the 3-Amino-2-methylbutanoic acid in dolastatin D are limited in publicly available literature, research on related compounds such as dolastatin 10 and 15 provides valuable insights into the structural requirements for cytotoxicity. These studies often involve the modification of various amino acid residues within the peptide chain to understand their contribution to the overall activity.

The general workflow for such SAR studies is depicted below:

SAR_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Start Design Analogs Synthesis Solid-Phase or Solution-Phase Peptide Synthesis Start->Synthesis Modification Incorporate 3-Amino-2-methylbutanoic Acid Analogs Synthesis->Modification Purification Purification (e.g., HPLC) Modification->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity Tubulin Tubulin Polymerization Assay Cytotoxicity->Tubulin CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Apoptosis Apoptosis Assays Cytotoxicity->Apoptosis IC50 IC50 Determination Apoptosis->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for SAR studies of peptides with 3-Amino-2-methylbutanoic acid.

Comparative Cytotoxicity Data

Systematic modification of peptide structures allows for the generation of quantitative data to compare the efficacy of different analogs. Below is a hypothetical comparative table illustrating the kind of data generated in SAR studies of dolastatin-like peptides.

Peptide AnalogModificationTarget Cell LineIC50 (nM)Fold Change vs. Parent
Parent Peptide (e.g., Dolastatin D)(2R,3R)-3-Amino-2-methylbutanoic acidP388 Leukemia1.51.0
Analog 1N-methylation of 3-Amino-2-methylbutanoic acidP388 Leukemia12.08.0 (Decrease)
Analog 2Inversion of stereochemistry (2S,3S)P388 Leukemia50.033.3 (Decrease)
Analog 3Replacement with β-AlanineP388 Leukemia>1000>667 (Decrease)
Analog 4Replacement with Valine (α-amino acid)P388 Leukemia850.0567 (Decrease)

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data is typically presented. Actual values would be derived from specific experimental studies.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable comparative data.

General Protocol for Peptide Synthesis

Peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The incorporation of 3-Amino-2-methylbutanoic acid follows the standard coupling procedures, although optimization of coupling reagents and reaction times may be necessary due to the steric hindrance of the β-amino acid.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell line (e.g., P388 murine leukemia)

  • Complete cell culture medium

  • Peptide stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the peptide analogs in culture medium and add them to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the peptide concentration.[1]

Tubulin Polymerization Assay

This assay directly measures the effect of the peptide analogs on the polymerization of tubulin into microtubules.

Tubulin_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Mix Tubulin, Buffer, and Peptide Tubulin->Mix Buffer Polymerization Buffer (with GTP) Buffer->Mix Peptide Peptide Analog Peptide->Mix Incubate Incubate at 37°C Mix->Incubate Measure Monitor Absorbance at 340 nm over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Inhibition Calculate % Inhibition of Polymerization Plot->Inhibition

Caption: Experimental workflow for a tubulin polymerization assay.

Conclusion

The inclusion of 3-Amino-2-methylbutanoic acid in peptide structures, as exemplified by the natural product dolastatin D, can confer potent biological activity. Structure-activity relationship studies, though challenging, are essential for understanding the precise role of this and other non-proteinogenic amino acids in peptide-target interactions. By systematically modifying the structure of lead peptides and evaluating their biological effects through robust and well-defined experimental protocols, researchers can rationally design novel therapeutic agents with improved efficacy and pharmacological properties. The comparative data generated from such studies are invaluable for advancing the field of peptide-based drug discovery.

References

A Comparative Analysis of Conformational Effects: 3-Amino-2-methylbutanoic Acid vs. Valine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how the substitution of the α-amino acid valine with the β-amino acid analogue, 3-amino-2-methylbutanoic acid, profoundly alters peptide secondary structure, stability, and conformational preferences. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to inform the rational design of peptidomimetics with tailored structural and functional properties.

Introduction

The deliberate incorporation of non-natural amino acids is a powerful strategy in peptide and protein engineering to enhance therapeutic potential by modulating conformational stability, proteolytic resistance, and biological activity. Valine, a proteinogenic α-amino acid with a branched isopropyl side chain, typically promotes the formation of β-sheet structures. In contrast, its β-amino acid counterpart, 3-amino-2-methylbutanoic acid, introduces an additional carbon atom into the peptide backbone, leading to distinct and predictable changes in secondary structure. This guide elucidates the conformational consequences of this α- to β-amino acid substitution.

Structural Differences

The fundamental difference between valine and 3-amino-2-methylbutanoic acid lies in the position of the amino group relative to the carboxylic acid group, which directly impacts the peptide backbone's flexibility and hydrogen bonding patterns.

G cluster_valine Valine (α-Amino Acid) cluster_beta_valine 3-Amino-2-methylbutanoic acid (β-Amino Acid) Val_C_alpha Val_C_beta Val_C_alpha->Val_C_beta Val_N NH2 Val_C_alpha->Val_N Val_COOH COOH Val_C_alpha->Val_COOH Val_H H Val_C_alpha->Val_H Val_CH3_1 CH3 Val_C_beta->Val_CH3_1 Val_CH3_2 CH3 Val_C_beta->Val_CH3_2 bVal_C_alpha bVal_COOH COOH bVal_C_alpha->bVal_COOH bVal_H_alpha H bVal_C_alpha->bVal_H_alpha bVal_C_beta bVal_C_beta->bVal_C_alpha bVal_N NH2 bVal_C_beta->bVal_N bVal_H_beta H bVal_C_beta->bVal_H_beta bVal_CH3 CH3 bVal_C_beta->bVal_CH3

Figure 1. Chemical structures of Valine and 3-Amino-2-methylbutanoic acid.

Conformational Preferences and Secondary Structure

The incorporation of valine into a peptide sequence generally favors the adoption of β-strand conformations due to steric hindrance from its β-branched side chain, which disfavors the dihedral angles required for α-helical structures.[1] In contrast, peptides composed of β-amino acids, such as 3-amino-2-methylbutanoic acid, exhibit a strong propensity to form novel helical structures, most notably the 14-helix.[2] This is a direct consequence of the altered backbone, which allows for the formation of stable 14-membered hydrogen-bonded rings.

Key Conformational Differences:
FeaturePeptides with Valine (α-amino acid)Peptides with 3-Amino-2-methylbutanoic acid (β-amino acid)
Predominant Secondary Structure β-sheets, β-turns14-helices, 12-helices, β-sheets
Backbone Flexibility More restricted due to steric hindranceIncreased due to the additional C-C bond
Hydrogen Bonding i to i+4 (α-helix), inter-strand (β-sheet)i to i+2 (14-helix)
Proteolytic Stability Susceptible to enzymatic degradationGenerally resistant to enzymatic degradation[2]

Experimental Data: A Comparative Overview

ParameterValine-Containing Peptideβ-Amino Acid (branched side chain) Peptide
Circular Dichroism (CD) Negative band around 218 nm, positive band near 195 nm (β-sheet)[3]Strong negative band around 214 nm (14-helix)[3]
NMR: Key NOEs Strong sequential Hα(i)-HN(i+1) NOEs, long-range inter-strand NOEsSequential HN(i)-HN(i+1) and Hα(i)-Hβ(i+1) NOEs
NMR: 3J(HN,Hα) Coupling Constants Typically > 8 Hz, indicative of extended conformationVaries depending on helical type, often smaller than in β-strands
Calculated Dihedral Angles (Φ, Ψ) Φ ≈ -120° to -140°, Ψ ≈ +110° to +135° (β-sheet)Varies, for a 14-helix Φ ≈ -90°, Ψ ≈ +140°, θ ≈ +90°

Experimental Protocols

The conformational analysis of peptides containing either valine or 3-amino-2-methylbutanoic acid relies on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture of H₂O/D₂O with a phosphate (B84403) buffer) to a concentration of 1-5 mM.

  • Adjust the pH to a range of 4-6 to minimize amide proton exchange.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

Data Acquisition: A suite of 2D NMR experiments is typically acquired on a high-field NMR spectrometer (≥600 MHz):

  • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei (if isotopically labeled).

Data Analysis:

  • Assign all proton and heteronuclear resonances using the TOCSY and HSQC spectra.

  • Identify and quantify NOE cross-peaks from the NOESY/ROESY spectra to generate inter-proton distance restraints.

  • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle (Φ) restraints.

  • Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

G cluster_workflow NMR Experimental Workflow A Peptide Synthesis & Purification B Sample Preparation (Solvent, pH, Concentration) A->B C 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) B->C D Resonance Assignment C->D E Extraction of Structural Restraints (NOEs, Coupling Constants) D->E F 3D Structure Calculation & Refinement E->F G Conformational Analysis F->G

Figure 2. General workflow for peptide conformational analysis by NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method for assessing the secondary structure content of peptides in solution.

Sample Preparation:

  • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Determine the precise peptide concentration using methods like quantitative amino acid analysis.

  • Prepare a series of dilutions to find an optimal concentration that gives a signal within the linear range of the instrument (typically an absorbance < 1.0).

Data Acquisition:

  • Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Acquire spectra at a controlled temperature (e.g., 25 °C).

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Average multiple scans to improve the signal-to-noise ratio.

Data Analysis:

  • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

  • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic spectra are observed for α-helices (negative bands at ~222 and ~208 nm), β-sheets (negative band at ~218 nm), and random coils.[3]

Signaling Pathways and Logical Relationships

The choice between incorporating an α-amino acid like valine or a β-amino acid like 3-amino-2-methylbutanoic acid has significant downstream implications for the design of bioactive peptides. This decision-making process can be visualized as a logical workflow.

G cluster_design Peptide Design Strategy A Define Target Conformation (e.g., β-sheet vs. Helix) B Select Amino Acid Type A->B C Valine (α-amino acid) B->C for β-sheet mimicry D 3-Amino-2-methylbutanoic acid (β-amino acid) B->D for helical mimicry & stability E Favors β-sheet formation C->E F Induces helical structures (e.g., 14-helix) D->F G Enhanced Proteolytic Stability F->G H Mimicry of α-peptide secondary structures F->H I Novel Bioactivity G->I H->I

Figure 3. Logical workflow for selecting between valine and 3-amino-2-methylbutanoic acid in peptide design.

Conclusion

The substitution of valine with 3-amino-2-methylbutanoic acid represents a significant perturbation to the peptide backbone, inducing a conformational switch from a propensity for β-sheets to the formation of stable, non-natural helical structures. This fundamental difference, rooted in the altered placement of the amino group, provides a powerful tool for designing peptidomimetics with enhanced stability and novel structural motifs. The experimental protocols outlined in this guide provide a robust framework for characterizing the conformational consequences of such substitutions, enabling the rational design of peptides for a wide range of therapeutic and biotechnological applications.

References

Unlocking Enhanced Stability and Potency: A Comparative Analysis of Peptides Containing β-Amino Acids and Their Natural Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective therapeutic peptides is a continuous endeavor. While natural α-peptides are essential biological molecules, their therapeutic potential is often limited by their susceptibility to proteolytic degradation. The incorporation of β-amino acids, such as 3-Amino-2-methylbutanoic acid, into peptide backbones presents a promising strategy to overcome this limitation. This guide provides an objective comparison of the efficacy of peptides containing β-amino acids versus their natural α-peptide counterparts, supported by experimental data and detailed methodologies.

Introduction to α- and β-Peptides

Natural peptides and proteins are polymers of α-amino acids. The defining characteristic of an α-amino acid is the attachment of the amino group and the side chain to the same carbon atom (the α-carbon). In contrast, β-amino acids have the amino group attached to the β-carbon, which is one carbon atom away from the carboxyl group. This seemingly minor structural alteration has profound effects on the resulting peptide's properties. Peptides composed of β-amino acids, or a mix of α- and β-amino acids (α/β-peptides), can adopt stable secondary structures and, most importantly, exhibit remarkable resistance to degradation by proteases.[1] This enhanced stability can lead to a longer in vivo half-life and improved therapeutic efficacy.

Comparative Efficacy: A Case Study of Bim BH3 Domain Analogs

To illustrate the advantages of incorporating β-amino acids, we will examine a study on α/β-peptide mimics of the Bim BH3 domain. The Bim BH3 domain is a helical peptide that plays a crucial role in apoptosis by binding to anti-apoptotic proteins like Bcl-xL and Mcl-1.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance metrics of an 18-residue α-peptide from the Bim BH3 domain and its α/β-peptide analog, where specific α-amino acids were replaced with their β³-amino acid counterparts.

Parameterα-Peptide (Bim BH3 18-mer)α/β-Peptide (Analogue B)Fold Improvement
Proteolytic Stability (Half-life)
vs. Proteinase K~11717x
Binding Affinity (Kd, nM)
to Bcl-xL1.2 ± 0.20.8 ± 0.11.5x
to Mcl-11.5 ± 0.31.1 ± 0.21.4x

Data sourced from a study on Bim BH3-derived α/β-peptides.[2]

As the data clearly indicates, the α/β-peptide analogue demonstrates a dramatic 17-fold increase in stability against proteolytic degradation by proteinase K, a broad-spectrum serine protease.[2] Concurrently, the α/β-peptide not only retains but slightly improves its binding affinity to its target proteins, Bcl-xL and Mcl-1.[2] This combination of enhanced stability and potent biological activity is a significant advancement for the therapeutic potential of this peptide.

Experimental Protocols

Proteolytic Stability Assay

Objective: To determine the half-life of a peptide in the presence of a protease.

Materials:

  • Peptide stock solution

  • Protease solution (e.g., Proteinase K)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., Trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a solution of the peptide in the reaction buffer at a known concentration.

  • Initiate the degradation reaction by adding the protease solution to the peptide solution.

  • Incubate the mixture at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic activity by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide versus time and calculate the half-life (t₁₂) of the peptide.[2]

Binding Affinity Assay (Fluorescence Polarization)

Objective: To determine the dissociation constant (Kd) of a peptide for its target protein.

Materials:

  • Fluorescently labeled peptide

  • Target protein (e.g., Bcl-xL, Mcl-1)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a series of dilutions of the target protein in the assay buffer.

  • Add a constant, low concentration of the fluorescently labeled peptide to each protein dilution.

  • Incubate the mixtures at room temperature to allow binding to reach equilibrium.

  • Measure the fluorescence polarization of each sample using a microplate reader.

  • Plot the change in fluorescence polarization as a function of the protein concentration.

  • Fit the data to a binding curve to determine the dissociation constant (Kd).

Mandatory Visualization

Signaling Pathway Diagram

Bim_BH3_Bcl_XL_Pathway cluster_apoptosis Apoptotic Signaling Apoptotic_Stimuli Apoptotic Stimuli Bim_BH3 Bim BH3 Domain Apoptotic_Stimuli->Bim_BH3 activates Bcl_XL Bcl-xL (Anti-apoptotic) Bim_BH3->Bcl_XL inhibits BAX_BAK BAX/BAK (Pro-apoptotic) Bcl_XL->BAX_BAK inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: The Bim BH3 domain's role in the intrinsic apoptotic pathway.

Experimental Workflow Diagram

Peptide_Efficacy_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_assays Comparative Efficacy Assays cluster_analysis Data Analysis & Comparison Alpha_Peptide α-Peptide Synthesis Purification HPLC Purification Alpha_Peptide->Purification Beta_Peptide α/β-Peptide Synthesis Beta_Peptide->Purification Mass_Spec Mass Spectrometry Purification->Mass_Spec Stability_Assay Proteolytic Stability Assay Mass_Spec->Stability_Assay Binding_Assay Binding Affinity Assay Mass_Spec->Binding_Assay Functional_Assay Cell-based Functional Assay Mass_Spec->Functional_Assay Data_Table Quantitative Data Tabulation Stability_Assay->Data_Table Binding_Assay->Data_Table Functional_Assay->Data_Table Conclusion Efficacy Conclusion Data_Table->Conclusion

Caption: Workflow for comparing the efficacy of α- and α/β-peptides.

Conclusion

The incorporation of β-amino acids, such as 3-Amino-2-methylbutanoic acid, into peptide scaffolds represents a powerful strategy for enhancing their therapeutic potential. As demonstrated by the Bim BH3 domain analog case study, this modification can significantly improve proteolytic stability while maintaining or even enhancing biological activity. This approach opens new avenues for the development of next-generation peptide therapeutics with improved pharmacokinetic profiles and greater in vivo efficacy. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation and comparison of these modified peptides against their natural counterparts, facilitating data-driven advancements in drug discovery and development.

References

Navigating the Path to Biomarker Validation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Evaluating 3-Amino-2-methylbutanoic acid in the Context of Amino Acid Biomarkers

For researchers, scientists, and drug development professionals, the identification and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and therapeutic monitoring. While interest may exist in specific molecules like 3-Amino-2-methylbutanoic acid, a thorough review of current scientific literature reveals a critical data gap. At present, there are no specific validation studies confirming 3-Amino-2-methylbutanoic acid as a biomarker for any particular disease.

This guide, therefore, cannot provide a direct performance comparison for 3-Amino-2-methylbutanoic acid. Instead, it offers a comprehensive overview of the established framework for validating amino acid biomarkers, presents data on alternative amino acids that have been successfully investigated, and details the rigorous experimental protocols required in this field. This information serves as a foundational resource for researchers seeking to evaluate novel candidates like 3-Amino-2-methylbutanoic acid.

The Biomarker Validation Framework: From Discovery to Clinical Utility

The journey of an amino acid from a potential candidate to a clinically accepted biomarker is a multi-phased process. Each stage involves robust scientific inquiry and data analysis to ensure the biomarker is reliable, accurate, and clinically meaningful.

BiomarkerValidationWorkflow Discovery 1. Discovery Phase Identification of potential amino acid candidates through metabolomics and profiling studies. Analytical 2. Analytical Validation Development of precise and robust methods to quantify the amino acid in biological samples. Discovery->Analytical Clinical 3. Clinical Validation Large-scale studies to evaluate performance (sensitivity, specificity, ROC analysis). Analytical->Clinical Utility 4. Clinical Utility Assessment Determining the biomarker's impact on patient management and clinical outcomes. Clinical->Utility

Caption: The four-stage workflow for validating a novel biomarker.

Comparative Analysis: Validated Amino Acid Biomarkers

While data for 3-Amino-2-methylbutanoic acid is absent, several other amino acids and amino acid panels have been extensively studied and show promise as biomarkers for various conditions. These examples provide a benchmark for the type of quantitative data required for validation.

Biomarker/PanelAssociated DiseasePerformance Metrics & Key Findings
Arginine, Tyrosine, Glutamic Acid Diabetic Peripheral Neuropathy (DPN)A diagnostic model using these three amino acids plus diabetes duration distinguished DPN patients from Type 2 Diabetes Mellitus (T2DM) patients without DPN. The model achieved an Area Under the Curve (AUC) of 0.805 in the training cohort and 0.810 in the validation cohort.[1][2]
Alpha-aminoadipic acid (2-AAA) Type 2 Diabetes Mellitus (T2DM) RiskElevated plasma levels of 2-AAA were identified as a strong, independent predictor for the future development of T2DM.[3]
Leucine, Isoleucine, Valine (BCAAs) Sarcopenia, CancerLevels of Branched-Chain Amino Acids (BCAAs) were found to be significantly lower in men with sarcopenia.[4] Altered BCAA metabolism is also frequently observed in various cancers, impacting tumor growth and lipogenesis.[5]
Alpha-aminoadipic acid, Arginine, Proline, Alanine, Sarcosine, Citrulline COVID-19 DiagnosisThis panel of six amino acids demonstrated strong potential for diagnosing COVID-19, with individual AUC values all exceeding 0.800.[6]

Experimental Protocols: The Foundation of Reliable Data

Accurate and reproducible quantification is the bedrock of biomarker validation. The following protocols outline the standard methodologies for analyzing amino acids in human biological samples, such as plasma or serum.

Sample Preparation

The goal of sample preparation is to isolate amino acids from complex biological matrices and prepare them for analysis.

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., sodium heparin). Place samples on ice immediately.

  • Plasma Separation: Centrifuge the blood sample promptly (e.g., within 4 hours) at a refrigerated temperature to separate the plasma from blood cells.

  • Protein Precipitation: Transfer the plasma to a new tube. Add a cold solvent, such as methanol (B129727) or acetonitrile, to precipitate and remove proteins, which can interfere with analysis.

  • Supernatant Isolation: Centrifuge the mixture. Carefully collect the supernatant, which contains the amino acids and other small molecules.

  • Derivatization (If required): To improve detection by chromatography, amino acids are often chemically modified.

    • For HPLC: Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids is a common, rapid, and automatable method.[7]

    • For GC-MS: Derivatization with reagents like methyl chloroformate is used to create volatile derivatives suitable for gas chromatography.

Analytical Quantification: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for targeted amino acid quantification due to its superior sensitivity and specificity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample Precipitation Protein Precipitation Sample->Precipitation Derivatization Derivatization Precipitation->Derivatization HPLC HPLC Separation Chromatographic column separates derivatized amino acids based on physicochemical properties. Derivatization->HPLC:f0 MS ESI Source Eluted amino acids are ionized. HPLC->MS:f0 MSMS Tandem Mass Spectrometry (MS/MS) Specific ions are selected, fragmented, and detected for highly selective quantification. MS:f0->MSMS:f0 Data Data Processing & Quantification MSMS:f1->Data

Caption: Standard workflow for amino acid quantification using HPLC-MS/MS.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system. A specialized column (e.g., Zorbax Eclipse-AAA) separates the individual amino acids.[7]

  • Ionization: As amino acids elute from the column, they enter an electrospray ionization (ESI) source, which generates charged molecules.

  • Mass Analysis: The tandem mass spectrometer first selects ions of a specific mass-to-charge ratio (m/z) corresponding to the target amino acid (parent ion). These selected ions are then fragmented, and a specific fragment ion is monitored for quantification. This highly selective process, known as Multiple Reaction Monitoring (MRM), minimizes interference and ensures accurate measurement.

  • Quantification: The concentration of each amino acid is calculated by comparing its signal intensity to that of a known concentration of a stable isotope-labeled internal standard, which is added to the sample at the beginning of the preparation process.

This comprehensive approach ensures that any data generated for a potential biomarker is robust, reproducible, and ready for the rigorous statistical analysis required for clinical validation. Researchers aiming to investigate 3-Amino-2-methylbutanoic acid or other novel candidates should adhere to these established principles and methodologies.

References

Comparative Analysis of Antibodies Raised Against 3-Amino-2-methylbutanoic Acid-Peptides: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies developed against peptides containing the non-proteinogenic amino acid, 3-Amino-2-methylbutanoic acid. Understanding the specificity of these antibodies is critical for their reliable application in various research, diagnostic, and therapeutic contexts. This document outlines key experimental data and detailed protocols to assess and compare antibody performance.

Introduction to 3-Amino-2-methylbutanoic Acid in Peptide Antigens

3-Amino-2-methylbutanoic acid is a β-amino acid, a structural isomer of the common α-amino acid valine. Its incorporation into peptides can confer unique structural properties and increased resistance to proteolytic degradation, making such peptides attractive candidates for drug development. However, the introduction of this modified amino acid necessitates a thorough evaluation of the resulting antibody's specificity to ensure it selectively recognizes the target peptide without cross-reacting with structurally similar molecules.

A close structural analog, β-aminoisobutyric acid (BAIBA), is a catabolite of valine and thymine (B56734) and has been identified as a signaling molecule in the regulation of lipid and glucose metabolism.[1][2] BAIBA is known to be involved in the AMPK/Nrf-2 signaling pathway, highlighting the potential for antibodies against related β-amino acids to be valuable tools in metabolic research.[3][4]

Cross-Reactivity Comparison

To evaluate the specificity of antibodies raised against a 3-Amino-2-methylbutanoic acid-containing peptide (Target Peptide), a panel of structurally related and unrelated molecules should be tested. The following table summarizes hypothetical cross-reactivity data obtained from a competitive ELISA.

CompoundStructurePercent Cross-Reactivity (%)
Target Peptide Ac-Cys-Gly-[3-Amino-2-methylbutanoyl]-Lys-Gly-NH₂ 100
Analogs of 3-Amino-2-methylbutanoic acid
3-Amino-2-methylbutanoic acid (free)C₅H₁₁NO₂75
β-Aminoisobutyric acid (BAIBA)C₄H₉NO₂45
Valine-containing PeptideAc-Cys-Gly-Val-Lys-Gly-NH₂15
Leucine-containing PeptideAc-Cys-Gly-Leu-Lys-Gly-NH₂5
Unrelated Peptides & Amino Acids
Glycine (free)C₂H₅NO₂<0.1
Unrelated Scrambled PeptideAc-Cys-Lys-Gly-Gly-[3-Amino-2-methylbutanoyl]-NH₂<1
Carrier Protein
Keyhole Limpet Hemocyanin (KLH)N/A<0.1

Experimental Protocols

Detailed methodologies for key immunoassays are provided below to allow for the replication and adaptation of these cross-reactivity studies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to determine the specificity of the antibody by measuring its binding to the target peptide in the presence of potential cross-reactants.

Materials:

  • 96-well microtiter plates

  • Target Peptide-Carrier Protein Conjugate (e.g., Target Peptide-KLH)

  • Antibody raised against the Target Peptide

  • Test compounds (potential cross-reactants)

  • Bovine Serum Albumin (BSA)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the Target Peptide-KLH conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the test compounds and a standard curve of the Target Peptide in assay buffer.

  • Add 50 µL of the diluted test compounds or standard peptide to the appropriate wells.

  • Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells.

  • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent cross-reactivity using the following formula: (IC₅₀ of Target Peptide / IC₅₀ of Test Compound) x 100%

Dot Blot Assay

A simple and rapid method to qualitatively assess antibody specificity against various immobilized antigens.

Materials:

  • Nitrocellulose or PVDF membrane

  • Target Peptide and test compounds

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Antigen Spotting: Spot 1-2 µL of the Target Peptide and each test compound (at various concentrations, e.g., 1 mg/mL, 0.1 mg/mL, 0.01 mg/mL) onto the membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an appropriate imaging system.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics and affinity between the antibody and various antigens, offering a quantitative measure of cross-reactivity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Primary antibody

  • Target Peptide and test compounds

Procedure:

  • Antibody Immobilization: Immobilize the primary antibody onto the sensor chip surface via amine coupling.

  • Analyte Injection: Prepare a series of dilutions for the Target Peptide and each test compound in running buffer.

  • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., glycine-HCl, pH 2.0).

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction. Cross-reactivity can be assessed by comparing the KD values.

Visualizations

Potential Signaling Pathway of a Structural Analog

BAIBA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Exercise Exercise Valine_Thymine Valine/Thymine Catabolism Exercise->Valine_Thymine BAIBA BAIBA Valine_Thymine->BAIBA AMPK AMPK BAIBA->AMPK Activates Nrf2_Activation Nrf-2 Activation AMPK->Nrf2_Activation Leads to Metabolic_Regulation Lipid & Glucose Metabolism Regulation AMPK->Metabolic_Regulation Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response

Caption: Potential signaling pathway of β-aminoisobutyric acid (BAIBA).

Experimental Workflow for Cross-Reactivity Testing

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assays Immunoassays cluster_analysis Data Analysis Immunogen Synthesize 3-AMBA-Peptide and Conjugate to Carrier Antibody_Production Produce & Purify Antibody Immunogen->Antibody_Production ELISA Competitive ELISA Antibody_Production->ELISA Dot_Blot Dot Blot Antibody_Production->Dot_Blot SPR Surface Plasmon Resonance Antibody_Production->SPR Test_Panel Synthesize/Acquire Cross-Reactivity Panel Test_Panel->ELISA Test_Panel->Dot_Blot Test_Panel->SPR Quant_Data Quantitative Data (% Cross-Reactivity, KD) ELISA->Quant_Data Qual_Data Qualitative Data (Binding/No Binding) Dot_Blot->Qual_Data SPR->Quant_Data Comparison Comparative Analysis Quant_Data->Comparison Qual_Data->Comparison

Caption: General workflow for antibody cross-reactivity assessment.

References

comparative cytotoxicity of dolastatin analogs with and without 3-Amino-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationship of dolastatin analogs, focusing on the contribution of the Valine (3-Amino-2-methylbutanoic acid) residue to their cytotoxic potency.

This guide provides an objective comparison of the cytotoxic performance of dolastatin analogs, with a specific focus on analogs containing the natural Valine (Val) residue versus those with modifications at this position. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the key experiments cited.

Introduction to Dolastatin 10 and its Analogs

Dolastatin 10, a potent antineoplastic pentapeptide originally isolated from the marine mollusk Dolabella auricularia, has served as a blueprint for a class of highly cytotoxic agents known as auristatins.[1] These compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division, which ultimately leads to cell cycle arrest and apoptosis. The unique structure of dolastatin 10, comprising several non-standard amino acid residues, has been a focal point for extensive structure-activity relationship (SAR) studies aimed at optimizing its therapeutic window.[2] The five constituent units of dolastatin 10 are dolavaline (Dov), valine (Val), dolaisoleucine (Dil), dolaproine (Dap), and dolaphenine (Doe).[2][3] This guide specifically examines the role of the Valine residue (P2 position) in the cytotoxicity of dolastatin analogs.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxicity (GI₅₀) of various dolastatin 10 analogs against the MOLM13 human acute myeloid leukemia cell line. A lower GI₅₀ value indicates greater cytotoxic potency. The data highlights the impact of modifications at the P2 (Valine) and P4 (Dolaproine) positions.

CompoundP1 SubunitP2 Subunit ModificationP4 Subunit ModificationGI₅₀ (nM)[3]
MMAE (2b) MeValNone (Valine)None0.224
13a MeValNone (Valine)Azide (B81097)0.279
13b MeValAzide (Abu(3-N₃))Azide0.224
13c DovAzide (Abu(3-N₃))Azide0.057

Data adapted from a study on dolastatin 10 analogs containing pyrrolidine (B122466) ring modifications.[3] MMAE (Monomethyl Auristatin E) is a well-characterized synthetic analog of dolastatin 10. Abu(3-N₃) refers to 3S-azide-2S-aminobutyric acid, a substitute for the natural Valine residue.

The data reveals that the replacement of the Valine residue at the P2 position with an azido-functionalized amino acid (Abu(3-N₃)) can lead to analogs with comparable or even enhanced cytotoxic activity.[3] Notably, compound 13c , which features azide modifications at both the P2 and P4 positions and a dolavaline (Dov) at the P1 position, demonstrates a significantly enhanced cytotoxic potency (GI₅₀ = 0.057 nM) compared to MMAE.[3] This suggests that while the Valine residue is a key component for the high cytotoxicity of dolastatin 10, specific modifications at this position can be well-tolerated and even beneficial for potency, particularly in combination with other structural changes.[3]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the comparative data.

In Vitro Cytotoxicity Assay (Growth Inhibition Assay)

This assay is designed to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).

Materials:

  • Cancer cell lines (e.g., MOLM13)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum)

  • 96-well microplates

  • Test compounds (Dolastatin analogs) and control compounds (e.g., MMAE, DMSO as vehicle control)

  • Cell viability reagent (e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide))

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in complete culture medium and incubated for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: A serial dilution of the test compounds is prepared in the culture medium. The medium from the cell plates is then replaced with the medium containing the various concentrations of the test compounds. Control wells containing cells with vehicle (DMSO) and medium only (blank) are also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment (MTT Assay Example):

    • Following incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan (B1609692).

    • A solubilization solution (e.g., a mixture of SDS and HCl) is then added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The GI₅₀ value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

G a Culture Cancer Cells (e.g., MOLM13) b Seed Cells in 96-well Plates a->b c Prepare Serial Dilutions of Dolastatin Analogs d Treat Cells with Analogs c->d e Incubate for 72 hours f Add MTT/XTT Reagent e->f g Incubate for 2-4 hours f->g h Measure Absorbance i Calculate % Viability h->i j Determine GI50 Values i->j G A Dolastatin Analog B Tubulin Polymerization Inhibition A->B Binds to Tubulin C Microtubule Disruption B->C D Mitotic Spindle Failure C->D E G2/M Phase Arrest D->E F Activation of Apoptotic Pathways E->F G Caspase Activation F->G H Cell Death (Apoptosis) G->H

References

Enhancing Peptide Therapeutics: The Role of 3-Amino-2-methylbutanoic Acid in Proteolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in the physiological environment presents a significant hurdle in their journey from discovery to clinical application. Proteases, ubiquitous in the bloodstream and tissues, rapidly degrade natural peptides, limiting their therapeutic efficacy. A promising strategy to overcome this challenge is the incorporation of non-natural amino acids designed to resist enzymatic cleavage. This guide provides a comparative analysis of the proteolytic stability of peptides incorporating 3-Amino-2-methylbutanoic acid, a sterically hindered β-amino acid, against their natural counterparts.

The inclusion of β-amino acids into peptide backbones has been shown to significantly enhance resistance to proteolysis.[1][2][3] The additional carbon in the backbone and the altered stereochemistry disrupt the recognition and binding motifs required by proteases for efficient cleavage.[3] 3-Amino-2-methylbutanoic acid, with its methyl group at the α-carbon, introduces significant steric hindrance, further shielding the peptide bond from enzymatic attack.[4][5]

Comparative Proteolytic Stability: A Quantitative Overview

To illustrate the impact of incorporating 3-Amino-2-methylbutanoic acid on peptide stability, we present a hypothetical yet realistic comparison of a model α-peptide with its modified β-amino acid-containing analogue. The data in the following table is based on the established principle that sterically hindered β-amino acids can substantially increase the half-life of peptides in proteolytic environments.

Peptide SequenceModificationHalf-life in Human Plasma (t½, hours)% Remaining after 8h Incubation with Trypsin
Gly-Ala-Val-Phe-Ile-Lys-CysNative α-peptide0.515%
Gly-Ala-(3-Am-2-Me-But)-Phe-Ile-Lys-CysContains 3-Amino-2-methylbutanoic acid2485%

This data is illustrative and intended to demonstrate the expected increase in stability. Actual results may vary depending on the peptide sequence and experimental conditions.

Mechanism of Enhanced Stability: Steric Hindrance

The primary mechanism by which 3-Amino-2-methylbutanoic acid confers proteolytic resistance is through steric hindrance. Proteases have specific active sites that recognize and bind to particular amino acid sequences. The bulky methyl group on the α-carbon of 3-Amino-2-methylbutanoic acid physically obstructs the approach of the protease to the adjacent peptide bonds, preventing the formation of a stable enzyme-substrate complex necessary for catalysis.

G Mechanism of Proteolytic Resistance cluster_0 Native Peptide cluster_1 Modified Peptide Protease Protease Cleavage_Site Cleavage Site Protease->Cleavage_Site Binding & Cleavage Peptide_Backbone_1 Peptide Backbone Peptide_Backbone_1->Cleavage_Site Protease_2 Protease Blocked_Site Blocked Cleavage Site Protease_2->Blocked_Site Binding Hindered Peptide_Backbone_2 Peptide Backbone Modified_AA 3-Amino-2- methylbutanoic acid Peptide_Backbone_2->Modified_AA Modified_AA->Blocked_Site

Mechanism of Steric Hindrance

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of a peptide incorporating 3-Amino-2-methylbutanoic acid and for assessing its proteolytic stability.

Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

This protocol outlines the manual solid-phase synthesis of a peptide containing an unnatural amino acid using the Fmoc/tBu strategy.[6]

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Fmoc-protected α-amino acids

  • Fmoc-protected 3-Amino-2-methylbutanoic acid

  • Coupling reagents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

  • Reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (or Fmoc-3-Amino-2-methylbutanoic acid) with HATU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Due to potential steric hindrance from the unnatural amino acid, extended coupling times or double coupling may be necessary.[6]

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This protocol describes a typical procedure to determine the half-life of a peptide in human plasma.

Materials:

  • Test peptide and control peptide stock solutions

  • Pooled human plasma (anticoagulated with EDTA or heparin)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw pooled human plasma on ice and pre-warm to 37°C.

  • Incubation: Spike the test peptide into the plasma at a final concentration of 1-10 µM.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately add the aliquot to an equal volume of ice-cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining intact peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a first-order decay model.

G Experimental Workflow for Proteolytic Stability Assay Start Start Peptide_Incubation Incubate Peptide in Human Plasma at 37°C Start->Peptide_Incubation Time_Points Collect Aliquots at Various Time Points Peptide_Incubation->Time_Points Quench_Reaction Quench with Acetonitrile/TFA to Stop Degradation Time_Points->Quench_Reaction Centrifuge Centrifuge to Remove Precipitated Proteins Quench_Reaction->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Data_Analysis Calculate Peptide Half-life LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for Proteolytic Stability Assay

Conclusion

The incorporation of 3-Amino-2-methylbutanoic acid represents a powerful strategy for enhancing the proteolytic stability of therapeutic peptides. The steric hindrance provided by this non-natural amino acid effectively shields the peptide backbone from enzymatic degradation, leading to a significantly prolonged half-life in physiological environments. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such modified peptides, enabling researchers to develop more robust and effective peptide-based therapeutics. While the presented data is illustrative, it is grounded in the well-established principles of peptide chemistry and pharmacology, highlighting the potential of this approach in drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Amino-2-methylbutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides essential, procedural information for the proper disposal of 3-Amino-2-methylbutanoic acid, ensuring the safety of laboratory personnel and the protection of the environment.

It is imperative to consult the official Safety Data Sheet (SDS) for 3-Amino-2-methylbutanoic acid and adhere to all institutional, local, and national regulations regarding hazardous waste disposal. The following procedures are based on general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The level of PPE required should be determined by a risk assessment and the information provided in the SDS.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A laboratory coat or chemical-resistant apron to protect against skin contact.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors. A respirator may be required for large spills.

Step-by-Step Disposal Protocol

The proper disposal of 3-Amino-2-methylbutanoic acid involves a systematic approach of segregation, containment, and labeling.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Unused or expired solid 3-Amino-2-methylbutanoic acid.

    • Contaminated materials such as weighing paper, pipette tips, and gloves.

  • Liquid Waste:

    • Solutions containing 3-Amino-2-methylbutanoic acid.

    • Rinsate from decontaminating glassware.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof, and chemically compatible container.

    • The container should be clearly labeled as "Hazardous Waste," with the full chemical name "3-Amino-2-methylbutanoic acid," and the date of accumulation.

  • Liquid Waste:

    • Collect all liquid waste in a designated, leak-proof, and chemically compatible container.

    • Do not mix with other incompatible waste streams.

    • The container must be securely sealed and clearly labeled as "Hazardous Waste," with the full chemical name and any other components of the solution.

3. Decontamination of Labware:

  • Disposable Labware: Items such as contaminated pipette tips and plastic tubes should be disposed of as solid hazardous waste.

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., water or an appropriate organic solvent). This initial rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies and local regulations, provided the pH is neutral and there is no other hazardous contamination.

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Provide secondary containment to prevent the spread of material in case of a leak.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of 3-Amino-2-methylbutanoic acid down the drain or in the regular trash.[1]

Quantitative Data for Laboratory Waste Management

The following table provides general quantitative guidelines for the management of laboratory chemical waste. Specific limits may vary based on institutional and local regulations.

ParameterGuideline
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.
SAA Time Limit Waste must be moved to the central accumulation area within 3 days of the container being full or reaching the volume limit. Containers can be held in the SAA for up to one year.
pH for Aqueous Waste Drain Disposal Generally between 6.0 and 9.0, after ensuring no other hazardous materials are present and in accordance with institutional policy.

Experimental Protocols

Spill Management Protocol:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe solid_waste Solid Waste Collection ppe->solid_waste Proceed with Caution liquid_waste Liquid Waste Collection ppe->liquid_waste Proceed with Caution decon Decontaminate Labware ppe->decon Proceed with Caution storage Store in Designated Area solid_waste->storage liquid_waste->storage decon->liquid_waste Collect Rinsate ehs_pickup Arrange EHS Pickup storage->ehs_pickup end End: Waste Disposed ehs_pickup->end

Caption: Workflow for the safe disposal of 3-Amino-2-methylbutanoic acid.

References

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